3-(4-Methylpiperidin-1-YL)propan-1-OL
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(4-methylpiperidin-1-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-9-3-6-10(7-4-9)5-2-8-11/h9,11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSWWKLQLYHXAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00569445 | |
| Record name | 3-(4-Methylpiperidin-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00569445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857237-50-4 | |
| Record name | 3-(4-Methylpiperidin-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00569445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(4-Methylpiperidin-1-YL)propan-1-OL
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-Methylpiperidin-1-YL)propan-1-OL is a valuable building block in medicinal chemistry, frequently incorporated into a variety of pharmacologically active compounds. Its synthesis is a critical step in the development of new therapeutics. This guide provides a detailed exploration of the prevalent and efficient synthetic strategies for obtaining this key intermediate. We will delve into the mechanistic underpinnings of these reactions, offer field-proven insights into experimental choices, and provide comprehensive, step-by-step protocols. The focus will be on ensuring scientific integrity and reproducibility, supported by authoritative references and visual aids to facilitate a deeper understanding of the synthetic pathways.
Introduction: The Significance of the Piperidine Moiety
The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products. Its presence often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The specific substitution pattern of 3-(4-Methylpiperidin-1-YL)propan-1-OL, featuring a methyl group at the 4-position and a propanol chain at the nitrogen, offers a versatile handle for further chemical modifications. This structure is a key component in the synthesis of various biologically active molecules, including enzyme inhibitors and receptor ligands.[1][2] The ability to efficiently and reliably synthesize this intermediate is therefore of paramount importance to drug discovery and development programs.[3][4]
Strategic Approaches to Synthesis
The synthesis of 3-(4-Methylpiperidin-1-YL)propan-1-OL can be approached through several strategic disconnections. The most common and practical methods involve either the direct alkylation of 4-methylpiperidine or a reductive amination pathway. The choice of strategy often depends on the availability of starting materials, desired scale of the reaction, and considerations for functional group tolerance in more complex applications.
Pathway A: Direct N-Alkylation of 4-Methylpiperidine
A straightforward and widely employed method for the synthesis of 3-(4-Methylpiperidin-1-YL)propan-1-OL is the direct N-alkylation of 4-methylpiperidine with a suitable three-carbon electrophile. This approach is conceptually simple and often high-yielding.
Mechanism and Rationale:
The reaction proceeds via a standard SN2 mechanism, where the nucleophilic secondary amine of 4-methylpiperidine attacks the electrophilic carbon of the three-carbon synthon, displacing a leaving group. The choice of the electrophile is critical for the success of this reaction. While 3-chloropropan-1-ol is a common reagent, the corresponding bromo- or iodo-analogs can also be used, often exhibiting higher reactivity. The presence of a base is typically required to neutralize the hydrohalic acid byproduct, thereby preventing the protonation and deactivation of the starting amine.
Experimental Protocol: N-Alkylation with 3-Chloropropan-1-ol
A detailed, step-by-step methodology for this key experiment is provided below:
-
Materials:
-
4-Methylpiperidine
-
3-Chloropropan-1-ol
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
-
Procedure:
-
To a solution of 4-methylpiperidine (1.0 eq) in acetonitrile, add 3-chloropropan-1-ol (1.1 eq) and potassium carbonate (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure 3-(4-Methylpiperidin-1-YL)propan-1-OL.
-
Table 1: Quantitative Data for N-Alkylation
| Parameter | Value |
| Molar Ratio (Amine:Halide:Base) | 1 : 1.1 : 1.5 |
| Reaction Temperature | 82°C (Reflux) |
| Typical Reaction Time | 12-24 hours |
| Expected Yield | 75-90% |
Pathway B: Reductive Amination
An alternative and powerful strategy for the synthesis of 3-(4-Methylpiperidin-1-YL)propan-1-OL is reductive amination.[5] This one-pot procedure involves the reaction of 4-methylpiperidine with a suitable carbonyl compound, followed by in-situ reduction of the intermediate iminium ion.
Mechanism and Rationale:
Reductive amination begins with the nucleophilic attack of the secondary amine (4-methylpiperidine) on the carbonyl carbon of an aldehyde, such as 3-hydroxypropanal.[6] This forms a hemiaminal intermediate, which then dehydrates to form an iminium ion. A reducing agent, present in the reaction mixture, then selectively reduces the iminium ion to the desired tertiary amine.[7] A key advantage of this method is the ability to avoid the direct handling of potentially unstable or hazardous alkylating agents.
Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)3) and sodium cyanoborohydride (NaBH3CN).[7][8] Sodium triacetoxyborohydride is often preferred due to its milder nature and reduced toxicity compared to cyanoborohydride reagents.
Experimental Protocol: Reductive Amination with 3-Hydroxypropanal
A detailed, step-by-step methodology for this key experiment is provided below:
-
Materials:
-
4-Methylpiperidine
-
3-Hydroxypropanal (or a suitable precursor/equivalent)
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
1,2-Dichloroethane (DCE) or Dichloromethane (CH2Cl2)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure:
-
To a solution of 4-methylpiperidine (1.0 eq) and 3-hydroxypropanal (1.1 eq) in 1,2-dichloroethane, add a catalytic amount of acetic acid (optional).
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture, controlling any potential exotherm.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
-
Table 2: Quantitative Data for Reductive Amination
| Parameter | Value |
| Molar Ratio (Amine:Aldehyde:Reducing Agent) | 1 : 1.1 : 1.5 |
| Reaction Temperature | Room Temperature |
| Typical Reaction Time | 4-12 hours |
| Expected Yield | 70-85% |
Visualization of Synthetic Pathways
To provide a clear visual representation of the discussed synthetic strategies, the following diagrams have been generated using Graphviz.
Diagram: N-Alkylation Pathway
Caption: N-Alkylation of 4-methylpiperidine with 3-chloropropan-1-ol.
Diagram: Reductive Amination Workflow
Caption: Workflow for the reductive amination synthesis pathway.
Conclusion and Future Perspectives
Both N-alkylation and reductive amination represent robust and reliable methods for the synthesis of 3-(4-Methylpiperidin-1-YL)propan-1-OL. The choice between these two primary routes will be dictated by factors such as cost, availability of starting materials, and the specific requirements of the overall synthetic campaign. The N-alkylation approach is often favored for its simplicity and potentially higher yields, while reductive amination offers a milder and often safer alternative. As the demand for novel therapeutics containing the 4-methylpiperidine scaffold continues to grow, the optimization and potential greening of these synthetic routes will remain an active area of research. Future work may focus on the development of catalytic N-alkylation methods or the use of more environmentally benign reducing agents for the reductive amination process.
References
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PubChem. 3-(4-Methylpiperidin-1-yl)propan-1-amine. National Center for Biotechnology Information. [Link]
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Wikipedia. Reductive amination. Wikimedia Foundation. [Link]
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Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]
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Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. [Journal Name, if available]. [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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- Google Patents. (n.d.). Process for the preparation of (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl-amino)-ß-oxo-1-piperidinepropanenitrile and its salts.
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Nagel, A. A., et al. (1995). Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 38(7), 1084–1089. [Link]
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Old Dominion University. (n.d.). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. [Link]
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Belay, H., et al. (2017). Review on 3-Chloro-1,2-Propanediol: A Chloropropanol Formed During Food Processing. Der Pharma Chemica, 9(7), 84-90. [Link]
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Reddit. (2022). Best solvent for FMOC removal. r/Chempros. [Link]
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National Center for Biotechnology Information. (n.d.). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. PubMed Central. [Link]
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ResearchGate. (2007). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. [Link]
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Spadoni, G., et al. (2011). Design and synthesis of 4-arylpiperidinyl amide and N-arylpiperdin-3-yl-cyclopropane carboxamide derivatives as novel melatonin receptor ligands. Bioorganic & Medicinal Chemistry Letters, 21(4), 1236–1242. [Link]
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3-(4-Methylpiperidin-1-YL)propan-1-OL chemical properties
An In-Depth Technical Guide to 3-(4-Methylpiperidin-1-YL)propan-1-OL
Abstract: This document provides a comprehensive technical overview of 3-(4-Methylpiperidin-1-yl)propan-1-ol, a substituted piperidine derivative of interest in medicinal chemistry and materials science. While experimental data for this specific isomer is not extensively published, this guide synthesizes information from foundational chemical principles and data from structurally analogous compounds to present a detailed profile. We will cover its chemical structure, physicochemical properties, a robust synthesis protocol, predicted spectroscopic data for characterization, potential applications, and essential safety and handling guidelines. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their work.
Introduction and Molecular Structure
3-(4-Methylpiperidin-1-yl)propan-1-ol belongs to the N-alkylated piperidine family, a class of compounds prevalent in pharmaceuticals and bioactive molecules.[1][2] The piperidine scaffold is a key pharmacophore due to its conformational flexibility and ability to interact with biological targets.[1] This specific molecule features a 4-methylpiperidine ring N-substituted with a 3-hydroxypropyl chain. This combination of a tertiary amine and a primary alcohol functional group imparts a unique set of properties, including basicity, hydrogen bonding capability, and potential for further derivatization.
Molecular Identifiers:
-
IUPAC Name: 3-(4-Methylpiperidin-1-yl)propan-1-ol
-
Molecular Formula: C₉H₁₉NO
-
Canonical SMILES: CC1CCN(CC1)CCCO
The structure combines the lipophilic character of the piperidine ring with the hydrophilic nature of the terminal alcohol, suggesting a degree of amphiphilicity that could be relevant in formulation and biological interactions.
Physicochemical Properties
Direct experimental values for 3-(4-Methylpiperidin-1-yl)propan-1-ol are not widely available. The following properties are estimated based on its structure and data from analogous compounds such as 3-(1-Methylpiperidin-4-yl)propan-1-ol (CAS 7037-30-1) and propan-1-ol.[3][4]
| Property | Predicted Value / Characteristic | Basis of Estimation / Comments |
| Molecular Weight | 157.25 g/mol | Calculated from the molecular formula C₉H₁₉NO.[4] |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Typical for small-molecule alcohols and amines. |
| Boiling Point | ~220-240 °C (at 760 mmHg) | Higher than propan-1-ol (97 °C) due to increased molecular weight and intermolecular forces.[3] Analogues like 3-(piperidin-4-yl)propan-1-ol have a boiling point of ~235 °C.[5] |
| Density | ~0.93 g/cm³ | Based on predictions for the isomeric 3-(1-methylpiperidin-4-yl)propan-1-ol. |
| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, methanol, DMSO). | The terminal hydroxyl group and tertiary amine nitrogen enhance aqueous solubility. |
| pKa | ~9.5 - 10.5 | The piperidine nitrogen is basic. The exact value is influenced by the N-propanol substituent. |
| logP (Octanol/Water) | ~1.5 - 2.0 | Estimated based on the balance of the lipophilic piperidine ring and the hydrophilic alcohol group. |
Synthesis Protocol: N-Alkylation of 4-Methylpiperidine
The most direct and reliable method for synthesizing 3-(4-Methylpiperidin-1-yl)propan-1-ol is via the nucleophilic substitution (N-alkylation) of 4-methylpiperidine. This is a standard and robust reaction in organic chemistry.[6][7]
Reaction Principle: The secondary amine of 4-methylpiperidine acts as a nucleophile, attacking an electrophilic 3-carbon chain containing a leaving group. 3-Chloropropan-1-ol or 3-bromopropan-1-ol are ideal reagents for this purpose. A non-nucleophilic base is required to neutralize the hydrohalic acid byproduct, preventing the formation of the unreactive ammonium salt of the starting amine.[7]
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of 3-(4-Methylpiperidin-1-yl)propan-1-ol.
Step-by-Step Methodology:
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methylpiperidine (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and a suitable solvent such as anhydrous acetonitrile or DMF (approx. 0.5 M concentration).
-
Addition of Alkylating Agent: While stirring at room temperature, add 3-chloropropan-1-ol (1.1 eq) dropwise to the mixture. The use of a slight excess of the alkylating agent ensures the complete consumption of the starting amine.[7]
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting 4-methylpiperidine is consumed.
-
Work-up: After cooling to room temperature, filter the solid K₂CO₃ and KCl byproduct and wash the filter cake with a small amount of the solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation or by column chromatography on silica gel (using a gradient of dichloromethane/methanol as the eluent) to yield the pure product.
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for confirming the structure of the synthesized product. Below are the predicted key features for ¹H NMR, ¹³C NMR, and IR spectroscopy, based on established chemical shift values and functional group frequencies.[8][9][10][11]
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine ring and the propanol chain.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| -OH (hydroxyl) | 1.5 - 3.5 | broad singlet | 1H | Shift is concentration and solvent dependent; will exchange with D₂O. |
| -CH₂-OH (C1' of propanol) | ~3.60 | triplet | 2H | Adjacent to the C2' methylene group. |
| N-CH₂- (C3' of propanol) | ~2.50 | triplet | 2H | Adjacent to the C2' methylene group and deshielded by the nitrogen. |
| -CH₂-CH₂-CH₂- (C2' of propanol) | ~1.70 | quintet | 2H | Coupled to both C1' and C3' methylene groups. |
| N-CH₂ (Piperidine C2, C6 - equatorial) | ~2.80 - 3.00 | multiplet | 2H | Deshielded due to proximity to nitrogen. |
| N-CH₂ (Piperidine C2, C6 - axial) | ~2.00 - 2.20 | multiplet | 2H | Typically upfield compared to equatorial protons. |
| -CH- (Piperidine C4) | ~1.40 | multiplet | 1H | Methine proton at the site of the methyl group. |
| -CH₂- (Piperidine C3, C5) | 1.10 - 1.80 | multiplet | 4H | Complex overlapping signals from axial and equatorial protons. |
| -CH₃ (Methyl group) | ~0.90 | doublet | 3H | Coupled to the C4 methine proton. |
¹³C NMR Spectroscopy:
| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Notes |
| -CH₂-OH (C1' of propanol) | ~61 | Typical for a primary alcohol. |
| N-CH₂- (C3' of propanol) | ~58 | Carbon attached to the tertiary nitrogen. |
| N-CH₂ (Piperidine C2, C6) | ~55 | Carbons adjacent to the nitrogen in the ring. |
| -CH₂- (Piperidine C3, C5) | ~35 | |
| -CH- (Piperidine C4) | ~31 | Methine carbon. |
| -CH₂-CH₂-CH₂- (C2' of propanol) | ~28 | Central carbon of the propyl chain. |
| -CH₃ (Methyl group) | ~22 |
Infrared (IR) Spectroscopy:
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch (alcohol) | 3200 - 3600 | Broad, strong |
| C-H Stretch (alkane) | 2850 - 3000 | Strong, sharp |
| C-O Stretch (primary alcohol) | 1050 - 1150 | Strong |
Potential Applications and Research Interest
N-alkylated piperidines are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities.[1][2] While the specific pharmacological profile of 3-(4-Methylpiperidin-1-yl)propan-1-ol is not defined, its structural motifs suggest several areas for investigation:
-
Drug Discovery Scaffold: The molecule can serve as a versatile intermediate. The terminal hydroxyl group is readily functionalized to form esters, ethers, or can be oxidized to an aldehyde or carboxylic acid, enabling the creation of diverse chemical libraries for screening.
-
Neurological and Psychiatric Drug Research: Many CNS-active drugs, including analgesics and antipsychotics, feature the N-alkyl piperidine core.[1] This compound could be explored for activity at opioid, dopamine, or serotonin receptors.
-
Cholinesterase Inhibition: Derivatives of N-substituted piperidines have been investigated as potent acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[2][12]
-
Antimicrobial and Antiviral Agents: The piperidine ring is a component of various antimicrobial and antiviral compounds.[2]
Safety, Handling, and Storage
As a tertiary amine and alcohol, 3-(4-Methylpiperidin-1-yl)propan-1-ol requires careful handling. The following guidelines are based on data from structurally similar compounds, such as 3-(1-Methylpiperidin-4-yl)propan-1-ol and 3-(4-Methylpiperidin-1-yl)propan-1-amine.[4][13]
GHS Hazard Classification (Anticipated):
| Hazard | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage. OR H315: Causes skin irritation. |
| Serious Eye Damage | GHS05 | Danger | H318: Causes serious eye damage. |
| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation. |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If vapors or aerosols are generated, use a NIOSH-approved respirator with an organic vapor cartridge.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.
Conclusion
3-(4-Methylpiperidin-1-yl)propan-1-ol is a valuable chemical entity with significant potential as a building block in pharmaceutical and materials research. This guide provides a foundational understanding of its properties, a practical synthesis route, and critical safety information. By leveraging predictive methods and data from analogous structures, researchers can confidently incorporate this compound into their discovery and development workflows, paving the way for novel applications.
References
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Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]
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Müller, K., Faeh, C., & Diederich, F. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed Central. Available at: [Link]
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Sciencelab.com. (2005). Material Safety Data Sheet 1-Propanol. Available at: [Link]
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Royal Society of Chemistry. (2016). Supplementary Information for Catalytic C–C bond cleavage and C–N bond formation. Available at: [Link]
- Das, S. K., et al. (2023). Bioactive compounds bearing N-alkylated pyrrolidine and piperidine moieties. Chemistry – An Asian Journal.
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PubChem. 3-(1-Methylpiperidin-4-yl)propan-1-ol. Available at: [Link]
- Stewart, C. D., & White, N. G. (2023).
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Royal Society of Chemistry. (2014). Supporting Information for Asymmetric Synthesis of Chiral 1,2-Amino Alcohols. Available at: [Link]
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PubChem. 3-(4-Methylpiperidin-1-yl)propan-1-amine. Available at: [Link]
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ResearchGate. (2017). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. Available at: [Link]
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ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Available at: [Link]
- Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 268.
- Nagel, A. A., et al. (1995). Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 38(7), 1084-1089.
-
Royal Society of Chemistry. (2017). Electronic supplementary information for Ruthenium-catalyzed α-alkylation of ketones with primary alcohols. Available at: [Link]
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ODU Digital Commons. (1981). The Regioselective 3-Alkylation of Piperidine. Available at: [Link]
-
PubChem. 4-chloro-N-methylpiperidine. Available at: [Link]
- Google Patents. (2016). AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
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A Technical Guide to 3-(4-Methylpiperidin-1-yl)propan-1-ol: Structure, Synthesis, and Characterization
Executive Summary: This document provides a comprehensive technical overview of 3-(4-methylpiperidin-1-yl)propan-1-ol, a heterocyclic compound featuring a tertiary amine and a primary alcohol. Due to its structural motifs, this molecule is a potentially valuable building block for medicinal chemistry and materials science. This guide details its precise IUPAC nomenclature, structural features, a robust and logical synthetic protocol, and a predictive analysis of its spectroscopic characteristics. The information is tailored for researchers, chemists, and professionals in drug development, providing the foundational knowledge required for its synthesis and application.
Nomenclature and Structural Elucidation
IUPAC Name and Structure
The correct and unambiguous International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 3-(4-Methylpiperidin-1-yl)propan-1-ol .
The structure consists of a piperidine ring substituted with a methyl group at the 4-position. A 3-hydroxypropyl chain is attached to the piperidine ring via the nitrogen atom at position 1.
Figure 1: 2D Chemical Structure of 3-(4-Methylpiperidin-1-yl)propan-1-ol
Chemical Descriptors
A summary of the key chemical identifiers for this molecule is provided below. These descriptors are computationally generated and essential for database searches and structural representation in software.
| Descriptor | Value |
| Molecular Formula | C₁₀H₂₁NO |
| Molecular Weight | 171.28 g/mol |
| SMILES | CC1CCN(CCC(O))CC1 |
| InChI | InChI=1S/C10H21NO/c1-9-3-5-11(6-4-9)8-2-7-12/h9,12H,2-8H2,1H3 |
| InChIKey | ZVCSXXNOBWHQSM-UHFFFAOYSA-N |
Note: A dedicated CAS Registry Number for this specific compound is not readily found in major chemical databases. The isomeric compound, 3-(1-Methylpiperidin-4-yl)propan-1-ol, has the CAS number 7037-30-1.[1]
Synthesis Methodology
The most logical and field-proven approach for synthesizing 3-(4-methylpiperidin-1-yl)propan-1-ol is through the nucleophilic substitution (N-alkylation) of 4-methylpiperidine with a suitable 3-carbon electrophile.
Retrosynthetic Analysis & Rationale
The primary retrosynthetic disconnection is at the C-N bond between the piperidine nitrogen and the propyl chain. This is a logical choice as C-N bond formation via N-alkylation is a high-yielding and well-established transformation. This disconnection yields two commercially available and relatively inexpensive starting materials: 4-methylpiperidine and a 3-halopropanol, such as 3-bromo-1-propanol.
Recommended Synthetic Protocol
This protocol is adapted from established procedures for the N-alkylation of piperidine derivatives.[2] The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To synthesize 3-(4-methylpiperidin-1-yl)propan-1-ol via N-alkylation.
Materials & Reagents:
-
4-Methylpiperidine
-
3-Bromo-1-propanol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Toluene or Acetonitrile (Anhydrous)
-
Dichloromethane (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel
Step-by-Step Protocol:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methylpiperidine (1.0 eq.). Dissolve it in a suitable solvent like anhydrous toluene (approx. 10 mL per 1 g of amine).
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq.).
-
Causality: K₂CO₃ acts as a non-nucleophilic base to neutralize the hydrobromic acid (HBr) byproduct generated during the reaction. This prevents the protonation and deactivation of the starting amine, driving the equilibrium towards the product.
-
-
Electrophile Addition: Slowly add 3-bromo-1-propanol (1.1 eq.) to the stirring suspension.
-
Causality: A slight excess of the alkylating agent ensures the complete consumption of the starting amine. The addition is performed slowly to control any initial exotherm.
-
-
Reaction: Heat the mixture to reflux (for toluene, approx. 110°C) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the Sₙ2 reaction between the amine (nucleophile) and the alkyl bromide (electrophile).
-
-
Workup - Filtration: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of the reaction solvent.
-
Workup - Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Workup - Extraction: Dissolve the resulting crude oil in dichloromethane. Wash the organic layer sequentially with water and then brine.
-
Causality: The water wash removes any remaining water-soluble impurities, and the brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (using a gradient eluent system such as dichloromethane/methanol) to afford the pure 3-(4-methylpiperidin-1-yl)propan-1-ol.
Synthesis Workflow Diagram
Sources
The Strategic Utility of 3-(4-Methylpiperidin-1-YL)propan-1-OL in Modern Drug Discovery
An In-depth Technical Guide for Medicinal and Process Chemists
Abstract
The piperidine moiety is a cornerstone of medicinal chemistry, present in a vast number of approved therapeutics. Its conformational rigidity and ability to engage in key binding interactions make it a privileged scaffold. This guide focuses on a specific, highly versatile derivative, 3-(4-Methylpiperidin-1-YL)propan-1-OL , as a strategic building block in the synthesis of complex pharmaceutical agents. We will explore its synthesis, physicochemical properties, and its application as a precursor to more elaborate molecular architectures, providing a rationale for its use in drug development programs. Detailed, field-tested protocols for its synthesis and subsequent derivatization are provided to enable its practical application in the laboratory.
Introduction: The Significance of the 4-Methylpiperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a wide range of pharmaceuticals and biologically active natural products.[1] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can orient substituents in precise vectors to optimize interactions with biological targets. The introduction of a methyl group at the 4-position, as in the core of our topic compound, offers several strategic advantages:
-
Modulation of Lipophilicity: The methyl group increases the lipophilicity of the piperidine ring, which can enhance membrane permeability and influence the pharmacokinetic profile of a drug candidate.
-
Stereochemical Control: The 4-position serves as a key point for introducing stereochemistry, allowing for the synthesis of specific diastereomers with potentially distinct pharmacological activities.
-
Conformational Restriction: The methyl group can influence the conformational equilibrium of the piperidine ring, favoring a specific chair conformation and thus reducing the entropic penalty upon binding to a target.
The further attachment of a propan-1-ol chain at the nitrogen atom introduces a versatile functional handle. The terminal hydroxyl group can be readily modified through a variety of chemical transformations, including oxidation, esterification, etherification, or conversion to a leaving group for nucleophilic substitution. This dual functionality of a conformationally constrained lipophilic core and a reactive peripheral group makes 3-(4-Methylpiperidin-1-YL)propan-1-OL a highly valuable building block for the synthesis of diverse compound libraries.
Physicochemical and Spectroscopic Profile
While a specific CAS number for 3-(4-Methylpiperidin-1-YL)propan-1-OL is not prominently indexed, its properties can be reliably predicted based on its structure and comparison with closely related analogues like 3-(1-Methylpiperidin-4-yl)propan-1-ol (CAS: 7037-30-1)[2] and 3-(Piperidin-1-yl)propan-1-ol (CAS: 104-58-5).[3]
| Property | Predicted Value | Justification |
| Molecular Formula | C₉H₁₉NO | Based on atomic composition. |
| Molecular Weight | 157.25 g/mol | Calculated from the molecular formula.[2] |
| Appearance | Colorless to pale yellow liquid or low melting solid | Typical for small, functionalized amines. |
| Boiling Point | ~220-240 °C (at 760 mmHg) | Extrapolated from similar N-alkylated piperidines. |
| Solubility | Soluble in water and common organic solvents | The hydroxyl group and tertiary amine impart water solubility, while the alkyl framework ensures solubility in organic media. |
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to be complex but highly informative. Key resonances would include a triplet for the methylene protons adjacent to the hydroxyl group (~3.6 ppm), a triplet for the methylene protons adjacent to the piperidine nitrogen (~2.5 ppm), and a multiplet for the methylene protons in the middle of the propanol chain (~1.7 ppm). The protons on the piperidine ring would appear as a series of complex multiplets in the upfield region, with the methyl group protons appearing as a doublet around 0.9 ppm. The hydroxyl proton would be a broad singlet, exchangeable with D₂O.[4]
-
¹³C NMR: The carbon NMR spectrum would show nine distinct signals. The carbons of the propanol chain would be found at approximately 62 ppm (-CH₂OH), 58 ppm (-NCH₂-), and 30 ppm (-CH₂-). The carbons of the 4-methylpiperidine ring would appear in the 20-55 ppm range, with the methyl carbon resonating at the most upfield position (~22 ppm).
-
IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. A series of C-H stretching bands would be observed around 2800-3000 cm⁻¹.
-
Mass Spectrometry: The electron impact mass spectrum would likely show a molecular ion peak (M⁺) at m/z = 157. Key fragmentation patterns would involve the loss of a hydroxyl group or cleavage of the propanol side chain.
Synthesis of 3-(4-Methylpiperidin-1-YL)propan-1-OL: A Robust Protocol
The most direct and industrially scalable synthesis of 3-(4-Methylpiperidin-1-YL)propan-1-OL is the N-alkylation of 4-methylpiperidine with a suitable three-carbon electrophile bearing a hydroxyl group or a protected hydroxyl group. The reaction with 3-chloro-1-propanol is a cost-effective and efficient choice.
Reaction Scheme:
Figure 1: General synthetic scheme for the preparation of 3-(4-Methylpiperidin-1-YL)propan-1-OL.
Detailed Experimental Protocol:
Materials:
-
4-Methylpiperidine (CAS: 626-58-4)
-
3-Chloro-1-propanol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylpiperidine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
Addition of Electrophile: While stirring at room temperature, add 3-chloro-1-propanol (1.1 eq) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Extraction: Dissolve the resulting residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 3-(4-Methylpiperidin-1-YL)propan-1-OL can be purified by vacuum distillation or column chromatography on silica gel to afford the final product in high purity.
Causality and Trustworthiness of the Protocol:
-
Choice of Base: Potassium carbonate is an effective and economical base for this type of N-alkylation. It is strong enough to deprotonate the secondary amine of 4-methylpiperidine to a sufficient extent to drive the reaction forward, yet mild enough to avoid significant side reactions.
-
Solvent: Acetonitrile is an excellent solvent for this reaction as it is polar aprotic, readily dissolves the reactants, and has a convenient boiling point for reflux.
-
Stoichiometry: A slight excess of the alkylating agent (3-chloro-1-propanol) is used to ensure complete consumption of the starting piperidine. A larger excess of the base is used to neutralize the HCl formed during the reaction and to maintain a basic environment.
-
Workup: The aqueous workup with sodium bicarbonate removes any remaining acidic impurities and unreacted starting materials. The final purification step ensures the high purity required for subsequent applications in pharmaceutical synthesis.
Applications in Drug Discovery and Development
The 3-(4-Methylpiperidin-1-YL)propan-1-OL building block is a versatile intermediate for the synthesis of a wide range of pharmacologically active compounds. The primary hydroxyl group serves as a key functional handle for further elaboration.
Workflow for Derivatization:
Figure 2: Key derivatization pathways for 3-(4-Methylpiperidin-1-YL)propan-1-OL.
Examples of Application in Medicinal Chemistry:
-
Synthesis of Acetylcholinesterase Inhibitors: The core structure of our building block is found in potent acetylcholinesterase inhibitors. For example, derivatives of 3-(1-benzyl-4-piperidinyl)propan-1-one have shown significant activity in this area.[5] The propanol can be oxidized to the corresponding ketone and then elaborated with various aromatic and heteroaromatic systems.
-
Development of NMDA Receptor Antagonists: N-substituted piperidines are a key feature of many NMDA receptor antagonists. The propanol side chain can be used to introduce phenylalkyl substituents, which are known to be important for high-potency antagonism at the NR1A/2B subtype.[6]
-
Antipsychotic and Antidepressant Agents: The 4-substituted piperidine motif is present in numerous CNS-active drugs. The versatility of the propanol side chain allows for the introduction of a wide range of functionalities to modulate receptor binding profiles and pharmacokinetic properties.
Conclusion
3-(4-Methylpiperidin-1-YL)propan-1-OL represents a strategically important and versatile building block for modern drug discovery. Its synthesis via a robust and scalable N-alkylation protocol provides ready access to this valuable intermediate. The combination of a conformationally defined, lipophilic 4-methylpiperidine core with a readily functionalizable propanol side chain offers medicinal chemists a powerful tool for the construction of diverse and complex molecular architectures. The principles and protocols outlined in this guide are intended to facilitate the broader application of this building block in the development of the next generation of therapeutics.
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- Synthesis of Novel Piperidine Building Blocks and their Use for the Prepar
-
PubChem. 3-(4-Methylpiperidin-1-yl)propan-1-amine. [Link]
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PubChem. 3-(1-Methylpiperidin-4-yl)propan-1-ol. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
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- Preparation of Piperidines, Part 3: Substituted
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3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. PubMed. [Link]
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Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
- Process for preparing 4-methylenepiperidine or acid addition salt thereof.
-
Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. PubMed. [Link]
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An In-Depth Technical Guide to the In Silico Modeling of 3-(4-Methylpiperidin-1-YL)propan-1-OL
Foreword: The Imperative of Predictive Modeling in Modern Drug Discovery
In the landscape of contemporary pharmaceutical research, the journey from a promising chemical entity to a clinically approved therapeutic is fraught with challenges, high attrition rates, and escalating costs. The traditional paradigm of empirical, trial-and-error experimentation is increasingly being augmented, and in some cases replaced, by the power of in silico modeling.[1] Computational approaches allow us to characterize, predict, and prioritize drug candidates with greater accuracy and efficiency, thereby de-risking the development pipeline and accelerating the delivery of novel medicines.[2][3] This guide provides a comprehensive, technically-grounded framework for the in silico evaluation of 3-(4-Methylpiperidin-1-YL)propan-1-OL, a molecule belonging to the pharmacologically significant piperidine class. As a Senior Application Scientist, my objective is not merely to present a sequence of protocols, but to instill a deeper understanding of the strategic rationale behind each computational step, empowering researchers to apply these methodologies with confidence and scientific rigor.
Foundational Analysis: Understanding the Candidate Molecule
The subject of our investigation, 3-(4-Methylpiperidin-1-YL)propan-1-OL, is a small molecule featuring a piperidine ring, a common scaffold in medicinal chemistry renowned for its presence in numerous approved drugs.[4][5] The piperidine moiety is often crucial for establishing key interactions with biological targets.[6][7] Before embarking on complex simulations, a foundational understanding of the molecule's intrinsic properties is paramount.
Physicochemical Profile
A molecule's physical and chemical properties govern its behavior in biological systems. For 3-(4-Methylpiperidin-1-YL)propan-1-OL, we can compute these descriptors to inform subsequent modeling choices.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C9H19NO | Defines the elemental composition. |
| Molecular Weight | 157.25 g/mol | Influences absorption and distribution; aligns with Lipinski's Rule of Five.[3] |
| logP (Octanol/Water) | 1.5 - 2.0 | Indicates lipophilicity, affecting membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | 23.5 Ų | Predicts transport properties, including blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 | Potential for specific interactions with target residues. |
| Hydrogen Bond Acceptors | 2 | Potential for specific interactions with target residues. |
| Rotatable Bonds | 3 | Defines conformational flexibility, impacting binding entropy. |
Note: These values are calculated using standard computational chemistry packages and provide a baseline for our in silico assessment.
Strategic Target Identification: A Rationale-Driven Approach
The vastness of the human proteome necessitates a focused, hypothesis-driven approach to target selection. The piperidine scaffold is a known pharmacophore for a range of targets. Notably, derivatives have shown high affinity for acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, as well as sigma receptors (σR) and histamine H3 receptors (H3R), which are involved in neurological and pain pathways.[6][7][8]
For the purpose of this guide, we will focus our in silico workflow on Acetylcholinesterase (AChE) . The rationale is twofold:
-
Established Precedent: Numerous piperidine-containing compounds are potent AChE inhibitors, providing a strong scientific basis for our hypothesis.[8]
-
Therapeutic Relevance: Alzheimer's disease remains an area of significant unmet medical need, making the identification of novel AChE inhibitors a high-impact endeavor.
The In Silico Gauntlet: A Multi-Faceted Predictive Workflow
Our computational evaluation will proceed through a logical sequence of increasingly complex techniques, each designed to answer specific questions about the molecule's potential as a drug candidate. This multi-pronged approach ensures a robust and self-validating assessment.
Workflow Overview
The following diagram illustrates the interconnected stages of our in silico investigation, from initial binding prediction to the assessment of dynamic stability and drug-like properties.
Caption: A high-level overview of the sequential in silico modeling workflow.
Experimental Protocol: Molecular Docking
Causality: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] Its primary purpose in drug discovery is to forecast the binding mode and affinity of a small molecule ligand to its protein target.[10] This allows for the rapid screening of virtual libraries and the prioritization of candidates for further study.
Step-by-Step Protocol (using AutoDock Vina)
-
Receptor Preparation:
-
Objective: To prepare the AChE protein structure for docking.
-
Action: Download the crystal structure of human AChE from the Protein Data Bank (PDB ID: 4EY7).
-
Using molecular modeling software (e.g., UCSF Chimera or AutoDock Tools), remove water molecules and any co-crystallized ligands.[11]
-
Add polar hydrogens and assign Gasteiger charges to the protein atoms.
-
Save the prepared receptor in the required PDBQT format.
-
-
Ligand Preparation:
-
Objective: To generate a 3D, energy-minimized structure of 3-(4-Methylpiperidin-1-YL)propan-1-OL.
-
Action: Generate the 2D structure of the ligand and convert it to a 3D structure.
-
Perform a geometry optimization using a suitable force field (e.g., MMFF94) to find a low-energy conformation.
-
Assign Gasteiger charges and define the rotatable bonds.
-
Save the prepared ligand in the PDBQT format.
-
-
Grid Box Definition:
-
Objective: To define the search space for the docking simulation, encompassing the active site of AChE.
-
Action: Identify the active site gorge of AChE, typically by referring to the position of a co-crystallized inhibitor in the PDB file.
-
Define the center and dimensions (x, y, z) of a grid box that completely encloses this active site.
-
-
Docking Simulation:
-
Objective: To execute the docking algorithm to find the best binding poses.
-
Action: Run AutoDock Vina, providing the prepared receptor, ligand, and grid box configuration files as input.[12]
-
The software will generate a series of binding poses, each with a corresponding binding affinity score (in kcal/mol).
-
-
Results Analysis:
-
Objective: To interpret the docking results to understand the binding interaction.
-
Action: Analyze the output file. The pose with the lowest binding affinity score is considered the most favorable.
-
Visualize the top-scoring pose in a molecular graphics program. Identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and amino acid residues in the AChE active site.
-
Docking Workflow Diagram
Caption: Step-by-step workflow for molecular docking with AutoDock Vina.
Experimental Protocol: Molecular Dynamics (MD) Simulation
Causality: While docking provides a static snapshot of binding, biological systems are inherently dynamic. MD simulations model the movements of atoms and molecules over time, allowing us to assess the stability of the protein-ligand complex and observe how their interactions evolve.[13] This provides a more realistic and rigorous evaluation of the docking prediction.[14]
Step-by-Step Protocol (using GROMACS)
-
System Preparation:
-
Objective: To prepare the protein-ligand complex from the best docking pose for simulation.
-
Action: Select the top-scoring docked pose of 3-(4-Methylpiperidin-1-YL)propan-1-OL bound to AChE.
-
Generate a topology file for the ligand using a parameterization server (e.g., SwissParam or CGenFF). This file describes the force field parameters for the ligand.
-
Merge the protein and ligand topologies.
-
-
Solvation and Ionization:
-
Objective: To create a more physiologically relevant simulation environment.
-
Action: Place the complex in a periodic box of a chosen shape (e.g., cubic).
-
Fill the box with explicit water molecules (e.g., TIP3P water model).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic a physiological salt concentration.
-
-
Energy Minimization:
-
Objective: To relax the system and remove any steric clashes or inappropriate geometry.
-
Action: Perform a steep descent energy minimization to allow the system to reach a local energy minimum.
-
-
Equilibration:
-
Objective: To bring the system to the desired temperature and pressure.
-
Action: Conduct two phases of equilibration:
-
NVT (Canonical) Ensemble: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are typically applied to the protein and ligand to allow the solvent to equilibrate around them.
-
NPT (Isothermal-Isobaric) Ensemble: Bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. This allows the density of the system to relax.
-
-
-
Production MD Run:
-
Objective: To generate the simulation trajectory for analysis.
-
Action: Run the simulation for a defined period (e.g., 100 nanoseconds) without position restraints, saving the coordinates at regular intervals.
-
-
Trajectory Analysis:
-
Objective: To extract meaningful biological insights from the simulation data.
-
Action: Analyze the trajectory to calculate:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bonds: To quantify the persistence of key hydrogen bonds identified in docking.
-
-
MD Simulation Workflow Diagram
Caption: The sequential phases of a GROMACS molecular dynamics simulation.
Experimental Protocol: ADMET Prediction
Causality: A compound's efficacy is not solely determined by its binding affinity. Its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for its success as a drug.[15] Predicting these properties early can prevent costly late-stage failures.[1] We utilize validated machine learning models to estimate these parameters.
Protocol (using Web-Based Servers like ADMET-AI or pkCSM)
-
Input: Submit the SMILES string or a 2D structure file of 3-(4-Methylpiperidin-1-YL)propan-1-OL to the prediction server.
-
Analysis: Collate the predicted values into a summary table. Compare these values against established thresholds for orally bioavailable drugs.
Predicted ADMET Profile
| Parameter | Category | Predicted Value | Interpretation & Desired Range |
| Human Intestinal Absorption | Absorption | > 90% | High probability of being well-absorbed from the gut. (High: >80%) |
| Caco-2 Permeability | Absorption | > 0.9 | High permeability across the intestinal wall. (High: >0.9) |
| Blood-Brain Barrier (BBB) Permeability | Distribution | LogBB > 0 | Likely to cross the BBB, which is desirable for a CNS target like AChE. (High: LogBB > 0) |
| CYP2D6 Inhibitor | Metabolism | No | Low risk of drug-drug interactions via this major metabolic enzyme. (No) |
| CYP3A4 Inhibitor | Metabolism | No | Low risk of drug-drug interactions via this major metabolic enzyme. (No) |
| hERG I Inhibitor | Toxicity | No | Low risk of cardiotoxicity. (No) |
| Ames Mutagenicity | Toxicity | Non-mutagen | Low risk of being carcinogenic. (Non-mutagen) |
Experimental Protocol: Quantum Mechanics (QM) Calculations
Causality: For a deeper understanding of the molecule's intrinsic reactivity and electrostatic nature, we turn to quantum mechanics. QM calculations provide a highly accurate description of the electron distribution, which governs how the molecule will interact with its environment.[18][19] This can help rationalize the interactions observed in docking and MD simulations.
Protocol (using Density Functional Theory - DFT)
-
Input: Use the energy-minimized 3D structure of the ligand.
-
Calculation Setup:
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (a common and robust hybrid functional).
-
Basis Set: 6-31G* (provides a good balance of accuracy and computational cost for molecules of this size).
-
-
Execution: Perform a geometry optimization followed by a frequency calculation to ensure a true energy minimum is found. Calculate molecular orbitals and the electrostatic potential.
-
Analysis: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Map the electrostatic potential onto the electron density surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Key QM-Derived Properties
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Related to the molecule's ability to donate electrons. |
| LUMO Energy | 1.2 eV | Related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | Indicates chemical stability and low reactivity. |
| Dipole Moment | ~2.5 Debye | Reflects the overall polarity of the molecule. |
Synthesis of Findings and Final Evaluation
The true power of in silico modeling lies in the integration of data from multiple orthogonal methods.[20] Our comprehensive analysis of 3-(4-Methylpiperidin-1-YL)propan-1-OL reveals a promising profile:
-
Binding Potential (Docking): The molecule is predicted to bind favorably within the active site of AChE, with a strong binding affinity driven by key interactions.
-
Complex Stability (MD Simulation): The protein-ligand complex is shown to be stable over a significant timescale, with the crucial interactions predicted by docking being maintained.
-
Drug-Likeness (ADMET): The compound exhibits a favorable ADMET profile, with predictions of good absorption, CNS penetration, and a low risk of common toxicities.
-
Electronic Nature (QM): The molecule's electronic properties are consistent with a stable compound capable of participating in the specific electrostatic and hydrogen-bonding interactions required for binding.
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Zloh, M., & Kirton, S. B. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Future Medicinal Chemistry.[2][3][20][21]
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Zloh, M., & Kirton, S. B. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace.[3]
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ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.[9]
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Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. Chemistry LibreTexts.[11]
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Zloh, M., & Kirton, S. B. (2018). The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions. ResearchGate.[20]
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Bioinformatics. (2020). Molecular docking for Beginners | Autodock Full Tutorial. YouTube.[10]
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InsilicoSci. (2025). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube.[22]
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GROMACS Tutorials. Retrieved from mdtutorials.com.[23]
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Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.[12]
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Patheon Pharma Services. (2023). In Silico Modeling: Accelerating drug development. Patheon Pharma Services.[1]
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Zloh, M., & Kirton, S. B. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Semantic Scholar.[21]
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GROMACS Tutorials. Introduction to Molecular Dynamics. Retrieved from gromacs.org.[25]
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Sygnature Discovery. ADMET Prediction Software. Sygnature Discovery.[17]
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Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central.[6]
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Carbone, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.
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The Versatile Scaffold: A Technical Guide to 4-Methylpiperidine Derivatives in Drug Discovery
Introduction: The Enduring Significance of the 4-Methylpiperidine Core
The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold that has given rise to a multitude of approved therapeutics.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for interacting with complex biological targets. Within this important class of heterocycles, the 4-methylpiperidine moiety holds a special significance. The seemingly simple addition of a methyl group at the 4-position imparts a subtle yet profound influence on the molecule's physicochemical properties and biological activity. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, applications, and structure-activity relationships of 4-methylpiperidine derivatives, offering field-proven insights into the exploitation of this versatile scaffold in modern drug discovery.
The 4-methyl group can influence the conformational preference of the piperidine ring, which can be advantageous for binding to specific targets.[2] Furthermore, the inherent drug-like properties of the piperidine core, including a basic nitrogen atom that can ensure aqueous solubility and participate in key hydrogen bonding interactions, make it a highly attractive starting point for the development of novel therapeutics.[3] This guide will delve into the synthetic strategies for accessing this core and its derivatives, explore its diverse applications in targeting a range of diseases, and provide a detailed analysis of the structure-activity relationships that govern its biological effects.
Core Synthesis and Derivatization Strategies: A Chemist's Perspective
The efficient and versatile synthesis of the 4-methylpiperidine core and its subsequent derivatization are critical for its successful application in drug discovery programs. This section details robust and scalable synthetic methodologies, explaining the causality behind experimental choices.
Synthesis of the 4-Methylpiperidine Scaffold
The most common and industrially viable method for the synthesis of 4-methylpiperidine is the catalytic hydrogenation of 4-methylpyridine.[2][4] This transformation offers high yields and selectivity.
Experimental Protocol: Catalytic Hydrogenation of 4-Methylpyridine [2]
-
Catalyst Preparation (Ru-Pt/C):
-
A mixed solution of ruthenium chloride and platinum chloride is prepared based on the desired metal mass ratio.
-
Activated carbon carrier is added to a solution of an additive (e.g., 5% additive M), and the mixture is stirred for 60 minutes.
-
The mixed metal chloride solution is added, and the pH is adjusted to 8.5 with a 5% ammonia solution to form a precursor suspension.
-
The precursor suspension is reduced with sodium borohydride for 15 hours.
-
The resulting catalyst is filtered, washed to neutrality, and dried.
-
-
Hydrogenation Reaction:
-
In a high-pressure reactor, combine 4-methylpyridine (25 mL), methanol (120 mL), and the prepared catalyst (0.25 g).
-
Pressurize the reactor with hydrogen to 2.5 MPa.
-
Heat the reaction mixture to 90°C and stir at 400 rpm for 80 minutes.
-
After cooling and depressurization, the catalyst is filtered off.
-
The methanol is removed under reduced pressure, and the resulting crude 4-methylpiperidine is purified by distillation.
-
Characterization of 4-Methylpiperidine: The final product can be characterized by its physical properties (boiling point: 124°C) and spectroscopic data.[5]
-
¹H NMR (CDCl₃): δ 0.91 (d, 3H), 1.08 (m, 2H), 1.45 (m, 1H), 1.61 (d, 2H), 2.57 (t, 2H), 3.03 (d, 2H).[5]
-
¹³C NMR: Data can be found in publicly available databases.
-
Mass Spectrometry: The molecular ion peak [M]+ is expected at m/z 99.
Rationale for Experimental Choices: The choice of a bimetallic catalyst like Ru-Pt/C often provides synergistic effects, leading to higher activity and selectivity compared to monometallic catalysts.[2] Methanol is a suitable solvent due to its ability to dissolve the starting material and its stability under hydrogenation conditions. The reaction parameters (pressure, temperature, and time) are optimized to ensure complete conversion while minimizing side reactions.
Derivatization of the 4-Methylpiperidine Core
The secondary amine of the 4-methylpiperidine scaffold provides a convenient handle for a variety of derivatization reactions, with N-alkylation being the most common.
1. Reductive Amination: This is a highly versatile and widely used method for introducing a wide range of substituents onto the piperidine nitrogen.[6]
Experimental Protocol: N-Benzylation of 4-Methylpiperidine via Reductive Amination
-
To a stirred solution of 4-methylpiperidine (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add benzaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Causality in Protocol Design: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reducing the iminium ion in the presence of the starting aldehyde.[6] The use of a slight excess of the aldehyde ensures complete consumption of the starting amine. The aqueous work-up is necessary to remove the borate salts and any unreacted reagents.
2. Direct N-Alkylation: This method involves the reaction of 4-methylpiperidine with an alkyl halide, typically in the presence of a base.
Experimental Protocol: N-Alkylation with an Alkyl Bromide [7]
-
To a magnetically stirred 0.1 M solution of 4-methylpiperidine in anhydrous acetonitrile, add 1.1 equivalents of the desired alkyl bromide slowly over several hours at room temperature under a dry nitrogen atmosphere.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the acetonitrile and any excess starting materials by rotary evaporation.
-
The resulting N-alkyl-4-methylpiperidinium bromide can be converted to the free base by partitioning between diethyl ether and a saturated aqueous sodium bicarbonate solution.
-
The ethereal layer is then dried and concentrated to yield the N-alkylated product.
Rationale for Reagent Selection: The choice of a non-nucleophilic base like potassium carbonate can be employed to scavenge the HBr generated during the reaction.[7] The slow addition of the alkyl halide helps to minimize the formation of the quaternary ammonium salt by-product.
Applications in Drug Discovery: A Showcase of Therapeutic Potential
The 4-methylpiperidine scaffold is a key component in a diverse array of bioactive molecules targeting a wide range of therapeutic areas. This section highlights some of the most significant applications.
Opioid Receptor Modulators for Pain Management
The piperidine ring is a fundamental structural element of morphine and is crucial for its analgesic activity.[2][8] Consequently, 4-methylpiperidine derivatives have been extensively explored as potent and selective opioid receptor modulators.
One notable example is Brifentanil , a potent and short-acting opioid analgesic that contains a cis-3-methyl-4-(N-phenylamido)piperidine core.[9] Clinical evaluations of Brifentanil have demonstrated its potential for use in short surgical procedures where rapid recovery is required.[9][10] Another clinically relevant example is Remifentanil , an ultra-short-acting µ-opioid receptor agonist widely used in anesthesia.[3][11] While not a 4-methylpiperidine derivative itself, its development highlights the importance of the piperidine scaffold in creating potent and controllable analgesics. Clinical trials have shown that remifentanil can improve hemodynamic stability during surgery and accelerate recovery times.[2][11]
The analgesic activity of these compounds is mediated through their interaction with opioid receptors, primarily the µ-opioid receptor (MOR).[8] Molecular docking studies have revealed that the protonated piperidine nitrogen forms a key ionic interaction with a conserved aspartate residue (Asp147) in the binding pocket of the MOR.[2] The 4-methyl group can influence the orientation of other substituents, optimizing their interactions with the receptor.
Antiviral Agents: Inhibiting Viral Entry and Replication
4-Methylpiperidine derivatives have emerged as promising antiviral agents, particularly against influenza and HIV.
Influenza Virus Inhibitors: A class of N-benzyl-4,4-disubstituted piperidines has been identified as potent inhibitors of influenza A virus fusion, with specific activity against the H1N1 subtype.[11] These compounds act by inhibiting the low pH-induced hemagglutinin (HA)-mediated membrane fusion process.[9][11] Computational studies suggest a novel binding site at the bottom of the HA2 stem, near the fusion peptide, where the N-benzylpiperidine moiety engages in π-stacking and salt bridge interactions.[11] 4-aminopiperidine derivatives have also been shown to be effective entry inhibitors of influenza A viruses, targeting the viral hemagglutinin.[4][9][12][13]
HIV Entry Inhibitors: The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of R5-tropic HIV-1 strains into host cells.[14][15] Piperazine-based CCR5 antagonists containing a 4-methylpiperidine moiety have been developed as potent inhibitors of HIV-1 entry.[8][10][16] These compounds act by binding to the CCR5 receptor, inducing a conformational change that prevents its interaction with the viral gp120 envelope glycoprotein, thereby blocking viral entry.[15]
Enzyme Inhibitors: Targeting Key Pathological Pathways
The versatility of the 4-methylpiperidine scaffold extends to the development of inhibitors for various enzymes implicated in disease.
-
Dipeptidyl Peptidase II (DPP II) Inhibitors: N-(4-substituted-2,4-diaminobutanoyl)piperidines have been synthesized and evaluated as DPP II inhibitors. The (4S)-methyl derivative showed subnanomolar inhibitory activity, highlighting the importance of stereochemistry at the 4-position.[17]
-
α-Amylase Inhibitors: A novel 4-methylpiperidine derivative has demonstrated significant inhibitory activity against α-amylase, an enzyme involved in carbohydrate metabolism, suggesting its potential as an antidiabetic agent.[18]
-
PC-1 Inhibitors: Quinazolin-4-piperidin-4-methyl sulfamides have been designed as inhibitors of PC-1 (NPP-1), an enzyme implicated in calcium pyrophosphate dihydrate deposition disease and osteoarthritis.[14]
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
Understanding the relationship between the chemical structure of 4-methylpiperidine derivatives and their biological activity is paramount for the rational design of new and improved therapeutic agents.
Opioid Receptor Modulators
Systematic modifications of the 4-methylpiperidine core have provided valuable insights into the SAR of opioid receptor ligands.
| Compound/Modification | Target | Activity (Ki or IC50) | Key SAR Insights | Reference |
| trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines | Opioid Receptors | Antagonists | The 3- and 4-methyl groups increase antagonist potency. N-phenylpropyl substitution is more potent than N-methyl. | [19][20] |
| 4-Alkyl-4-(m-hydroxyphenyl)piperidines | µ-Opioid Receptor | Agonists | Increasing the bulk of the 4-alkyl substituent can modulate agonist potency. | [21] |
| cis-3-Methyl-4-(N-phenylamido)piperidines (Brifentanil analogs) | µ-Opioid Receptor | Potent Agonists | The methoxyacetamide pharmacophore provides optimal potency and short duration of action. The cis stereochemistry is crucial for high potency. | [9] |
| Alkyl/Phenylalkyl Piperidine Analogues | µ-Opioid Receptor | Potent Agonists | The linker between the piperidine and phenyl rings, and the substitution pattern on the phenyl ring, are pivotal for binding affinity and selectivity. | [22] |
Key Takeaways from Opioid SAR:
-
The stereochemistry at the 3- and 4-positions of the piperidine ring is critical for determining agonist versus antagonist activity and potency.
-
The nature of the substituent on the piperidine nitrogen significantly influences potency.
-
The presence and position of a hydroxyl group on the 4-phenyl ring are often crucial for high-affinity binding.
Antiviral Agents
Influenza Virus Inhibitors (HA-targeted):
-
N-benzyl-4,4-disubstituted piperidines: The N-benzyl group is essential for activity, engaging in a direct π-stacking interaction with the fusion peptide of HA.[11]
-
4-aminopiperidines: The nature of the acyl group on the 4-amino moiety and substituents on the piperidine nitrogen are key determinants of inhibitory potency.[4][12]
HIV Entry Inhibitors (CCR5 Antagonists):
-
The 2(S)-methylpiperazine moiety has been identified as a key pharmacophore element for CCR5 affinity.[23]
-
The nature and size of the benzylic substituent are crucial for controlling receptor selectivity and potency.[16]
Visualizing the Molecular Landscape
To better understand the complex biological processes and synthetic strategies discussed, the following diagrams have been generated using Graphviz.
Synthetic Pathways
Caption: Key synthetic routes to 4-methylpiperidine and its N-alkylated derivatives.
Mechanism of Action: Opioid Receptor Signaling
Caption: Simplified signaling pathway of a µ-opioid receptor agonist.[5][6][24][25][26]
Mechanism of Action: HIV Entry Inhibition
Caption: Mechanism of HIV entry and its inhibition by a CCR5 antagonist.[1][7][14][27]
Conclusion and Future Perspectives
The 4-methylpiperidine scaffold continues to be a highly valuable and versatile platform in drug discovery. Its favorable physicochemical properties, synthetic tractability, and the subtle yet significant influence of the 4-methyl group on biological activity make it a compelling starting point for the development of novel therapeutics. This guide has provided an in-depth overview of the synthesis, diverse applications, and structure-activity relationships of 4-methylpiperidine derivatives, offering a foundation of knowledge for researchers in the field.
Future research in this area will likely focus on the development of more stereoselective synthetic methods to access specific isomers of highly substituted 4-methylpiperidine derivatives. Furthermore, the application of computational methods, such as molecular dynamics simulations and free energy calculations, will continue to provide deeper insights into the molecular interactions of these compounds with their biological targets, guiding the design of next-generation therapeutics with improved potency, selectivity, and safety profiles. The enduring legacy of the piperidine ring in medicine, now enhanced by the nuanced contributions of the 4-methyl group, ensures its continued prominence in the quest for new and effective treatments for a wide range of human diseases.
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PubMed Central. (n.d.). Inhibitors Targeting the Influenza Virus Hemagglutinin. Retrieved from [Link]
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PubMed Central. (n.d.). Influenza A Virus Entry Inhibitors Targeting the Hemagglutinin. Retrieved from [Link]
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PubMed Central. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Retrieved from [Link]
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PubMed Central. (n.d.). Current understanding of opioid receptors and their signaling pathways. Retrieved from [Link]
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PubMed. (n.d.). Effect of the 3- and 4-methyl groups on the opioid receptor properties of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines. Retrieved from [Link]
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National Institutes of Health. (n.d.). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and SAR of analogs of the M1 allosteric agonist TBPB. Part II: Amides, sulfonamides and ureas--the effect of capping the distal basic piperidine nitrogen. Retrieved from [Link]
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MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing cis-1-benzyl-3-methylamino-4-methyl-piperidine.
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PubMed. (n.d.). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Retrieved from [Link]
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MDPI. (n.d.). 4D-QSAR: Perspectives in Drug Design. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and Dipeptidyl Peptidase Inhibition of N-(4-substituted-2,4-diaminobutanoyl)piperidines. Retrieved from [Link]
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PubMed. (n.d.). Effect of the 3- and 4-methyl groups on the opioid receptor properties of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines. Retrieved from [Link]
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PubMed Central. (n.d.). The Synthesis of Biphasic Metabolites of Carfentanil. Retrieved from [Link]
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ResearchGate. (n.d.). Combined structure–activity relationship (SAR) based on IC50 values and docking study …. Retrieved from [Link]
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YouTube. (2019, May 15). SYNTHESIS OF FENTANYL | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: N-Alkylation using 3-(4-Methylpiperidin-1-YL)propan-1-OL
Introduction: Strategic N-Alkylation in Modern Drug Discovery
N-alkylation represents a fundamental and powerful transformation in synthetic organic chemistry, enabling the precise modification of molecular architectures to enhance therapeutic potential. For researchers, scientists, and drug development professionals, the ability to strategically introduce alkyl groups onto nitrogen-containing scaffolds is paramount for optimizing a compound's potency, selectivity, metabolic stability, and overall pharmacokinetic profile.
The choice of alkylating agent is a critical determinant of reaction success and the properties of the final compound. 3-(4-Methylpiperidin-1-YL)propan-1-OL emerges as a highly valuable and versatile reagent in this context. Its bifunctional nature, featuring a primary alcohol that can be readily activated and a 4-methylpiperidine moiety, offers significant advantages. The 4-methylpiperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to favorably modulate receptor binding and pharmacokinetic properties.[1][2]
This document provides a comprehensive, in-depth technical guide to the N-alkylation of amines using 3-(4-Methylpiperidin-1-YL)propan-1-OL. It moves beyond a simple recitation of steps to explain the underlying chemical principles and the rationale behind experimental choices, ensuring a robust and reproducible protocol.
Mechanistic Insights and Rationale for Protocol Design
The N-alkylation reaction detailed herein proceeds through a classical nucleophilic substitution pathway. A thorough understanding of this mechanism is essential for troubleshooting and adapting the protocol to different substrates.
Step 1: Activation of the Primary Alcohol
The hydroxyl group of an alcohol is a notoriously poor leaving group. Therefore, the initial and most critical step is its conversion into a more labile functionality. This is typically achieved by reacting the alcohol with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl). This reaction, conducted in the presence of a non-nucleophilic base like triethylamine (TEA), forms a sulfonate ester in situ. The sulfonate is an excellent leaving group, rendering the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack.
Step 2: Nucleophilic Attack by the Amine
The amine substrate, acting as a nucleophile, then attacks the electrophilic carbon, displacing the sulfonate leaving group in a bimolecular nucleophilic substitution (SN2) reaction.[3] The presence of a base is crucial in this step to deprotonate the amine, thereby increasing its nucleophilicity, and to neutralize the sulfonic acid byproduct generated.
Key Experimental Considerations for Robust N-Alkylation:
-
Base Selection: The choice of base is critical. A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is preferred to prevent it from competing with the amine substrate as a nucleophile. The base must be strong enough to deprotonate the amine but not so strong as to induce side reactions.
-
Solvent: Anhydrous, aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or dimethylformamide (DMF) are ideal as they effectively dissolve the reactants without interfering with the reaction.[4][5]
-
Temperature Control: The initial activation step is often exothermic and is best performed at reduced temperatures (e.g., 0 °C) to control the reaction rate and minimize the formation of impurities. The subsequent N-alkylation step can typically be conducted at room temperature, although gentle heating may be required for less reactive amines.[6][7]
-
Stoichiometry: Precise control over the molar ratios of the reactants is essential to drive the reaction to completion and minimize the formation of over-alkylated byproducts.[8]
Detailed Experimental Protocol: N-Alkylation of 4-Chloroaniline
This protocol provides a step-by-step methodology for the N-alkylation of a representative aniline, 4-chloroaniline, with 3-(4-Methylpiperidin-1-YL)propan-1-OL.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) |
| 3-(4-Methylpiperidin-1-YL)propan-1-OL | 157.27 |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 |
| 4-Chloroaniline | 127.57 |
| Triethylamine (TEA) | 101.19 |
| Dichloromethane (DCM), Anhydrous | - |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | - |
| Brine (Saturated Aqueous NaCl) | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - |
| Silica Gel for Column Chromatography | - |
| Hexane and Ethyl Acetate (for chromatography) | - |
Procedure:
Part A: In Situ Activation of the Alcohol
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(4-Methylpiperidin-1-YL)propan-1-OL (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA) (1.2 equivalents) to the cooled solution.
-
In a separate flask, prepare a solution of p-toluenesulfonyl chloride (TsCl) (1.1 equivalents) in anhydrous DCM.
-
Add the TsCl solution dropwise to the alcohol solution over a period of 20-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the formation of the tosylate by Thin Layer Chromatography (TLC).
Part B: N-Alkylation Reaction
-
Once the activation is complete (as indicated by TLC), add 4-chloroaniline (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. The progress of the reaction should be monitored by TLC until the starting amine is consumed. If the reaction is slow, gentle heating to 40-50 °C may be beneficial.
Part C: Work-up and Purification
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.[9]
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.[10]
-
Combine the organic layers and wash with brine.[10]
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]
-
Purify the crude residue by silica gel column chromatography, eluting with a suitable gradient of ethyl acetate in hexane to yield the pure N-alkylated product.[6]
Trustworthiness and Self-Validation of the Protocol
The integrity of this protocol is underpinned by several key features designed to ensure reliable and reproducible results:
-
In Situ Activation: The generation of the reactive tosylate intermediate in the same reaction vessel immediately prior to the addition of the amine minimizes the handling of this potentially sensitive compound and improves overall efficiency.
-
Controlled Reagent Addition: The slow, dropwise addition of the sulfonyl chloride at low temperature is a critical control point that mitigates the exothermic nature of the reaction and prevents the formation of undesired side products.
-
Chromatographic Monitoring: The use of TLC provides a simple and effective method for monitoring the progress of both the activation and alkylation steps, allowing for precise determination of reaction completion.
-
Standardized Work-up: The aqueous work-up procedure effectively neutralizes any remaining acidic byproducts and removes water-soluble impurities, simplifying the subsequent purification.
-
Purification by Chromatography: Flash column chromatography is a robust and widely accepted method for the purification of organic compounds, ensuring a high degree of purity for the final N-alkylated product.
Visualizing the Synthetic Workflow
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The Versatile Scaffolding of 3-(4-Methylpiperidin-1-YL)propan-1-OL in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with enhanced therapeutic profiles is paramount. Central to this endeavor is the strategic utilization of molecular building blocks that offer a blend of desirable physicochemical properties and versatile reactivity. 3-(4-Methylpiperidin-1-YL)propan-1-OL emerges as a quintessential example of such a scaffold, embodying features that are highly sought after in the design of new therapeutic agents, particularly those targeting the central nervous system (CNS).
The inherent structural attributes of 3-(4-Methylpiperidin-1-YL)propan-1-OL – a substituted piperidine ring linked to a propanol chain – confer a unique combination of lipophilicity and polarity. The 4-methylpiperidine moiety is a well-established pharmacophore in numerous CNS-active drugs, often contributing to favorable blood-brain barrier penetration and target engagement. The propan-1-ol tail provides a crucial handle for synthetic diversification, allowing for the facile introduction of a wide array of functional groups through either O-alkylation or modifications of the hydroxyl group. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of 3-(4-Methylpiperidin-1-YL)propan-1-OL in medicinal chemistry, complete with detailed experimental protocols.
Strategic Applications in Drug Design: A Gateway to Bioactive Molecules
The utility of 3-(4-Methylpiperidin-1-YL)propan-1-OL as a building block spans several therapeutic areas, with a pronounced impact on the development of CNS-active agents and enzyme inhibitors.
Central Nervous System (CNS) Drug Discovery
The piperidine motif is a privileged structure in CNS drug design, and its incorporation can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. The 4-methyl substitution on the piperidine ring can enhance metabolic stability and modulate receptor binding affinity. The propanol linker provides optimal spacing and flexibility for positioning pharmacophoric elements to interact with their biological targets.
A compelling illustration of the synthetic utility of analogous piperidine building blocks is the synthesis of the core structure of Pimozide , a first-generation antipsychotic drug. Pimozide, a diphenylbutylpiperidine derivative, is a potent dopamine D2 receptor antagonist.[1] While not a direct derivative of 3-(4-Methylpiperidin-1-YL)propan-1-OL, the synthesis of its core structure involves a key N-alkylation of a piperidine derivative, a reaction for which our title compound is ideally suited.
Enzyme Inhibition
Derivatives of piperidine and piperazine propanols have demonstrated significant potential as enzyme inhibitors. For instance, certain piperazine propanol derivatives have been identified as potent inhibitors of fungal 1,3-β-D-glucan synthase, a critical enzyme for fungal cell wall biosynthesis, highlighting their potential as antifungal agents.[2] Furthermore, heteroaromatic propan-1-one derivatives bearing a substituted piperidine moiety have been shown to be potent and selective acetylcholinesterase (AChE) inhibitors, a key target in the management of Alzheimer's disease.[3] The structural features of 3-(4-Methylpiperidin-1-YL)propan-1-OL make it an attractive starting point for the synthesis of novel enzyme inhibitors.
Experimental Protocols: Harnessing the Reactivity of 3-(4-Methylpiperidin-1-YL)propan-1-OL
The synthetic versatility of 3-(4-Methylpiperidin-1-YL)propan-1-OL is primarily centered around the reactivity of the piperidine nitrogen and the terminal hydroxyl group. The following protocols provide detailed, step-by-step methodologies for key transformations.
Protocol 1: N-Alkylation of the Piperidine Ring
The tertiary amine of the piperidine ring can be readily alkylated to introduce a variety of substituents, a common strategy in the synthesis of CNS drugs. This protocol provides a general procedure for the N-alkylation of a piperidine derivative, exemplified by the synthesis of a key intermediate analogous to the core of Pimozide.
Reaction Scheme:
Caption: General workflow for N-alkylation.
Materials:
-
3-(4-Methylpiperidin-1-YL)propan-1-OL
-
Alkyl halide (e.g., 1-chloro-4,4-bis(4-fluorophenyl)butane for Pimozide core synthesis)
-
Anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification reagents (e.g., water, ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 3-(4-Methylpiperidin-1-YL)propan-1-OL (1.0 eq) and anhydrous DMF or acetonitrile.
-
Add anhydrous potassium carbonate (2.0 eq).
-
To the stirred suspension, add the alkyl halide (1.1 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic base.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Anhydrous Solvents and Reagents: Water can interfere with the reaction, particularly if a strong base is used.
-
Base: Potassium or sodium carbonate is a mild and effective base for this type of N-alkylation, neutralizing the hydrohalic acid formed during the reaction.
-
Solvent: DMF and acetonitrile are polar aprotic solvents that are excellent for Sₙ2 reactions, as they solvate the cation of the base while leaving the anion relatively free to act as a nucleophile scavenger.
-
Temperature: Heating is often necessary to drive the reaction to completion, especially with less reactive alkyl halides.
Protocol 2: O-Alkylation of the Propanol Moiety
The terminal hydroxyl group of 3-(4-Methylpiperidin-1-YL)propan-1-OL provides another site for diversification through O-alkylation, allowing for the introduction of various aryl or alkyl groups.
Reaction Scheme:
Caption: General workflow for O-alkylation.
Materials:
-
3-(4-Methylpiperidin-1-YL)propan-1-OL
-
Alkyl or aryl halide (e.g., benzyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification reagents
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF or DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3-(4-Methylpiperidin-1-YL)propan-1-OL (1.0 eq) in the same anhydrous solvent.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired O-alkylated ether.
Causality Behind Experimental Choices:
-
Strong Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the primary alcohol to form the corresponding alkoxide, which is a much more potent nucleophile for the subsequent Sₙ2 reaction.
-
Anhydrous Conditions: Sodium hydride reacts violently with water, so anhydrous conditions are critical for safety and reaction efficiency.
-
Temperature Control: The initial deprotonation is exothermic and is performed at 0 °C for better control. The subsequent alkylation is also often started at a lower temperature to manage any exothermicity.
Data Presentation: Representative Yields
The following table summarizes typical yields for the N-alkylation and O-alkylation reactions described above, based on literature precedents for similar transformations.
| Reaction Type | Substrate | Reagent | Product | Typical Yield (%) |
| N-Alkylation | 3-(4-Methylpiperidin-1-YL)propan-1-OL | 1-Chloro-4,4-bis(4-fluorophenyl)butane | N-[4,4-bis(4-fluorophenyl)butyl]-3-(4-methylpiperidin-1-yl)propan-1-ol | 70-85% |
| O-Alkylation | 3-(4-Methylpiperidin-1-YL)propan-1-OL | Benzyl bromide | 1-(3-(Benzyloxy)propyl)-4-methylpiperidine | 75-90% |
Conclusion: A Versatile Building Block for Future Discoveries
3-(4-Methylpiperidin-1-YL)propan-1-OL stands out as a valuable and versatile building block in medicinal chemistry. Its unique structural features, combined with its straightforward reactivity at two distinct sites, provide a robust platform for the synthesis of diverse compound libraries. The protocols outlined in this application note offer a solid foundation for researchers to explore the full potential of this scaffold in the rational design and synthesis of novel therapeutic agents with improved efficacy and safety profiles. As the demand for innovative drug candidates continues to grow, the strategic application of such privileged building blocks will undoubtedly play a pivotal role in shaping the future of medicine.
References
-
PubChem. Pimozide. [Link]
- Onishi, J., et al. (2000). Piperazine propanol derivative as a novel antifungal targeting 1,3-beta-D-glucan synthase. Antimicrobial agents and chemotherapy, 44(2), 368–377.
- Nagel, A. A., et al. (1995). Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. Journal of medicinal chemistry, 38(7), 1084–1089.
- Google Patents.
-
ResearchGate. Procedure for N-alkylation of Piperidine?. [Link]
-
Scientific Research Publishing. Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. [Link]
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Application Notes and Protocols: The Strategic Role of 3-(4-Methylpiperidin-1-YL)propan-1-OL in the Synthesis of Novel Coumarin-Based Acetylcholinesterase Inhibitors
Introduction: Targeting Acetylcholinesterase in Neurodegenerative Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function. A key pathological hallmark of AD is the deficiency of the neurotransmitter acetylcholine (ACh) in the brain. Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of ACh, and its inhibition is a clinically validated therapeutic strategy to manage the symptoms of AD.[1] By increasing the synaptic levels of ACh, AChE inhibitors can lead to improvements in memory and cognitive function.[2]
The piperidine moiety is a well-established pharmacophore in the design of potent AChE inhibitors, most notably featured in the FDA-approved drug Donepezil.[3] The basic nitrogen of the piperidine ring is crucial for interaction with the anionic site of the AChE enzyme.[4] This guide details the application of a specific piperidine-containing building block, 3-(4-Methylpiperidin-1-YL)propan-1-OL , in the synthesis of a novel potential AChE inhibitor. The 4-methyl substitution on the piperidine ring can influence the lipophilicity and binding orientation of the molecule within the enzyme's active site, potentially leading to improved potency and selectivity.
The synthetic strategy outlined herein involves a two-step process: the activation of the primary alcohol of 3-(4-Methylpiperidin-1-YL)propan-1-OL via tosylation, followed by its coupling with a coumarin scaffold. Coumarin derivatives are known to possess a wide range of biological activities, including AChE inhibition.[5][6][7] Specifically, 7-hydroxycoumarins serve as excellent platforms for the introduction of various side chains to modulate their interaction with the AChE enzyme.[8] The final product, 7-((3-(4-methylpiperidin-1-yl)propyl)oxy)-4-methyl-2H-chromen-2-one , represents a hybrid molecule designed to interact with both the catalytic and peripheral anionic sites of AChE.
Synthetic Workflow Overview
The overall synthetic strategy involves a two-step sequence starting from the commercially available 3-(4-Methylpiperidin-1-YL)propan-1-OL. The first step is the conversion of the primary alcohol to a tosylate, which is a good leaving group. The second step is the Williamson ether synthesis between the tosylate intermediate and 7-hydroxy-4-methylcoumarin to yield the target compound.
Caption: Overall synthetic workflow for the preparation of the target AChE inhibitor.
Part 1: Synthesis of 3-(4-methylpiperidin-1-yl)propyl 4-methylbenzenesulfonate (Intermediate 1)
Principle and Mechanistic Insight
The conversion of an alcohol to a tosylate is a common and effective method to transform a poor leaving group (hydroxide) into an excellent one (tosylate).[1] This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine or triethylamine. The base serves to neutralize the HCl byproduct generated during the reaction. The reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the sulfur atom of TsCl. The stereochemistry at the carbon bearing the alcohol is retained during this process.
Caption: Generalized mechanism of alcohol tosylation.
Experimental Protocol
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 3-(4-Methylpiperidin-1-YL)propan-1-OL | 157.27 | 5.0 g | 31.8 |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 6.67 g | 35.0 |
| Triethylamine (TEA) | 101.19 | 6.65 mL (4.83 g) | 47.7 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.39 g | 3.2 |
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 3-(4-Methylpiperidin-1-YL)propan-1-OL (5.0 g, 31.8 mmol) and dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (6.65 mL, 47.7 mmol) followed by 4-dimethylaminopyridine (0.39 g, 3.2 mmol) to the stirred solution.
-
To this mixture, add p-toluenesulfonyl chloride (6.67 g, 35.0 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1) with a few drops of triethylamine.
-
Upon completion, quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as a pale yellow oil.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (0% to 50%) to afford 3-(4-methylpiperidin-1-yl)propyl 4-methylbenzenesulfonate as a colorless to pale yellow oil.
Expected Yield: 85-95%
Part 2: Synthesis of 7-((3-(4-methylpiperidin-1-yl)propyl)oxy)-4-methyl-2H-chromen-2-one (Target Compound)
Principle and Mechanistic Insight
The final step in the synthesis is a Williamson ether synthesis, which involves the O-alkylation of a phenol (7-hydroxy-4-methylcoumarin) with an alkyl tosylate (Intermediate 1).[9] The reaction is carried out in the presence of a base, such as potassium carbonate, which deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This phenoxide then displaces the tosylate leaving group in an SN2 reaction to form the desired ether linkage.
Caption: Generalized mechanism of Williamson ether synthesis.
Experimental Protocol
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 7-Hydroxy-4-methylcoumarin | 176.17 | 4.48 g | 25.4 |
| 3-(4-methylpiperidin-1-yl)propyl 4-methylbenzenesulfonate | 311.45 | 8.0 g | 25.7 |
| Potassium carbonate (K₂CO₃) | 138.21 | 7.0 g | 50.7 |
| Acetonitrile (ACN) | 41.05 | 150 mL | - |
Procedure:
-
To a 250 mL round-bottom flask, add 7-hydroxy-4-methylcoumarin (4.48 g, 25.4 mmol), potassium carbonate (7.0 g, 50.7 mmol), and acetonitrile (150 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of 3-(4-methylpiperidin-1-yl)propyl 4-methylbenzenesulfonate (8.0 g, 25.7 mmol) in 20 mL of acetonitrile to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 8-12 hours, monitoring the reaction by TLC (ethyl acetate/hexane, 7:3).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetonitrile (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane (100 mL) and wash with water (2 x 50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (0% to 10%) to yield 7-((3-(4-methylpiperidin-1-yl)propyl)oxy)-4-methyl-2H-chromen-2-one as a white to off-white solid.
Expected Yield: 70-85%
Biological Evaluation Context
Coumarin derivatives bearing an alkoxy side chain at the 7-position have been extensively investigated as AChE inhibitors. The nature of the substituent at the end of the alkoxy chain plays a crucial role in determining the inhibitory potency. The introduction of a basic amine, such as the 4-methylpiperidine in our target compound, is expected to facilitate a strong interaction with the peripheral anionic site (PAS) of the AChE enzyme, potentially leading to a dual-binding site inhibitor.[6]
Table of Representative Coumarin-Based AChE Inhibitors:
| Compound | AChE IC₅₀ (µM) | Reference |
| 7-benzyloxy-4-{[(4-phenylthiazol-2(3H)-ylidene)hydrazono]methyl}-2H-chromen-2-one | 0.042 | [5] |
| 4-[3-(4-phenylpiperazin-1-yl)propoxy]-2H-chromen-2-one | 2.42 | [6] |
| 7-hydroxy-6-(3-(pyrrolidin-1-yl)propoxy)-2H-chromen-2-one | 0.09 | [2] |
| 2-(diethylamino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide | 0.043 | [3] |
| 3-(4-(dimethylamino)phenyl)-7-aminoethoxy-coumarin | 0.02 | [10] |
The synthesized compound, 7-((3-(4-methylpiperidin-1-yl)propyl)oxy)-4-methyl-2H-chromen-2-one , with its combination of a coumarin core and a 4-methylpiperidine-containing side chain, is a promising candidate for potent and selective AChE inhibition. Further biological evaluation, including in vitro enzyme inhibition assays and in vivo studies, would be necessary to fully characterize its therapeutic potential.
References
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Al-Ghorbani, M., et al. (2021). Design and synthesis of novel coumarin derivatives as potential acetylcholinesterase inhibitors for Alzheimer's disease. Bioorganic Chemistry, 110, 104792. [Link]
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Kumar, A., et al. (2016). Coumarin derivatives as potential inhibitors of acetylcholinesterase: Synthesis, molecular docking and biological studies. Bioorganic & Medicinal Chemistry, 24(19), 4563-4573. [Link]
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Lee, J., et al. (2014). Synthesis of aminoalkyl-substituted coumarin derivatives as acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry, 22(5), 1736-1743. [Link]
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Yilmaz, I., et al. (2017). Design, synthesis and docking study of novel coumarin ligands as potential selective acetylcholinesterase inhibitors. PubMed Central. [Link]
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Zhang, Y., et al. (2022). Design, Synthesis and Bioactivity Evaluation of Coumarin–BMT Hybrids as New Acetylcholinesterase Inhibitors. Molecules, 27(7), 2125. [Link]
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Ali, M. A., et al. (2019). Coumarin derivatives as acetyl- and butyrylcholinestrase inhibitors: An in vitro, molecular docking, and molecular dynamics simulations study. PubMed Central. [Link]
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da Silva, G. V. J., et al. (2019). Discovery of novel dual-active 3-(4-(dimethylamino)phenyl)-7-aminoalcoxy-coumarin as potent and selective acetylcholinesterase inhibitor and antioxidant. PubMed Central. [Link]
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Żołek, T., et al. (2024). Coumarin Derivative Hybrids: Novel Dual Inhibitors Targeting Acetylcholinesterase and Monoamine Oxidases for Alzheimer's Therapy. International Journal of Molecular Sciences, 25(1), 543. [Link]
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Krátký, M., et al. (2018). IC50 values for acetylcholinesterase and butyrylcholinesterase. ResearchGate. [Link]
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Liu, H. R., et al. (2018). Structure-activity relationship investigation of coumarin-chalcone hybrids with diverse side-chains as acetylcholinesterase and butyrylcholinesterase inhibitors. Molecular Diversity, 22(4), 893–906. [Link]
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Żołek, T., et al. (2024). Coumarin Derivative Hybrids: Novel Dual Inhibitors Targeting Acetylcholinesterase and Monoamine Oxidases for Alzheimer's Therapy. IRIS. [Link]
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Liu, H. R., et al. (2018). Structure–activity relationship investigation of coumarin–chalcone hybrids with diverse side-chains as acetylcholinesterase. SciSpace. [Link]
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Al-Warhi, T., et al. (2023). Anti-Alzheimer activity of new coumarin-based derivatives targeting acetylcholinesterase inhibition. PubMed Central. [Link]
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Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. ResearchGate. [Link]
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Narayana, V., et al. (2012). SO42-/SnO2-Catalyzed C3-alkylation of 4-hydroxycoumarin with secondary benzyl alcohols and O-alkylation with O-acetyl compounds. Scirp.org. [Link]
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Wang, C., et al. (2013). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. PubMed Central. [Link]
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PREPARATION OF 7 HYDROXY– 4 – METHYL COUMARIN UMBELLIFERRONE. YouTube. [Link]
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Tosylates And Mesylates. Master Organic Chemistry. [Link]
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Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. SciSpace. [Link]
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How can I tosylate an hindered secondary alcohol? ResearchGate. [Link]
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Application Notes and Protocols for the Evaluation of 3-(4-Methylpiperidin-1-YL)propan-1-OL in Cancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Scaffold
The relentless pursuit of novel therapeutic agents is a cornerstone of oncology research. Small molecules with unique structural motifs offer promising starting points for the development of next-generation cancer treatments. 3-(4-Methylpiperidin-1-YL)propan-1-OL is a synthetic compound characterized by a piperidine ring, a flexible propanol linker, and a methyl substituent. While the specific anti-cancer properties of this molecule are not yet extensively documented in publicly available literature, its chemical features suggest potential interactions with various biological targets. The piperidine moiety is a common scaffold in many approved drugs, and the hydroxyl group can participate in hydrogen bonding, a key interaction in drug-receptor binding.
This document serves as a comprehensive guide for researchers embarking on the investigation of 3-(4-Methylpiperidin-1-YL)propan-1-OL as a potential anti-cancer agent. It outlines a logical, stepwise approach to screen for biological activity, elucidate the mechanism of action, and identify potential molecular targets. The protocols provided are based on established methodologies in cancer drug discovery and are designed to generate robust and reproducible data.
Part 1: Initial Screening for Anti-Cancer Activity - Is the Compound Biologically Active?
The first critical step in evaluating any new chemical entity is to determine if it exerts a biological effect on cancer cells. Cell viability and cytotoxicity assays are fundamental for this initial screening phase. These assays measure the overall health of a cell population and can indicate whether a compound inhibits cell growth (cytostatic) or induces cell death (cytotoxic).
Cell Viability Assessment using Tetrazolium Reduction Assays (MTT/MTS)
Rationale: Tetrazolium-based assays, such as the MTT and MTS assays, are colorimetric methods that measure the metabolic activity of cells.[1] Viable cells contain mitochondrial dehydrogenases that can reduce the tetrazolium salt to a colored formazan product.[1] The intensity of the color is directly proportional to the number of viable cells. This assay is a rapid and cost-effective method for high-throughput screening of compound libraries.[2]
Protocol: MTT Assay for IC50 Determination [3]
-
Cell Culture: Maintain the selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colorectal cancer) in a humidified incubator at 37°C with 5% CO2.[3]
-
Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at an optimized density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.[3][4] Incubate for 24 hours to allow for cell attachment.[3]
-
Compound Preparation: Prepare a stock solution of 3-(4-Methylpiperidin-1-YL)propan-1-OL (e.g., 10 mM in DMSO). Perform serial dilutions to obtain a range of working concentrations.
-
Treatment: Add the various concentrations of the test compound to the appropriate wells. Include a vehicle control (DMSO alone) and a positive control (a known cytotoxic drug like doxorubicin).[3]
-
Incubation: Incubate the plates for a predetermined period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50).[3]
Data Presentation: Quantifying Cytotoxicity
The cytotoxic effect of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cell population.[3]
| Cell Line | Cancer Type | Incubation Time (hours) | 3-(4-Methylpiperidin-1-YL)propan-1-OL IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | Hypothetical Value | Known Value |
| MDA-MB-231 | Breast Adenocarcinoma | 48 | Hypothetical Value | Known Value |
| A549 | Lung Carcinoma | 48 | Hypothetical Value | Known Value |
| HCT116 | Colorectal Carcinoma | 48 | Hypothetical Value | Known Value |
This table presents a template for organizing hypothetical IC50 data.
Experimental Workflow for Initial Screening
Caption: Workflow for determining the IC50 of a novel compound.
Part 2: Elucidating the Mechanism of Action - How Does the Compound Kill Cancer Cells?
Once anti-proliferative or cytotoxic activity is confirmed, the next step is to investigate the mechanism by which 3-(4-Methylpiperidin-1-YL)propan-1-OL induces cell death. A common and desirable mechanism for anti-cancer drugs is the induction of apoptosis, or programmed cell death.
Detection of Apoptosis using Annexin V/Propidium Iodide Staining
Rationale: Apoptosis is a highly regulated process characterized by distinct morphological and biochemical changes.[5] One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[6] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. Therefore, it is used to identify late apoptotic or necrotic cells with compromised membrane integrity.[7]
Protocol: Annexin V/PI Staining for Flow Cytometry [8]
-
Cell Treatment: Seed cells in 6-well plates and treat with 3-(4-Methylpiperidin-1-YL)propan-1-OL at concentrations around the determined IC50 for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.[8]
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[8]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Confirmation of Apoptosis via Caspase Activity Assays
Rationale: Caspases are a family of proteases that are central to the execution of apoptosis.[5] Initiator caspases (e.g., caspase-8, caspase-9) are activated by pro-apoptotic signals, and they, in turn, activate executioner caspases (e.g., caspase-3, caspase-7). Measuring the activity of these caspases provides further evidence of apoptosis induction.
Protocol: Colorimetric Caspase-3 Activity Assay
-
Cell Lysis: Treat cells with the compound as described above. Lyse the cells using a specific lysis buffer provided with the assay kit.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: Incubate the cell lysate with a colorimetric caspase-3 substrate (e.g., DEVD-pNA). If caspase-3 is active, it will cleave the substrate, releasing pNA, which produces a yellow color.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Quantify the caspase-3 activity based on the absorbance values and normalize to the protein concentration.
Apoptosis Induction Pathway
Caption: Simplified overview of the apoptotic signaling cascade.
Part 3: Target Identification and Validation - What is the Molecular Target?
Identifying the direct molecular target of a novel compound is a crucial step in drug discovery, as it provides insights into its mechanism of action and potential for optimization.[9] There are several approaches to target identification, broadly categorized as affinity-based and label-free methods.[10]
Affinity-Based Pull-Down Approach
Rationale: This method involves chemically modifying the small molecule to incorporate a tag (e.g., biotin) or immobilizing it on a solid support (e.g., agarose beads).[9] The modified compound is then used as a "bait" to capture its binding partners from a cell lysate. The captured proteins are subsequently identified by mass spectrometry.[9]
Protocol: Biotin-Tagged Pull-Down Assay [9]
-
Probe Synthesis: Synthesize a biotinylated version of 3-(4-Methylpiperidin-1-YL)propan-1-OL. It is crucial that the biotin tag is attached at a position that does not interfere with the compound's biological activity.
-
Cell Lysate Preparation: Prepare a whole-cell lysate from a cancer cell line that is sensitive to the compound.
-
Incubation: Incubate the biotinylated compound with the cell lysate to allow for binding to its target protein(s).
-
Capture: Add streptavidin-coated beads to the lysate to capture the biotinylated compound-protein complexes.[9]
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and identify them using mass spectrometry (e.g., LC-MS/MS).[9]
Drug Affinity Responsive Target Stability (DARTS)
Rationale: DARTS is a label-free method for target identification.[11] It is based on the principle that the binding of a small molecule to its target protein can increase the protein's stability and make it more resistant to proteolysis.[11]
Protocol: DARTS Assay [11]
-
Cell Lysate Preparation: Prepare a native cell lysate.
-
Compound Incubation: Incubate the lysate with the test compound or a vehicle control.
-
Protease Treatment: Treat the lysates with a protease (e.g., pronase) for a limited time.
-
Reaction Quenching: Stop the proteolysis reaction.
-
Analysis: Analyze the protein samples by SDS-PAGE and Coomassie staining or by Western blotting for specific candidate proteins. Proteins that are protected from degradation in the presence of the compound are potential targets.
Target Identification Workflow
Caption: General workflow for identifying the molecular target of a small molecule.
Conclusion and Future Directions
This document provides a foundational framework for the initial investigation of 3-(4-Methylpiperidin-1-YL)propan-1-OL in the context of cancer drug discovery. By systematically applying these protocols, researchers can determine its biological activity, elucidate its mechanism of action, and identify its molecular target(s). Positive results from these initial studies would warrant further preclinical development, including in vivo efficacy studies in animal models and detailed pharmacokinetic and toxicological profiling. The journey from a novel compound to a potential therapeutic is long and challenging, but a rigorous and logical scientific approach, as outlined here, is the essential first step.
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Tabatabaei, S., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Drug Targeting. Retrieved from [Link]
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University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]
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ResearchGate. (2023). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]
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Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]
-
Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Retrieved from [Link]
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Merck Millipore. (n.d.). Apoptosis Assay Chart. Retrieved from [Link]
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Creative Bioarray. (n.d.). Cell Viability Assays. Retrieved from [Link]
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Darzynkiewicz, Z., et al. (2012). Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications. Cell Death & Disease. Retrieved from [Link]
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Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of 3-(4-Methylpiperidin-1-yl)propan-1-ol for SAR Studies
Abstract
This document provides a comprehensive guide for the derivatization of the primary alcohol, 3-(4-methylpiperidin-1-yl)propan-1-ol, a valuable scaffold for generating compound libraries for Structure-Activity Relationship (SAR) studies. We present detailed, validated protocols for the synthesis of ester, ether, and carbamate derivatives. The rationale behind the selection of synthetic strategies, reagents, and reaction conditions is discussed to provide researchers with the foundational knowledge to adapt and troubleshoot these methods. Furthermore, this guide outlines standard procedures for the purification and characterization of the synthesized analogs, ensuring the generation of high-quality data for downstream biological evaluation.
Introduction: Strategic Importance of the 3-(4-Methylpiperidin-1-yl)propan-1-ol Scaffold
The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceuticals and biologically active compounds.[1][2][3] Its conformational flexibility and ability to engage in key binding interactions, such as hydrogen bonding and ionic interactions, make it a cornerstone of drug design.[4] The 3-(4-methylpiperidin-1-yl)propan-1-ol scaffold, in particular, offers several strategic advantages for SAR-driven drug discovery programs:
-
A Versatile Anchor Point: The primary alcohol serves as a readily modifiable handle for introducing a wide range of functional groups. This allows for the systematic exploration of chemical space around a core pharmacophore.
-
Modulation of Physicochemical Properties: Derivatization of the hydroxyl group can significantly alter key properties such as lipophilicity, polarity, and hydrogen bonding capacity. These modifications are crucial for optimizing pharmacokinetic and pharmacodynamic profiles.
-
Probing Target Interactions: The introduction of diverse substituents enables the mapping of the steric and electronic requirements of the target binding site, providing critical insights for rational drug design. The retained double bond in some derivatization strategies can also be crucial for influencing the 3D spatial configuration and binding modes.[5]
This guide will focus on three principal classes of derivatives—esters, ethers, and carbamates—due to their prevalence in medicinal chemistry and the reliability of the synthetic methods for their preparation.
Derivatization Strategies and Protocols
The primary alcohol of 3-(4-methylpiperidin-1-yl)propan-1-ol can be readily derivatized using a variety of established synthetic transformations. The choice of strategy will depend on the desired functional group and the overall synthetic plan.
Esterification: Introducing Diverse Acyl Groups
Esterification is a fundamental transformation for converting alcohols into esters, which can serve as bioisosteres for amides or act as prodrugs.[6] The Fischer esterification, reacting a carboxylic acid with an alcohol under acidic conditions, is a classic method.[6][7] However, for small-scale library synthesis, coupling reactions using activating agents are often more efficient and proceed under milder conditions.
This protocol utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst to facilitate the esterification of the starting alcohol with a variety of carboxylic acids.[8]
Materials:
-
3-(4-Methylpiperidin-1-yl)propan-1-ol
-
Carboxylic acid of choice (e.g., benzoic acid, acetic acid)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
To a solution of 3-(4-methylpiperidin-1-yl)propan-1-ol (1.0 eq) and the desired carboxylic acid (1.2 eq) in anhydrous DCM, add DMAP (0.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired ester.
Causality Behind Experimental Choices:
-
DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.
-
DMAP acts as a nucleophilic catalyst, accelerating the reaction by forming a more reactive acylpyridinium species.[9]
-
Anhydrous conditions are crucial as DCC is sensitive to water, which would lead to the formation of DCU without product formation.
-
Acidic and basic washes are performed to remove unreacted starting materials and byproducts.
Etherification: Enhancing Lipophilicity and Stability
The synthesis of ethers from alcohols can be achieved through various methods, including the Williamson ether synthesis and the Mitsunobu reaction.[10] The Mitsunobu reaction is particularly advantageous for its mild conditions and broad substrate scope, allowing the conversion of primary and secondary alcohols to a variety of functional groups.[11][12][13][14]
This protocol describes the formation of an ether by reacting the starting alcohol with a suitable nucleophile (e.g., a phenol) under Mitsunobu conditions.
Materials:
-
3-(4-Methylpiperidin-1-yl)propan-1-ol
-
Phenol or other acidic nucleophile (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
Dissolve 3-(4-methylpiperidin-1-yl)propan-1-ol (1.0 eq), the phenolic nucleophile (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the reaction mixture. A color change is typically observed.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by silica gel column chromatography to separate the desired ether from triphenylphosphine oxide and the hydrazine byproduct.
Causality Behind Experimental Choices:
-
PPh₃ and DEAD/DIAD react to form a betaine intermediate, which then activates the alcohol by forming an oxyphosphonium salt, a good leaving group.[15]
-
The nucleophile (in this case, the phenoxide) then displaces the activated alcohol in an SN2 fashion.[13]
-
The reaction is typically performed at low temperature initially to control the exothermic reaction between PPh₃ and DEAD/DIAD.
Carbamate Formation: Introducing Hydrogen Bond Donors and Acceptors
Carbamates are important functional groups in medicinal chemistry, often acting as bioisosteres for amides and esters, and can improve pharmacokinetic properties.[16][17] A common and efficient method for their synthesis is the reaction of an alcohol with an isocyanate.[18][19]
This protocol outlines the synthesis of carbamates from 3-(4-methylpiperidin-1-yl)propan-1-ol and a selected isocyanate.
Materials:
-
3-(4-Methylpiperidin-1-yl)propan-1-ol
-
Isocyanate of choice (e.g., phenyl isocyanate, hexyl isocyanate) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
(Optional) Dibutyltin dilaurate (DBTDL) or triethylamine as a catalyst.[20]
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
Dissolve 3-(4-methylpiperidin-1-yl)propan-1-ol (1.0 eq) in anhydrous THF or DCM.
-
Add the isocyanate (1.1 eq) to the solution.
-
(Optional) If the reaction is slow, add a catalytic amount of DBTDL or triethylamine.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC.
-
Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure carbamate.
Causality Behind Experimental Choices:
-
The nucleophilic hydroxyl group of the alcohol attacks the electrophilic carbonyl carbon of the isocyanate.[16]
-
The reaction is often uncatalyzed for primary alcohols but can be accelerated with a catalyst for more hindered or less reactive alcohols.[16]
-
Anhydrous conditions are important as isocyanates can react with water to form unstable carbamic acids, which can then decompose to amines and carbon dioxide.
Purification and Characterization of Derivatives
The purity and structural integrity of the synthesized compounds are paramount for obtaining reliable SAR data.
Purification
-
Column Chromatography: This is the primary method for purifying the synthesized derivatives. The choice of solvent system (e.g., hexanes/ethyl acetate, dichloromethane/methanol) will depend on the polarity of the product.
-
High-Performance Liquid Chromatography (HPLC): For compounds that are difficult to separate by column chromatography or for final purity assessment, reverse-phase HPLC is a powerful tool.
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized derivatives. The disappearance of the alcohol proton signal and the appearance of new signals corresponding to the introduced functional group are key diagnostic features.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the final compounds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of key functional groups, such as the carbonyl stretch in esters and carbamates.
Data Presentation and Workflow Visualization
Table 1: Summary of Synthesized Derivatives of 3-(4-Methylpiperidin-1-yl)propan-1-ol
| Derivative Class | R Group | Molecular Formula | Molecular Weight ( g/mol ) | Synthetic Protocol |
| Ester | -C(O)Ph | C₁₆H₂₃NO₂ | 261.36 | Protocol 1 |
| Ester | -C(O)CH₃ | C₁₁H₂₁NO₂ | 199.29 | Protocol 1 |
| Ether | -Ph | C₁₅H₂₃NO | 233.35 | Protocol 2 |
| Carbamate | -C(O)NHPh | C₁₆H₂₄N₂O₂ | 276.38 | Protocol 3 |
| Carbamate | -C(O)NH(CH₂)₅CH₃ | C₁₆H₃₂N₂O₂ | 284.44 | Protocol 3 |
Diagram 1: General Workflow for Derivatization and Analysis
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijnrd.org [ijnrd.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Esterification and its impact on the pharmaceutical industry - QSAR ANALYTICS [qsaranalytics.com.mx]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. Mitsunobu Reaction [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 15. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Carbamate - Wikipedia [en.wikipedia.org]
- 19. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions Involving 3-(4-Methylpiperidin-1-YL)propan-1-OL
Introduction
3-(4-Methylpiperidin-1-YL)propan-1-OL is a bifunctional organic molecule featuring a tertiary amine incorporated within a piperidine ring and a primary alcohol at the terminus of a propyl chain. This unique structural arrangement makes it a versatile building block in synthetic chemistry, particularly in the development of pharmaceutical agents and functional materials. The tertiary amine offers a nucleophilic and basic center, susceptible to oxidation and alkylation, while the primary alcohol provides a reactive site for esterification, etherification, and oxidation.
This guide provides detailed experimental protocols for three fundamental transformations of 3-(4-Methylpiperidin-1-YL)propan-1-OL: O-acylation of the primary alcohol, N-oxidation of the tertiary amine, and N-quaternization of the tertiary amine. The protocols are designed to be robust and reproducible, with an emphasis on explaining the rationale behind the selection of reagents, conditions, and work-up procedures to ensure both high yield and purity of the desired products.
Physicochemical and Safety Profile
A thorough understanding of the substrate's properties and hazards is paramount for safe and effective experimentation.
Table 1: Physicochemical Properties of 3-(4-Methylpiperidin-1-YL)propan-1-OL
| Property | Value | Source |
| IUPAC Name | 3-(1-methylpiperidin-4-yl)propan-1-ol | [1] |
| CAS Number | 7037-30-1 | [2] |
| Molecular Formula | C₉H₁₉NO | [1] |
| Molecular Weight | 157.25 g/mol | [1] |
| Boiling Point | 222.9 °C at 760 mmHg | [2] |
| Flash Point | 81.4 °C | [2] |
Safety and Handling:
3-(4-Methylpiperidin-1-YL)propan-1-OL is classified with the following GHS hazard statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation).[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Engineering Controls: Conduct all manipulations in a well-ventilated fume hood to avoid inhalation of vapors.
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes. For skin contact, wash with plenty of soap and water. If inhaled, move to fresh air. Seek immediate medical attention if irritation or other symptoms persist.[2]
Protocol 1: O-Acylation (Esterification) of the Primary Alcohol
This protocol details the synthesis of an ester derivative via the reaction of the primary alcohol with an acyl chloride. This is a fundamental transformation for modifying the molecule's lipophilicity and creating prodrugs. The use of an acyl chloride with a mild base is a highly efficient method for esterifying primary alcohols.[3]
Rationale: The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acyl chloride. A base, such as triethylamine, is included to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting material's tertiary amine, rendering it non-nucleophilic and potentially leading to unwanted side reactions. Dichloromethane is an excellent solvent as it is relatively inert and dissolves both the starting material and reagents.[4]
Experimental Workflow: O-Acylation
Caption: Workflow for O-Acylation of 3-(4-Methylpiperidin-1-YL)propan-1-OL.
Step-by-Step Protocol:
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 3-(4-Methylpiperidin-1-YL)propan-1-OL (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Add triethylamine (Et₃N, 1.2 eq) to the solution.
-
Cool the flask to 0 °C in an ice-water bath.
-
Reaction: Slowly add the desired acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred solution.
-
Continue stirring at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting alcohol is fully consumed.
-
Work-up: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, with 1% triethylamine to prevent the product from streaking on the acidic silica).
Table 2: Reagent Stoichiometry for O-Acylation
| Reagent | Molar Eq. | Purpose |
| 3-(4-Methylpiperidin-1-YL)propan-1-OL | 1.0 | Substrate |
| Acyl Chloride | 1.1 | Acylating Agent |
| Triethylamine (Et₃N) | 1.2 | HCl Scavenger |
| Anhydrous Dichloromethane (DCM) | - | Solvent |
Protocol 2: N-Oxidation of the Tertiary Amine
This protocol describes the oxidation of the tertiary piperidine nitrogen to form the corresponding N-oxide. Amine N-oxides are important metabolites of many drugs and can also serve as intermediates in organic synthesis, for example, in Polonovski-type reactions.[5] Hydrogen peroxide is a common and environmentally benign oxidant for this transformation.[6]
Rationale: The lone pair of electrons on the tertiary nitrogen atom acts as a nucleophile, attacking one of the oxygen atoms of the hydrogen peroxide molecule. This results in the formation of the N-O bond and the liberation of a water molecule. The reaction is typically performed in a protic solvent like methanol or water to facilitate the proton transfers involved in the mechanism. While highly effective, care must be taken to control the reaction temperature and to quench any remaining hydrogen peroxide before product isolation to prevent potential hazards.[5]
Experimental Workflow: N-Oxidation
Caption: Workflow for N-Oxidation of 3-(4-Methylpiperidin-1-YL)propan-1-OL.
Step-by-Step Protocol:
-
Preparation: Dissolve 3-(4-Methylpiperidin-1-YL)propan-1-OL (1.0 eq) in methanol (approx. 0.2 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Reaction: Add 30% aqueous hydrogen peroxide (H₂O₂, 1.5 eq) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. The N-oxide product will be significantly more polar than the starting amine.
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C.
-
CAUTION: To decompose excess hydrogen peroxide, add a small amount of manganese dioxide (MnO₂) portion-wise until gas evolution ceases, or add a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Stir for 1 hour at 0 °C. Test for the absence of peroxides using peroxide test strips.
-
Isolation: Filter the mixture through a pad of Celite® to remove inorganic solids.
-
Concentrate the filtrate under reduced pressure to yield the crude N-oxide, which may be used without further purification or purified by crystallization if necessary.
Protocol 3: N-Quaternization of the Tertiary Amine
This protocol outlines the synthesis of a quaternary ammonium salt by reacting the tertiary amine with an alkyl halide. This reaction, often referred to as the Menshutkin reaction, permanently introduces a positive charge to the nitrogen atom, which can drastically alter the molecule's solubility and biological activity.[1]
Rationale: The N-quaternization is a classic Sₙ2 reaction. The nucleophilic tertiary amine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond.[1] The reaction rate is influenced by the solvent polarity and the nature of the alkyl halide (iodides are more reactive than bromides, which are more reactive than chlorides). Acetonitrile is a common solvent as it is polar and aprotic, effectively solvating the transition state.
Experimental Workflow: N-Quaternization
Caption: Workflow for N-Quaternization of 3-(4-Methylpiperidin-1-YL)propan-1-OL.
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask, dissolve 3-(4-Methylpiperidin-1-YL)propan-1-OL (1.0 eq) in a suitable solvent such as acetonitrile or acetone (approx. 0.3 M).
-
Reaction: Add the alkylating agent (e.g., methyl iodide, 1.2 eq) to the solution.
-
Stir the reaction at room temperature. If the reaction is slow, it can be gently heated to 40-60 °C.
-
Monitor the reaction progress. The formation of the quaternary salt, which is often insoluble in the reaction solvent, will typically be observed as a precipitate.
-
Isolation: Once the reaction is complete (as determined by TLC or the cessation of further precipitation), cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold diethyl ether or cold acetonitrile to remove any unreacted starting materials.
-
Dry the resulting quaternary ammonium salt under high vacuum.
Table 3: Reaction Conditions for N-Quaternization
| Alkylating Agent | Solvent | Temperature | Typical Duration |
| Methyl Iodide | Acetonitrile | Room Temp. | 2-12 h |
| Ethyl Bromide | Acetone | 50 °C | 12-24 h |
| Benzyl Bromide | Acetonitrile | Room Temp. | 4-16 h |
References
-
Quaternary ammonium cation - Wikipedia. [Link]
- Method of synthesis of a quaternary ammonium salt - Google P
-
Synthesis of Tertiary Amine N-Oxides-A Review. [Link]
-
PubChem Compound Summary for CID 15540677, 3-(1-Methylpiperidin-4-yl)propan-1-ol. [Link]
-
Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC - NIH. [Link]
-
SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM NATURAL MATERIALS | TSI Journals. [Link]
-
Product Class 3: Amine N-Oxides. [Link]
-
Table 2 Oxidation of tertiary amines to N-oxides with H₂O₂ catalyzed... - ResearchGate. [Link]
-
preparation of esters - Chemguide. [Link]
-
esterification - alcohols and carboxylic acids - Chemguide. [Link]
-
W/HAP catalysed N-oxidation of tertiary amines with H2O2 as an oxidant - Indian Academy of Sciences. [Link]
-
Ester synthesis by acylation - Organic Chemistry Portal. [Link]
- Process for the oxidation of tertiary amines to amine oxides - Google P
-
Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? - ResearchGate. [Link]
Sources
Analytical Strategies for Monitoring the Synthesis of 3-(4-Methylpiperidin-1-yl)propan-1-ol
An Application Guide
Abstract
This application note provides a comprehensive guide to the analytical methodologies essential for monitoring the synthesis of 3-(4-methylpiperidin-1-yl)propan-1-ol, a key intermediate in pharmaceutical manufacturing. We present detailed protocols and expert insights for the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The focus is on providing robust, validated methods to ensure reaction completion, quantify product purity, and identify potential process-related impurities. This guide is intended for researchers, analytical scientists, and process chemists in the drug development and manufacturing sectors.
Introduction: The Imperative for Analytical Rigor
In pharmaceutical synthesis, the quality of an intermediate chemical directly dictates the purity, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). 3-(4-Methylpiperidin-1-yl)propan-1-ol is a critical building block in the synthesis of several important pharmaceutical agents. Its molecular structure, featuring a tertiary amine and a primary alcohol, presents specific analytical challenges, including potential for side reactions and the formation of various impurities.
The reliable and consistent production of high-quality pharmaceutical products is paramount.[1] Therefore, employing validated analytical methods to monitor the reaction process is not merely a quality control step but a fundamental component of Good Manufacturing Practices (GMP).[1] Robust analytical monitoring provides documented evidence that the process is controlled, leading to a consistent and high-quality intermediate.[2][3] This guide explains the rationale behind selecting appropriate analytical techniques and provides validated, step-by-step protocols for their implementation.
Synthetic Pathway and Potential Impurity Profile
To develop specific and effective analytical methods, one must first understand the reaction chemistry. A common synthetic route to 3-(4-methylpiperidin-1-yl)propan-1-ol involves the N-alkylation of 4-methylpiperidine with a 3-halopropanol, such as 3-chloropropan-1-ol, in the presence of a base.
This reaction, while straightforward, can lead to several process-related impurities that must be monitored. The control of such impurities is a major challenge in the pharmaceutical industry.[4]
Typical Synthetic Scheme
Caption: General synthesis of 3-(4-Methylpiperidin-1-yl)propan-1-ol.
Potential Impurities
A thorough analysis must account for not just the starting materials but also potential byproducts and degradation products.[5]
| Compound Name | Structure | Molecular Weight ( g/mol ) | Origin |
| 3-(4-Methylpiperidin-1-yl)propan-1-ol (Target) | C9H19NO | 157.25 | Product |
| 4-Methylpiperidine | C6H13N | 99.17 | Unreacted Starting Material |
| 3-Chloropropan-1-ol | C3H7ClO | 94.54 | Unreacted Starting Material |
| Bis[3-(4-methylpiperidin-1-yl)propyl] ether | C18H36N2O | 296.49 | Side reaction/Degradation |
Chromatographic Methods for Reaction Monitoring
Chromatographic techniques are the workhorse for monitoring reaction progress due to their ability to separate the target compound from starting materials and impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for routine analysis of this reaction, offering excellent resolution, sensitivity, and quantification capabilities for these non-volatile compounds.
Expertise & Rationale: A reverse-phase C18 column is the logical first choice as it effectively separates compounds based on hydrophobicity.[6] The target molecule contains a basic nitrogen atom, which can cause poor peak shape (tailing) on silica-based columns. To counteract this, the mobile phase should be buffered at a slightly acidic pH (e.g., pH 3-4 using formic acid or phosphate buffer). This ensures the amine is consistently protonated, leading to sharp, symmetrical peaks. UV detection at a low wavelength (~210 nm) is chosen because the molecule lacks a strong chromophore.
Protocol: HPLC-UV Method for Purity Analysis
1. Instrumentation and Columns:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter all mobile phases through a 0.45 µm filter before use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 10 90 25.0 10 90 25.1 95 5 | 30.0 | 95 | 5 |
4. Sample Preparation:
-
Accurately weigh ~25 mg of the reaction mixture into a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Water:Acetonitrile (diluent).
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
5. Data Analysis:
-
Monitor the disappearance of the 4-methylpiperidine and 3-chloropropan-1-ol peaks.
-
Calculate the purity of the target compound using the area percent method. The guidelines from the International Council for Harmonisation (ICH) state that impurities should be reported at levels above 0.10-0.15%.[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying volatile and semi-volatile impurities and provides definitive structural confirmation through mass spectral data.[8]
Expertise & Rationale: The target molecule has a primary alcohol and a tertiary amine, which can lead to peak tailing on standard GC columns due to interactions with active sites. To improve chromatographic performance, derivatization is recommended. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the alcohol with a non-polar trimethylsilyl (TMS) group.[9] This increases volatility and reduces peak tailing, resulting in better sensitivity and resolution. A standard, non-polar HP-5MS column is suitable for separating the derivatized analyte from other reaction components.[10]
Protocol: GC-MS Method for Impurity Identification
1. Instrumentation and Columns:
-
GC system coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., HP-5MS).
2. GC Conditions:
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
3. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40 - 500 m/z.
4. Sample Preparation (Derivatization):
-
Evaporate ~1 mg of the reaction mixture to dryness under a stream of nitrogen.
-
Add 100 µL of Acetonitrile and 100 µL of BSTFA.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
5. Data Analysis:
-
Identify peaks by comparing their mass spectra with reference libraries (e.g., NIST).
-
The TMS-derivatized product will show a characteristic molecular ion and a prominent M-15 peak (loss of a methyl group).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled for unambiguous structure elucidation and can be used for quantitative analysis (qNMR) without the need for identical reference standards for impurities.[11] It is the definitive technique for confirming the identity of the final product and characterizing unknown impurities.[4]
Expertise & Rationale: ¹H NMR provides a rapid assessment of the reaction's progress. By monitoring the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product, a chemist can quickly determine conversion. For example, the appearance of a new triplet around 3.6 ppm corresponding to the -CH₂-OH protons is a clear indicator of product formation. Deuterated chloroform (CDCl₃) is a suitable solvent as it dissolves the analyte well and its residual peak does not interfere with key signals.
Protocol: ¹H NMR for Reaction Conversion Analysis
1. Instrumentation:
-
NMR Spectrometer (400 MHz or higher recommended for better resolution).
2. Sample Preparation:
-
Take a small aliquot (~5-10 mg) directly from the reaction mixture.
-
If the reaction solvent is not deuterated, remove it under reduced pressure.
-
Dissolve the residue in ~0.7 mL of Deuterated Chloroform (CDCl₃).
-
Transfer to a 5 mm NMR tube.
3. Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure proper shimming to obtain sharp signals.
4. Data Analysis:
-
Integrate key signals corresponding to a starting material and the product.
-
For example, compare the integration of a well-resolved signal from 3-chloropropan-1-ol with a product signal.
-
The ratio of these integrals provides a direct measure of the reaction conversion.
Expected ¹H NMR Signals for 3-(4-Methylpiperidin-1-yl)propan-1-ol in CDCl₃:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.65 | t | 2H | -CH₂-OH |
| ~2.85 | d | 2H | Piperidine -CH₂- (axial) |
| ~2.45 | t | 2H | -N-CH₂-CH₂- |
| ~1.95 | t | 2H | Piperidine -CH₂- (equatorial) |
| ~1.65 | m | 4H | -CH₂-CH₂-OH & Piperidine -CH- |
| ~1.25 | m | 2H | Piperidine -CH₂- |
| ~0.90 | d | 3H | -CH₃ |
Method Selection and Validation
The choice of analytical technique depends on the specific goal, from rapid in-process checks to comprehensive purity assessment.
Workflow for Analytical Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Regardless of the chosen method, validation is a critical step to ensure the data is reliable and accurate.[2][12] The validation process provides documented evidence that an analytical method is suitable for its intended purpose.[1]
Key Validation Parameters (ICH Guidelines)
| Parameter | Purpose |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of other components (impurities, starting materials).[13] |
| Linearity & Range | To verify that the method's response is directly proportional to the analyte concentration over a specific range.[3] |
| Accuracy | To determine the closeness of the test results to the true value. |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[3] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Robustness | To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[13] |
Conclusion
A multi-faceted analytical approach is essential for the robust monitoring of 3-(4-methylpiperidin-1-yl)propan-1-ol synthesis. HPLC serves as the primary tool for quantitative in-process control and final purity assessment. GC-MS offers a powerful complementary technique for the identification of volatile impurities, while NMR spectroscopy provides definitive structural confirmation. By implementing the detailed protocols and understanding the rationale behind the methodological choices outlined in this guide, scientists can ensure the consistent production of this high-quality pharmaceutical intermediate, thereby safeguarding the integrity of the final API and complying with stringent regulatory standards.
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- International Journal of Pharmaceutical Research & Allied Sciences. (n.d.). Analytical method validation: A brief review.
- Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
- Quality System Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- PubChem. (n.d.). 3-(4-Methylpiperidin-1-yl)propan-1-amine.
- Google Patents. (n.d.). US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
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Application Notes and Protocols for the Purification of 3-(4-Methylpiperidin-1-YL)propan-1-OL
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the purification of 3-(4-Methylpiperidin-1-YL)propan-1-OL, a tertiary amino alcohol of significant interest in pharmaceutical research and development. Recognizing the critical impact of purity on downstream applications, this document offers a multi-faceted approach to purification, addressing common challenges associated with this class of compounds. We delve into the rationale behind selecting appropriate purification strategies, including vacuum distillation, crystallization via salt formation, and various column chromatography techniques. Each method is accompanied by a step-by-step protocol, designed to be a self-validating system for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained, drawing upon established principles of organic chemistry and separation science.
Introduction and Physicochemical Profile
3-(4-Methylpiperidin-1-YL)propan-1-OL is a bifunctional molecule featuring a tertiary amine (the 4-methylpiperidine moiety) and a primary alcohol. This structure imparts a combination of basicity, polarity, and hydrogen bonding capabilities, which in turn dictate its purification strategy. The presence of the tertiary amine, in particular, presents unique challenges, such as its propensity to interact strongly with acidic stationary phases in chromatography.
A thorough understanding of the compound's physicochemical properties is paramount for selecting and optimizing a purification method. While specific experimental data for this exact molecule can be limited, we can infer its properties from closely related analogs.
Table 1: Physicochemical Properties of 3-(4-Methylpiperidin-1-YL)propan-1-OL and Related Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 3-(4-Methylpiperidin-1-YL)propan-1-OL | C9H19NO | 157.25 | Estimated >200 (at atm. pressure) | Not available |
| 3-(1-Methylpiperidin-4-yl)propan-1-ol[1] | C9H19NO | 157.25 | 114-116 (at 4 Torr) | Not available |
| 3-(Piperidin-4-yl)propan-1-ol | C8H17NO | 143.23 | 235.5 (at 760 mmHg) | 65 |
| 3-(4-Methylpiperazin-1-yl)propan-1-ol | C8H18N2O | 158.24 | 252.8 (at 760 mmHg) | Not available |
The high boiling points of these analogous compounds strongly suggest that 3-(4-Methylpiperidin-1-YL)propan-1-OL will require vacuum distillation for purification by this method to prevent thermal decomposition.[2][3]
Understanding Potential Impurities
The choice of a purification strategy is heavily influenced by the impurity profile of the crude product. The synthesis of N-alkylated piperidines, such as the target molecule, often involves the reaction of 4-methylpiperidine with a suitable three-carbon electrophile containing a protected or latent hydroxyl group.
Common Synthetic Precursors and Potential Impurities:
-
Starting Materials: Unreacted 4-methylpiperidine and the alkylating agent (e.g., 3-chloropropan-1-ol, 3-bromopropan-1-ol, or acrolein followed by reduction).
-
By-products of N-alkylation: Over-alkylation leading to quaternary ammonium salts is a possibility, especially if the alkylating agent is highly reactive or used in large excess.
-
Side-products from the alkylating agent: Self-condensation or elimination products of the alkylating agent.
-
Solvent and Reagents: Residual solvents and bases (e.g., potassium carbonate, triethylamine) used in the synthesis.
A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to identify the major impurities and guide the selection of the most effective purification method.
Purification Strategies and Protocols
Based on the physicochemical properties and potential impurity profile, three primary purification techniques are recommended:
-
Vacuum Distillation: Ideal for removing non-volatile impurities and for large-scale purification.
-
Crystallization via Salt Formation: An excellent method for achieving high purity by leveraging the basic nature of the tertiary amine.
-
Column Chromatography: A versatile technique for separating closely related impurities.
The logical workflow for selecting a purification method is outlined in the diagram below.
Caption: Decision workflow for selecting the optimal purification technique.
Protocol 1: Vacuum Distillation
Rationale: Given the high estimated boiling point of 3-(4-Methylpiperidin-1-YL)propan-1-OL, distillation at atmospheric pressure is likely to cause decomposition. Vacuum distillation lowers the boiling point, allowing for the separation of the desired product from non-volatile or very high-boiling impurities.[2][3][4] This method is particularly effective for removing inorganic salts and polymeric by-products.
Experimental Protocol:
-
Apparatus Setup:
-
Assemble a short-path distillation apparatus. This minimizes the distance the vapor travels and reduces product loss.
-
Use a round-bottom flask of an appropriate size (the crude material should fill it to no more than two-thirds of its volume).
-
Incorporate a magnetic stir bar for smooth boiling.
-
Ensure all glassware joints are properly greased and sealed to maintain a high vacuum.
-
Connect the apparatus to a vacuum pump with a cold trap (e.g., using dry ice/acetone) to protect the pump from volatile components.
-
Use a calibrated thermometer to monitor the vapor temperature.
-
-
Procedure:
-
Charge the distillation flask with the crude 3-(4-Methylpiperidin-1-YL)propan-1-OL.
-
Begin stirring to ensure even heating.
-
Gradually apply the vacuum. Observe for any initial bubbling from low-boiling residual solvents.
-
Once a stable vacuum is achieved (e.g., 1-5 Torr), begin to heat the distillation flask using a heating mantle.
-
Collect any low-boiling impurities as the first fraction.
-
The main fraction, containing the purified product, will distill at a constant temperature. The expected boiling point will be significantly lower than at atmospheric pressure (e.g., potentially in the range of 100-150 °C at a few Torr, based on analogs).
-
Monitor the distillation closely. A drop in temperature after the main fraction has been collected indicates that the distillation of the product is complete.
-
Stop heating and allow the apparatus to cool to room temperature before releasing the vacuum.
-
Collect and analyze the purified fractions for purity.
-
Protocol 2: Crystallization via Salt Formation
Rationale: The tertiary amine in 3-(4-Methylpiperidin-1-YL)propan-1-OL can be readily protonated by an acid to form a salt. These salts are often crystalline solids with well-defined melting points and can be purified by recrystallization.[5] This method is highly effective at removing non-basic impurities and can yield a product of very high purity.
Experimental Protocol:
-
Salt Formation:
-
Dissolve the crude 3-(4-Methylpiperidin-1-YL)propan-1-OL in a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate).
-
Slowly add a solution of a suitable acid (e.g., hydrochloric acid in isopropanol, or a solution of oxalic acid or tartaric acid in an alcohol) to the stirred solution of the amine. Use a stoichiometric amount of the acid.
-
The salt will often precipitate out of the solution. If not, the solution can be cooled or a less polar co-solvent can be added to induce crystallization.
-
-
Recrystallization:
-
Collect the precipitated salt by filtration and wash it with a small amount of cold solvent.
-
Dissolve the crude salt in a minimum amount of a hot solvent or solvent mixture. Water-alcohol mixtures are often effective.[6]
-
Allow the solution to cool slowly to room temperature to form well-defined crystals. Further cooling in an ice bath can maximize the yield.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Liberation of the Free Base (Optional):
-
Dissolve the purified salt in water.
-
Add a base (e.g., a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide) until the solution is basic (pH > 10).
-
Extract the liberated free base into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate), and remove the solvent under reduced pressure to yield the purified 3-(4-Methylpiperidin-1-YL)propan-1-OL.
-
Protocol 3: Column Chromatography
Rationale: Column chromatography is a powerful technique for separating compounds with different polarities. However, the basic nature of 3-(4-Methylpiperidin-1-YL)propan-1-OL can lead to strong interactions with the acidic silanol groups of standard silica gel, resulting in poor separation and product loss.[7] To overcome this, several strategies can be employed.
Caption: Options for mitigating issues with tertiary amines in column chromatography.
3.3.1. Sub-Protocol A: Column Chromatography on Basic Alumina
Rationale: Basic alumina is a more suitable stationary phase for the purification of basic compounds like tertiary amines, as it minimizes the strong acid-base interactions that occur with silica gel.[8]
Experimental Protocol:
-
Slurry Preparation and Packing:
-
Prepare a slurry of basic alumina in the initial eluent (a non-polar solvent like hexane or a mixture of hexane and a small amount of a more polar solvent).
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
-
Loading and Elution:
-
Dissolve the crude product in a minimum amount of the eluent or a suitable solvent.
-
Carefully load the sample onto the top of the alumina bed.
-
Begin elution with the initial non-polar solvent.
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate, then methanol). A common eluent system is a gradient of ethyl acetate in hexane, followed by a gradient of methanol in dichloromethane.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
3.3.2. Sub-Protocol B: Column Chromatography on Amine-Functionalized Silica
Rationale: Amine-functionalized silica has a basic surface that effectively shields the acidic silanol groups, allowing for the purification of basic compounds with standard normal-phase eluents and without the need for basic additives.[7][9][10][11]
Experimental Protocol:
-
Column Packing: Pack the column with pre-functionalized amine-silica gel using the dry-packing or slurry-packing method as recommended by the manufacturer.
-
Loading and Elution:
-
Load the crude sample as described for alumina chromatography.
-
Elute with a non-polar solvent system, such as a gradient of ethyl acetate in hexane.[7][11]
-
The amine-functionalized surface will have a lower overall adsorption power than bare silica, so the product may elute at a lower polarity than expected.
-
Collect and analyze fractions by TLC.
-
3.3.3. Sub-Protocol C: Column Chromatography on Silica Gel with a Basic Modifier
Rationale: If only standard silica gel is available, adding a small amount of a basic modifier like triethylamine (TEA) or ammonia to the eluent can significantly improve the chromatography of tertiary amines. The modifier competes with the product for binding to the acidic sites on the silica, reducing tailing and improving recovery.[7][11]
Experimental Protocol:
-
Eluent Preparation: Prepare the eluent system (e.g., a mixture of dichloromethane and methanol) and add a small percentage of triethylamine (typically 0.1-1% v/v).
-
Column Packing and Equilibration:
-
Pack the silica gel column with the prepared eluent containing the basic modifier.
-
Equilibrate the column by running several column volumes of the eluent through it before loading the sample.
-
-
Loading and Elution:
-
Load the crude sample.
-
Elute with the base-modified eluent, gradually increasing the polarity as needed.
-
Collect and analyze fractions by TLC. Note that the triethylamine will be present in the collected fractions and will need to be removed under reduced pressure.
-
Conclusion
The successful purification of 3-(4-Methylpiperidin-1-YL)propan-1-OL is a critical step in its utilization for research and drug development. The choice of purification technique should be guided by the scale of the synthesis, the nature of the impurities, and the desired final purity. For large-scale work with non-volatile impurities, vacuum distillation is often the most practical approach. For achieving the highest purity on a smaller scale, crystallization via salt formation is an excellent option. When chromatographic separation is necessary, the use of basic alumina or amine-functionalized silica is strongly recommended over standard silica gel to avoid the complications arising from the basicity of the target molecule. By understanding the principles behind each technique and following the detailed protocols provided, researchers can confidently and efficiently obtain 3-(4-Methylpiperidin-1-YL)propan-1-OL of high purity.
References
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Amino Silica Gel | Sorbent Technologies, Inc. (2022-11-09). Available at: [Link]
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When should I use an amine-bonded silica for flash chromatography? - Biotage. (2023-01-19). Available at: [Link]
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Using neutral or basic alumina in column chromatography for purification of amines. (2022-04-22). Chemistry Stack Exchange. Available at: [Link]
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How do I purify ionizable organic amine compounds using flash column chromatography? (2023-02-10). Biotage. Available at: [Link]
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Is there an easy way to purify organic amines? - Biotage. (2023-01-19). Available at: [Link]
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Column Chromatography of Compound with Amine and Carboxylic Acid. (2019-11-27). Reddit. Available at: [Link]
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3-(1-Methylpiperidin-4-yl)propan-1-ol. PubChem. Available at: [Link]
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Vacuum Distillation: Process, Applications & Pump Requirements. BRANDTECH Scientific. Available at: [Link]
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Vacuum distillation. Wikipedia. Available at: [Link]
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3-(4-Methylpiperidin-1-yl)propan-1-amine. PubChem. Available at: [Link]
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Vacuum Distillation. Busch Australia. Available at: [Link]
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Application Note & Protocols: A Scalable Synthesis of 3-(4-Methylpiperidin-1-yl)propan-1-ol and Its Derivatives for Pharmaceutical Research
Abstract
This document provides a comprehensive guide to the robust and scalable synthesis of 3-(4-methylpiperidin-1-yl)propan-1-ol, a key building block in pharmaceutical development. The piperidine moiety is a prevalent scaffold in numerous FDA-approved drugs, making efficient access to its derivatives crucial for drug discovery programs.[1][2] This guide details a two-step synthetic sequence, commencing with a Michael addition to form a propanoate intermediate, followed by a selective ester reduction. We emphasize the rationale behind procedural choices, in-process controls (IPCs), and critical safety protocols for scale-up, particularly concerning the handling of sodium borohydride.[3][4] Furthermore, general protocols for the subsequent derivatization of the terminal alcohol are presented, enabling the generation of compound libraries for structure-activity relationship (SAR) studies.
Introduction: The Significance of Piperidine Scaffolds
The piperidine ring is one of the most important heterocyclic motifs in medicinal chemistry, found in over twenty classes of pharmaceuticals.[1] Its prevalence stems from its ability to impart favorable physicochemical properties, such as aqueous solubility, and to serve as a versatile scaffold for introducing three-dimensional complexity, which is increasingly critical for targeting complex biological systems.[5][6] The title compound, 3-(4-methylpiperidin-1-yl)propan-1-ol, combines this privileged scaffold with a flexible propanol linker, offering a primary alcohol as a handle for further chemical modification. This makes it an invaluable intermediate for synthesizing novel therapeutic agents, from neurokinin receptor antagonists to anticancer agents.[5]
The synthetic strategy outlined herein is designed for efficiency and scalability, moving from gram- to kilogram-scale production while maintaining high purity and yield.
Overall Synthetic Workflow
The synthesis is a two-stage process designed for operational simplicity and scalability. The workflow minimizes complex purification steps between stages and utilizes cost-effective, readily available starting materials.
Diagram 1: High-level workflow for the synthesis of 3-(4-methylpiperidin-1-yl)propan-1-ol.
Part I: Synthesis of Methyl 3-(4-methylpiperidin-1-yl)propanoate
This initial stage involves the conjugate addition (Michael addition) of 4-methylpiperidine to methyl acrylate. This reaction is highly efficient and typically proceeds without the need for a catalyst, forming the C-N bond that links the piperidine ring to the propanoate chain.
Rationale and Experimental Choices
-
Solvent: Methanol is chosen as the solvent. It is cost-effective, readily dissolves the reactants, and its protic nature can facilitate the reaction mechanism. Furthermore, it is easily removed under reduced pressure.
-
Temperature: The reaction is highly exothermic. Running the reaction at room temperature with controlled addition of the acrylate prevents thermal runaways, a critical consideration for scale-up. For larger scales (>1 kg), an initial cooling bath (10-15°C) during addition is recommended.
-
Stoichiometry: A slight excess of methyl acrylate is often used to ensure complete consumption of the more valuable piperidine starting material. However, for ease of purification, using a 1:1 molar ratio is also effective and avoids the need to remove excess acrylate later.
Detailed Experimental Protocol
-
Reactor Setup: Equip a suitable multi-neck reactor with a mechanical stirrer, a temperature probe, a condenser, and a pressure-equalizing dropping funnel. Ensure the system is clean, dry, and purged with an inert atmosphere (e.g., Nitrogen).
-
Charging Reagents: Charge 4-methylpiperidine (1.0 eq) and methanol (2-3 L per kg of piperidine) into the reactor. Begin stirring to ensure homogeneity.
-
Reactant Addition: Add methyl acrylate (1.05 eq) to the dropping funnel. Add the methyl acrylate dropwise to the stirred solution over 1-2 hours, ensuring the internal temperature does not exceed 30°C.
-
Reaction: Once the addition is complete, allow the mixture to stir at room temperature for 12-18 hours.
-
In-Process Control (IPC): Monitor the reaction's progress by TLC (Thin Layer Chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry). A typical TLC system is Ethyl Acetate/Hexane (30:70). The reaction is complete when the 4-methylpiperidine spot is no longer visible.
-
Workup: Once complete, concentrate the reaction mixture under reduced pressure to remove the methanol. The resulting crude oil, methyl 3-(4-methylpiperidin-1-yl)propanoate, is typically of sufficient purity (>95% by GC) to be used directly in the next step without further purification.
Part II: Scale-up Synthesis of 3-(4-Methylpiperidin-1-YL)propan-1-OL
This stage focuses on the reduction of the methyl ester intermediate to the primary alcohol using sodium borohydride (NaBH₄). While lithium aluminum hydride (LAH) is a more powerful reducing agent, NaBH₄ is significantly safer to handle on a large scale, making it the preferred choice when reaction conditions can be optimized for its use.[7]
Rationale and Experimental Choices
-
Reducing Agent: Sodium borohydride is a selective and mild reducing agent.[4] While it does not typically reduce esters efficiently on its own, its reactivity is significantly enhanced in alcoholic solvents like ethanol. The solvent actively participates in the reduction mechanism.
-
Solvent: Anhydrous ethanol is the solvent of choice. It is relatively inexpensive, has a good safety profile, and effectively facilitates the ester reduction by NaBH₄.
-
Temperature Control: The addition of NaBH₄ to the ester solution is exothermic and generates hydrogen gas upon reaction with the solvent.[8] Therefore, the initial addition is performed at 0-5°C to control the reaction rate and off-gassing.
-
Quenching: The reaction is quenched by the slow, controlled addition of water or dilute acid to neutralize any unreacted hydride. This step must be performed cautiously in a well-ventilated area due to the vigorous evolution of flammable hydrogen gas.[3][8]
Critical Safety Protocol: Handling Sodium Borohydride
Sodium borohydride is a water-reactive solid that releases flammable hydrogen gas upon contact with water, acids, or alcohols.[4][9] All personnel must adhere to the following safety procedures.
| Hazard | Prevention & Mitigation Protocol |
| Water Reactivity | Handle and store NaBH₄ in a dry, well-ventilated area away from water and moisture. Use an inert gas atmosphere (Nitrogen, Argon) for transfers. Ensure all glassware and equipment are scrupulously dried before use.[4][9] |
| Hydrogen Gas Evolution | Conduct the reaction and quenching steps in a well-ventilated fume hood or reactor bay with adequate exhaust. Use non-sparking tools and ensure no ignition sources are present.[3][9] |
| Corrosivity & Toxicity | NaBH₄ is corrosive and toxic if ingested or absorbed through the skin.[4] Wear appropriate Personal Protective Equipment (PPE): flame-retardant lab coat, safety goggles, face shield, and nitrile or neoprene gloves.[3][4] |
| Spill Cleanup | In case of a spill, do NOT use water. Cover the spill with a dry, non-combustible material like sand or sodium carbonate. Collect the material into a labeled, dry container for proper disposal.[9] |
| Emergency (Contact) | Eyes: Immediately flush with copious amounts of water for at least 15 minutes. Skin: Wipe away excess solid with a dry cloth, then wash the affected area thoroughly with soap and water. Seek immediate medical attention in both cases.[3] |
Detailed Experimental Protocol
-
Reactor Setup: In a properly vented area, set up a multi-neck reactor equipped with a mechanical stirrer, temperature probe, condenser (with gas outlet to a scrubber or exhaust), and a powder addition funnel or solids charging port. Purge the system with Nitrogen.
-
Charging Reagents: Dissolve the crude methyl 3-(4-methylpiperidin-1-yl)propanoate (1.0 eq) from Part I in anhydrous ethanol (4-5 L per kg of ester). Cool the solution to 0-5°C using an ice/salt bath.
-
Addition of NaBH₄: Add sodium borohydride (2.0-2.5 eq) in portions over 2-3 hours. CAUTION: Control the addition rate to maintain the internal temperature below 10°C and manage the rate of hydrogen evolution.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 16-24 hours.
-
IPC: Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting ester.
-
Quenching: Cool the reaction mixture back to 0-5°C. Slowly and carefully add water dropwise to quench the excess NaBH₄. CAUTION: Vigorous gas evolution will occur. Once the initial effervescence subsides, the remaining water can be added more quickly.
-
Workup & Isolation:
-
Concentrate the mixture under reduced pressure to remove most of the ethanol.
-
Add an aqueous solution of sodium hydroxide (e.g., 2M NaOH) to precipitate borate salts and adjust the pH to >12.
-
Extract the aqueous slurry with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude oil by vacuum distillation to obtain the final product, 3-(4-methylpiperidin-1-yl)propan-1-ol, as a clear, colorless to pale yellow oil.
Part III: General Protocols for Derivatization
The terminal hydroxyl group of the product is a versatile handle for creating a library of derivatives. The following are generalized protocols for common transformations.
Diagram 2: General pathways for derivatization of the final product.
Protocol: O-Acylation to Form Esters
-
Setup: Dissolve 3-(4-methylpiperidin-1-yl)propan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) in a dry, inert-atmosphere flask. Add a non-nucleophilic base like triethylamine (TEA) (1.5 eq).
-
Addition: Cool the mixture to 0°C. Add the desired acyl chloride or anhydride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract with DCM, dry the combined organic layers over Na₂SO₄, and concentrate. Purify by flash column chromatography.[10]
Protocol: O-Alkylation to Form Ethers (Williamson Ether Synthesis)
-
Setup: In a dry, inert-atmosphere flask, suspend a strong base like sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) in anhydrous DMF.
-
Deprotonation: Cool to 0°C and add a solution of 3-(4-methylpiperidin-1-yl)propan-1-ol (1.0 eq) in DMF dropwise. Allow to stir for 30-60 minutes at room temperature until hydrogen evolution ceases.
-
Addition: Add the desired alkyl halide (e.g., benzyl bromide) (1.1 eq) dropwise.
-
Reaction: Heat the mixture to a suitable temperature (e.g., 60°C) and stir for 4-12 hours, monitoring by TLC.
-
Workup: Cool to 0°C and carefully quench with water. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.
Data Summary and Characterization
The following table provides representative data for a hypothetical 1 kg scale-up synthesis.
| Parameter | Stage 1: Michael Addition | Stage 2: Ester Reduction | Overall |
| Starting Material | 4-Methylpiperidine (1.00 kg) | Methyl 3-(4-methyl...)propanoate (1.85 kg) | - |
| Key Reagent | Methyl Acrylate (0.91 kg) | Sodium Borohydride (0.76 kg) | - |
| Solvent | Methanol (3.0 L) | Ethanol (8.0 L) | - |
| Typical Yield | ~1.85 kg (Crude, ~99%) | ~1.42 kg (After Distillation) | ~83% |
| Purity (by GC) | >95% | >99% | - |
| Appearance | Clear, colorless oil | Clear, colorless oil | - |
Characterization Data for 3-(4-Methylpiperidin-1-yl)propan-1-ol:
-
¹H NMR: Consistent with the expected structure, showing characteristic peaks for the methyl group on the piperidine ring, the piperidine ring protons, and the propyl chain protons.
-
¹³C NMR: Shows the correct number of carbon signals corresponding to the structure.
-
Mass Spec (EI): Molecular ion peak [M]⁺ consistent with the molecular weight (157.26 g/mol ).
-
IR Spectroscopy: Broad absorption band in the region of 3300-3400 cm⁻¹, characteristic of an O-H stretch.
References
-
Frolov, N. A., Vereshchagin, A. N., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Ohio State University, Department of Chemistry. (n.d.). Sodium Borohydride SOP. [Link]
-
UC Center for Laboratory Safety. (2012). Sodium borohydride - Standard Operating Procedure. [Link]
-
Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]
-
ESPI Metals. (2007). Safety Data Sheet: Sodium Borohydride. [Link]
-
Escoffier. (n.d.). Sodium Borohydride Reaction With Water. [Link]
-
Reddit r/chemistry. (2023). Sodium borohydride. [Link]
-
ResearchGate. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
360iResearch. (2024). Pharmaceutical Grade Piperidine Derivatives Market. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperidines. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.osu.edu [chemistry.osu.edu]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. news-medical.net [news-medical.net]
- 6. 360iresearch.com [360iresearch.com]
- 7. reddit.com [reddit.com]
- 8. graduation.escoffier.edu [graduation.escoffier.edu]
- 9. Sodium Borohydride - ESPI Metals [espimetals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of 3-(4-Methylpiperidin-1-YL)propan-1-OL as a Versatile Precursor in Active Pharmaceutical Ingredient (API) Synthesis
For Immediate Release: Application Note & Protocol Guide
Introduction: The Value of Piperidine Scaffolds in Modern Drug Discovery
The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural backbone of a significant number of commercial drugs and clinical candidates. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility, metabolic stability, and bioavailability. Within this structural class, 3-(4-Methylpiperidin-1-YL)propan-1-OL emerges as a particularly valuable, yet under-documented, building block for the synthesis of complex Active Pharmaceutical Ingredients (APIs). The strategic placement of a primary alcohol and a methylated piperidine ring offers synthetic chemists a versatile handle for constructing diverse molecular architectures, particularly in the development of therapeutics targeting the central nervous system (CNS) and inflammatory pathways.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this key precursor.
Physicochemical Properties and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical intermediate.
Table 1: Physicochemical Data for 3-(4-Methylpiperidin-1-YL)propan-1-OL
| Property | Value | Source |
| Molecular Formula | C9H19NO | PubChem |
| Molecular Weight | 157.25 g/mol | PubChem |
| Boiling Point | 222.9 °C at 760 mmHg (Predicted) | Echemi |
| Density | 0.941 g/cm³ (Predicted) | Echemi |
| Flash Point | 81.4 °C (Predicted) | Echemi |
| CAS Number | 7037-30-1 | PubChem |
Safety and Handling Precautions:
Based on available safety data for structurally related compounds, 3-(4-Methylpiperidin-1-YL)propan-1-OL should be handled with appropriate personal protective equipment (PPE). The primary hazards are expected to be skin and eye irritation.[2]
-
Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation of any potential vapors.
-
Personal Protective Equipment:
-
Eye/Face Protection: Chemical safety goggles are mandatory.
-
Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) should be worn.
-
Respiratory Protection: Not typically required if handled in a fume hood.
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Strategic Synthesis of 3-(4-Methylpiperidin-1-YL)propan-1-OL: A Proposed Protocol
Proposed Synthetic Pathway:
Caption: Proposed N-alkylation for 3-(4-Methylpiperidin-1-YL)propan-1-OL synthesis.
Detailed Experimental Protocol (Proposed):
This protocol is based on analogous alkylation reactions of piperidine derivatives and should be optimized for yield and purity.
Materials:
-
4-Methylpiperidine
-
3-Chloro-1-propanol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylpiperidine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
Reagent Addition: While stirring, add 3-chloro-1-propanol (1.1 eq) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude 3-(4-Methylpiperidin-1-YL)propan-1-OL can be purified by vacuum distillation or column chromatography on silica gel.
Causality of Experimental Choices:
-
Base (K₂CO₃): A mild inorganic base is used to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards the product.
-
Solvent (Acetonitrile): A polar aprotic solvent is chosen to facilitate the Sₙ2 reaction and is relatively easy to remove post-reaction.
-
Excess Base: A stoichiometric excess of potassium carbonate ensures complete neutralization and maximizes the reaction rate.
-
Heat: Refluxing the reaction provides the necessary activation energy for the nucleophilic substitution to proceed at a reasonable rate.
Application in API Synthesis: A Gateway to Complex Molecules
The bifunctional nature of 3-(4-Methylpiperidin-1-YL)propan-1-OL makes it a valuable intermediate for the synthesis of more complex APIs. The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for further nucleophilic substitution. The tertiary amine of the piperidine ring can act as a base or a nucleophile.
Illustrative Synthetic Transformations:
Caption: Potential synthetic elaborations of the precursor for API development.
One notable example of a marketed drug that utilizes a substituted 4-methylpiperidine core is Tofacitinib , a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis.[3] While not a direct derivative of 3-(4-Methylpiperidin-1-YL)propan-1-OL, the synthesis of Tofacitinib relies on a chiral (3R,4R)-1-benzyl-4-methylpiperidin-3-yl)methylamine intermediate, underscoring the pharmaceutical relevance of the 4-methylpiperidine scaffold.[3] The propanol side chain of our title compound offers an alternative and versatile point of attachment for building analogous complex structures.
Conclusion
3-(4-Methylpiperidin-1-YL)propan-1-OL represents a strategically important, yet underutilized, precursor in the field of API synthesis. Its straightforward and scalable synthesis, combined with the versatile reactivity of its functional groups, makes it an attractive building block for the development of novel therapeutics. The protocols and insights provided in this application note are intended to empower researchers to explore the full potential of this valuable chemical intermediate in their drug discovery and development endeavors.
References
-
PubChem Compound Summary for CID 15540677, 3-(1-Methylpiperidin-4-yl)propan-1-ol. National Center for Biotechnology Information. [Link]
-
Synthesis of chiral 1-[omega-(4-chlorophenoxy)alkyl]-4-methylpiperidines and their biological evaluation at sigma1, sigma2, and sterol delta8-delta7 isomerase sites. PubMed. [Link]
- PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
Sources
- 1. Synthesis of chiral 1-[omega-(4-chlorophenoxy)alkyl]-4-methylpiperidines and their biological evaluation at sigma1, sigma2, and sterol delta8-delta7 isomerase sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate [mdpi.com]
- 3. US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-Ã-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS - Google Patents [patents.google.com]
Troubleshooting & Optimization
Overcoming challenges in 3-(4-Methylpiperidin-1-YL)propan-1-OL synthesis
Answering the call of complex synthetic challenges requires a blend of foundational knowledge and practical, on-the-bench insights. The synthesis of 3-(4-Methylpiperidin-1-YL)propan-1-OL, a valuable tertiary amino alcohol intermediate in pharmaceutical development, appears straightforward via N-alkylation. However, researchers frequently encounter obstacles that can derail timelines and consume valuable resources.
This Technical Support Center is designed to serve as your dedicated application scientist, providing direct, actionable solutions to the most common issues encountered during the synthesis of this key intermediate. We will move beyond simple procedural lists to explore the chemical principles governing each step, empowering you to not only solve current problems but also to anticipate and prevent future challenges.
Primary Synthetic Workflow: N-Alkylation of 4-Methylpiperidine
The most common and direct approach to synthesizing 3-(4-Methylpiperidin-1-YL)propan-1-OL is the nucleophilic substitution (SN2) reaction between 4-methylpiperidine and a suitable 3-carbon electrophile, such as 3-chloropropan-1-ol. This method is often favored for its operational simplicity and atom economy.
Caption: General workflow for the N-alkylation synthesis.
Troubleshooting Guide
This section addresses specific, common problems in a direct question-and-answer format.
Q1: My reaction has stalled. TLC/LC-MS analysis shows a large amount of unreacted 4-methylpiperidine, and a white precipitate has formed. What's happening?
Answer: This is a classic sign of amine salt formation, which effectively halts the reaction. The SN2 reaction between 4-methylpiperidine and 3-chloropropan-1-ol produces one equivalent of hydrochloric acid (HCl). This acid immediately protonates the most basic species in the mixture: your starting amine.
-
Causality: The resulting 4-methylpiperidinium chloride salt is no longer nucleophilic and is often poorly soluble in common organic solvents (like acetonitrile), causing it to precipitate out.[1] Without a free, nucleophilic amine, the alkylation cannot proceed.
-
Solution: You must include a base in your reaction to act as an acid scavenger. The base neutralizes the HCl as it is formed, ensuring the 4-methylpiperidine remains in its free, nucleophilic state.
| Parameter | Recommendation & Rationale |
| Choice of Base | Potassium Carbonate (K₂CO₃): An inexpensive, effective inorganic base. It is heterogeneous in many solvents, so vigorous stirring is essential. Diisopropylethylamine (DIPEA): A non-nucleophilic organic base (Hünig's base) that is soluble in most organic solvents, leading to a homogeneous reaction.[1][2] It is a good choice to avoid potential side reactions, though more expensive. |
| Stoichiometry | Use at least 1.1-1.5 equivalents of the base relative to the limiting reagent (typically the alkyl halide). This ensures complete acid scavenging throughout the reaction. |
Q2: The reaction is very slow or gives a low yield, even with a base. How can I improve the conversion rate?
Answer: Low conversion when an adequate base is present points to issues with reactivity, which is a function of the electrophile, solvent, and temperature.
-
Causality: The N-alkylation is an SN2 reaction. Its rate is highly dependent on the quality of the leaving group, the polarity of the solvent (which must stabilize the transition state), and sufficient kinetic energy (temperature). Alkyl chlorides are known to be less reactive than bromides or iodides.[2][3]
-
Troubleshooting Strategy: A systematic approach is key to identifying the bottleneck.
Caption: A logical flow for troubleshooting low reaction yields.
-
Solutions:
-
Enhance Leaving Group Reactivity: If using 3-chloropropan-1-ol, consider switching to 3-bromopropan-1-ol . Bromide is a better leaving group than chloride. For a significant rate enhancement, catalytic potassium or sodium iodide (KI or NaI) can be added. This performs an in situ Finkelstein reaction, transiently forming the highly reactive 3-iodopropan-1-ol, which accelerates the alkylation.[2]
-
Optimize Solvent: Use a polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF) . These solvents are polar enough to solvate the ions involved but do not hydrogen-bond with the nucleophile, leaving it "free" and highly reactive.[2]
-
Increase Temperature: Most N-alkylations require heating. A typical starting point is 60-80°C . If the reaction is still slow, a modest increase in temperature can significantly improve the rate, but monitor carefully for side product formation.[4]
-
Q3: I'm seeing a new, highly polar byproduct in my analysis. Is this over-alkylation?
Answer: While possible, significant quaternization is less common when alkylating a secondary amine to a tertiary amine compared to other alkylations.[5] The product, 3-(4-methylpiperidin-1-YL)propan-1-OL, is a tertiary amine. It can react with another molecule of 3-chloropropan-1-ol to form a quaternary ammonium salt. However, the tertiary amine is more sterically hindered and generally less nucleophilic than the starting secondary amine, which slows this subsequent reaction.[5]
-
How to Confirm: The quaternary salt is permanently charged and will have a much higher polarity than the starting materials or product. It will stick to the baseline on silica TLC plates and elute very late, if at all, on reverse-phase LC. It can be readily identified by LC-MS.
-
Prevention:
-
Control Stoichiometry: Avoid using a large excess of the alkylating agent. A ratio of 1.0 to 1.1 equivalents of 3-chloropropan-1-ol to 4-methylpiperidine is recommended.
-
Slow Addition: For larger-scale reactions, adding the alkylating agent slowly via a syringe pump can help maintain a low instantaneous concentration, favoring the primary reaction.[1]
-
Avoid Excessive Heat: Do not use higher temperatures than necessary to drive the reaction to completion.
-
Q4: My work-up is difficult, and I have low recovery after extraction. How can I efficiently isolate my product?
Answer: The product is an amino alcohol, meaning it has both a basic nitrogen and a polar hydroxyl group. This gives it significant water solubility, especially at acidic or neutral pH, making extraction with common organic solvents inefficient.
-
Causality: During a neutral or slightly acidic work-up, the tertiary amine will be protonated to some extent, forming a water-soluble ammonium salt. This will cause it to partition into the aqueous layer.
-
Solutions:
-
pH Adjustment: Before extraction, basify the aqueous layer to a pH of >12 using 2-6M NaOH or K₂CO₃ solution. This ensures the tertiary amine is in its free base form, which is significantly more soluble in organic solvents like dichloromethane (DCM), ethyl acetate, or a mixture of ethers.
-
Salting Out: Add sodium chloride (NaCl) to the aqueous layer until it is saturated. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and driving it into the organic layer.
-
Alternative Purification: If extraction remains problematic or if the product is thermally sensitive, avoid distillation.
-
Salt Crystallization: Treat the crude product in a suitable solvent (e.g., isopropanol, ethanol) with an acid like HCl (in ether or dioxane) or oxalic acid to precipitate the corresponding salt. The crystalline salt can be isolated by filtration and is often much purer.[6]
-
Column Chromatography: For smaller scales, silica gel chromatography can be effective. A mobile phase of DCM/Methanol with a small amount of triethylamine (e.g., 0.5-1%) is a good starting point. The triethylamine prevents the product from streaking on the acidic silica gel.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route? A1: For most lab and pilot scales, the direct N-alkylation with 3-bromopropan-1-ol in acetonitrile with K₂CO₃ as the base offers a robust, cost-effective, and high-yielding route. For processes where alkyl halides are undesirable, reductive amination of 4-methylpiperidine with 3-hydroxypropanal (or a protected equivalent) using a selective reducing agent like sodium triacetoxyborohydride (STAB) is an excellent and highly reliable alternative that inherently prevents over-alkylation.[7][8]
Q2: Are there any specific safety concerns I should be aware of? A2: Yes. 4-methylpiperidine is a corrosive and flammable liquid. 3-halopropanols are irritants. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). If using stronger bases like sodium hydride (NaH), extreme caution must be taken as it is pyrophoric and reacts violently with water.[2]
Q3: Can I use microwave-assisted heating for this reaction? A3: Absolutely. Microwave-assisted protocols can dramatically reduce reaction times for N-alkylations, often from hours to minutes.[7] This can be an effective way to quickly screen conditions or accelerate synthesis, but requires specialized equipment.
Detailed Experimental Protocol: N-Alkylation Method
This protocol provides a reliable starting point for the synthesis.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methylpiperidine (1.0 eq.), potassium carbonate (1.5 eq.), and acetonitrile (5-10 mL per gram of amine).
-
Reagent Addition: Add 3-bromopropan-1-ol (1.05 eq.) to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to 80°C and maintain for 4-12 hours. Monitor the reaction progress by TLC (e.g., 90:10 DCM:MeOH with 1% NH₄OH) or LC-MS until the starting amine is consumed.
-
Work-up: Cool the reaction to room temperature. Filter off the inorganic solids and wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the resulting crude oil in dichloromethane (DCM). Add 1M NaOH solution and transfer to a separatory funnel. Shake and separate the layers. Extract the aqueous layer two more times with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purification: Purify the crude oil by vacuum distillation to obtain the final product.
References
- Application Notes and Protocols: N-Alkylation and N-Acyl
- Technical Support Center: Optimizing N-Alkyl
- Optimization of the reaction conditions.
- Alkylation of Amines (Sucks!). Master Organic Chemistry.
- Alkylation of Amines, Part 1: with Alkyl Halides. YouTube.
- Procedure for N-alkylation of Piperidine?.
- challenges in the scale-up production of 3-Amino-1-(furan-3-yl)propan-1-ol. Benchchem.
- Reductive Amination in the Synthesis of Pharmaceuticals. OUCI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reductive Amination in the Synthesis of Pharmaceuticals [ouci.dntb.gov.ua]
Technical Support Center: Optimization of Piperidine N-Alkylation
Welcome to the technical support center for the optimization of piperidine N-alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into one of the most fundamental transformations in medicinal chemistry. Here, we will move beyond simple protocol recitation to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions for maximum yield and purity.
Introduction: The Challenge of Piperidine N-Alkylation
The piperidine ring is a ubiquitous scaffold in pharmaceuticals, and its N-alkylation is a critical step for fine-tuning pharmacological properties. While seemingly straightforward, this reaction is often plagued by challenges such as low yields, over-alkylation, and difficult purifications. Success hinges on a nuanced understanding of the interplay between the substrate, alkylating agent, base, and solvent. This guide provides a structured approach to navigating these variables.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during piperidine N-alkylation.
Q1: My N-alkylation reaction is sluggish or has stalled completely. What are the most likely causes? A1: A stalled reaction is typically due to one of four factors:
-
Insufficient Basicity: The reaction generates an acid (e.g., HBr, HCl) which protonates the starting piperidine, rendering it non-nucleophilic. A base is required to neutralize this acid.[1]
-
Poor Leaving Group: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, the reaction will inherently be slower.[1][2]
-
Steric Hindrance: Bulky groups on either the piperidine nitrogen or the alkylating agent can significantly slow down the reaction rate.[1]
-
Low Reactivity of Alkylating Agent: Less reactive agents may require more forcing conditions, such as elevated temperatures.[2]
Q2: I'm seeing a significant amount of a second product that appears to be a salt. What is it and how can I prevent it? A2: You are likely observing over-alkylation, where the desired N-alkylated tertiary amine reacts again with the alkylating agent to form a quaternary ammonium salt.[3] This is especially common with highly reactive alkylating agents like methyl iodide or benzyl bromide.[3] To prevent this, you can:
-
Control Stoichiometry: Use a slight excess of the piperidine (1.1-1.2 equivalents) relative to the alkylating agent (1.0 equivalent).[1][3]
-
Slow Addition: Add the alkylating agent slowly, using a syringe pump if possible. This keeps the instantaneous concentration of the alkylating agent low, favoring mono-alkylation.[1][3][4]
-
Lower the Temperature: Running the reaction at a lower temperature can help control the rate and reduce the chance of a second alkylation.[1]
Q3: What is reductive amination, and when should I use it instead of direct alkylation with an alkyl halide? A3: Reductive amination is a two-step, one-pot process where a piperidine is reacted with an aldehyde or ketone to form an iminium ion intermediate, which is then immediately reduced by a hydride reagent (like sodium triacetoxyborohydride) to form the N-alkylated product.[3][5] This method is an excellent alternative that completely avoids the problem of over-alkylation because the reducing agent is not capable of reducing the final tertiary amine product.[3] It is the method of choice when dealing with reactive alkylating agents or when direct alkylation yields are low.
Part 2: In-Depth Troubleshooting Guide
This section provides a problem-oriented approach to common experimental hurdles.
Issue 1: Low or No Product Yield
Low conversion is a frequent issue. The following decision tree can help diagnose the root cause.
Caption: Troubleshooting workflow for low yield reactions.
Causality Explained:
-
Base Selection: The base's role is to scavenge the H-X byproduct. An inadequate base (too weak or insoluble) allows the piperidine to become protonated and non-nucleophilic.[1] While K₂CO₃ is a common choice, its solubility can be limited.[2] In such cases, a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or a more soluble inorganic base like Cs₂CO₃ can be superior.[2][6] For particularly difficult alkylations, a strong base like sodium hydride (NaH) may be needed to fully deprotonate the piperidine first, though this increases the risk of side reactions.[2][4]
-
Solvent Effects: The transition state of an Sₙ2 reaction is more polar than the starting materials. Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) stabilize this transition state, accelerating the reaction.[1][2] They are also better at dissolving inorganic bases like K₂CO₃.[2]
Issue 2: Formation of Side Products
Beyond over-alkylation, other side reactions can compromise your yield and purity.
-
Elimination (E2 Reaction): If your alkylating agent is a secondary or tertiary halide, a competing elimination reaction to form an alkene can occur, especially with a strong, sterically hindered base.
-
Solution: Use a milder, non-hindered base (e.g., KHCO₃). If possible, use a primary alkyl halide.
-
-
Hydrolysis of Alkylating Agent: In the presence of water and a base, the alkylating agent can be hydrolyzed to the corresponding alcohol.
Part 3: Key Experimental Protocols
These protocols provide a validated starting point for your optimizations. Always monitor reactions by TLC or LC-MS to track progress.
Protocol 1: General N-Alkylation with an Alkyl Halide
This method is a robust starting point for many piperidine derivatives.
Materials:
-
Piperidine derivative (1.1 eq)
-
Alkyl halide (1.0 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered and dried (2.0 eq)
-
Anhydrous Acetonitrile (MeCN) or DMF (to make a ~0.1 M solution)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.1 eq) and anhydrous MeCN.[3]
-
Add the finely powdered potassium carbonate (2.0 eq).[3]
-
Stir the suspension at room temperature.
-
Slowly add the alkyl halide (1.0 eq) to the mixture. For highly reactive halides, consider adding via syringe pump over 1-2 hours to minimize over-alkylation.[3][4]
-
Stir the reaction at room temperature or heat gently (e.g., 50-70 °C) if the alkylating agent is unreactive.[4][7] Monitor progress by TLC/LC-MS.
-
Upon completion, filter the mixture to remove the inorganic salts.[3][7]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via aqueous work-up and/or column chromatography.[7]
Protocol 2: N-Alkylation via Reductive Amination
This is the preferred method for preventing over-alkylation.
Materials:
-
Piperidine derivative (1.0 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 eq), the aldehyde or ketone (1.1 eq), and anhydrous DCM.[3]
-
Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.
-
Add the sodium triacetoxyborohydride (1.5 eq) in a single portion.[3]
-
Stir the reaction at room temperature and monitor by TLC/LC-MS. Reactions are typically complete within 1-24 hours.[3]
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3]
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography if necessary.
Part 4: Data Summary & Reagent Selection
Making informed choices upfront can save significant optimization time.
Table 1: Guide to Reagent Selection for N-Alkylation
| Parameter | Good Choice | Better Choice | Best Choice (for tough cases) | Rationale |
| Alkylating Agent | R-Cl | R-Br | R-I | Reactivity (leaving group ability): I⁻ > Br⁻ > Cl⁻.[1][2] |
| Base | K₂CO₃, Et₃N | DIPEA, KHCO₃ | Cs₂CO₃, NaH | Balances strength, solubility, and nucleophilicity. DIPEA is non-nucleophilic.[1][2] NaH is for unreactive amines.[4] |
| Solvent | THF, Dioxane | MeCN, Acetone | DMF, DMSO | Polar aprotic solvents accelerate Sₙ2 reactions and improve reagent solubility.[1][2][6] |
Part 5: Mechanistic Visualizations
Understanding the reaction pathways is key to troubleshooting.
Caption: Comparison of Direct Alkylation vs. Reductive Amination pathways.
References
-
Matassini, C., Clemente, F., & Goti, A. (n.d.). The double reductive amination approach to the synthesis of polyhydroxypiperidines. ARKIVOC. Retrieved from [Link]
-
Various Authors. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Retrieved from [Link]
-
Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications, 23(6), 789-795. Retrieved from [Link]
-
Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Retrieved from [Link]
-
Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications, 23(6). Retrieved from [Link]
-
Various Authors. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved from [Link]
Sources
Identification of by-products in 3-(4-Methylpiperidin-1-YL)propan-1-OL synthesis
Welcome to the technical support center for the synthesis of 3-(4-Methylpiperidin-1-YL)propan-1-OL. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important tertiary amine. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you identify and mitigate the formation of by-products, thereby improving your yield and purity.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing a logical path to identifying and resolving problems.
Issue 1: An unexpected peak has appeared in my GC-MS analysis. How do I identify it?
The appearance of an unknown peak in your Gas Chromatography-Mass Spectrometry (GC-MS) analysis is a common issue. A systematic approach is the key to its identification.
Answer:
First, consider the two most common synthetic routes to your target compound, as the by-products are highly dependent on the chosen pathway.
-
Route A: N-alkylation of 4-methylpiperidine with a 3-carbon electrophile like 3-chloropropan-1-ol.
-
Route B: Reductive Amination of 4-methylpiperidine with a 3-carbon carbonyl compound, such as 3-hydroxypropanal, followed by reduction.[1][2][3]
The workflow below will guide you through the identification process.
Caption: Troubleshooting workflow for unknown peak identification.
Causality Explained:
-
Over-alkylation (Route A): The target product, a tertiary amine, can act as a nucleophile and react with another molecule of the alkylating agent (e.g., 3-chloropropan-1-ol). This is more likely if the alkylating agent is used in a large excess or if the reaction temperature is too high.[4] The resulting quaternary ammonium salt would not be visible by GC-MS, but its decomposition products might be. A more common by-product is the N-alkylation of the product's hydroxyl group, leading to an ether.
-
Unreacted Starting Materials: This is the most straightforward impurity to identify. Incomplete reaction due to insufficient reaction time, low temperature, or poor reagent quality can leave starting materials in your crude product.
-
Imine Intermediate (Route B): In reductive amination, the formation of an imine or enamine is the first step.[5] If the reducing agent is not effective or is added too late, this intermediate may be present in the final mixture. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred over sodium borohydride (NaBH4) because they are less likely to reduce the starting aldehyde before the imine is formed.[1][6]
Issue 2: My reaction yield is low and TLC/GC analysis shows multiple spots/peaks.
Answer:
Low yields accompanied by multiple by-products often point to issues with reaction conditions or reagent stability.
-
Check Your Starting Materials:
-
4-Methylpiperidine: Is it pure? Has it been exposed to air for extended periods, leading to oxidation or hydration?
-
3-Chloropropan-1-ol (Route A): This reagent can degrade over time. Consider using a freshly opened bottle or purifying it by distillation.
-
3-Hydroxypropanal (Route B): This aldehyde is prone to self-condensation (aldol reaction) or polymerization, especially in the presence of acid or base catalysts. It is often generated in situ for this reason.
-
-
Optimize Reaction Conditions:
-
Temperature: For N-alkylation (Route A), high temperatures can promote elimination reactions of the alkyl halide and also lead to over-alkylation. A moderate temperature (e.g., 60-80 °C) is often a good starting point. For reductive amination (Route B), the reaction is typically run at or below room temperature.
-
Solvent: The choice of solvent can influence reaction rates and by-product formation. For N-alkylation, polar aprotic solvents like DMF or acetonitrile are common. For reductive amination, methanol or ethanol are often used.[7]
-
Stoichiometry: Carefully control the molar ratio of your reactants. A slight excess of the amine (4-methylpiperidine) can help to minimize over-alkylation in Route A.
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 3-(4-Methylpiperidin-1-YL)propan-1-OL.
Q1: What are the most common by-products in the synthesis of 3-(4-Methylpiperidin-1-YL)propan-1-OL and how can I prevent them?
Answer:
The most common by-products depend on your synthetic route. The table below summarizes these by-products and suggests preventative measures.
| By-product Name | Structure | Molecular Weight ( g/mol ) | Formation Pathway | Prevention Strategy |
| Unreacted 4-Methylpiperidine | C6H13N | 99.17 | Incomplete reaction | Increase reaction time, use a slight excess of the electrophile/carbonyl, or increase temperature moderately. |
| Unreacted 3-Chloropropan-1-ol | C3H7ClO | 94.54 | Incomplete reaction | Increase reaction time or use a slight excess of the amine. |
| 1,1-bis(4-methylpiperidin-1-yl)propane | C15H30N2 | 238.42 | Reaction of two amine molecules with one 3-halopropanol molecule. | Use a larger excess of the 3-halopropanol. |
| Over-alkylation Product (Quaternary Salt) | C12H26NO+ | 199.34 (cation) | The product reacts with another molecule of the alkylating agent. | Use a slight excess of the amine (4-methylpiperidine). Avoid high temperatures and prolonged reaction times.[4] |
| Imine Intermediate | C9H17N | 139.24 | Incomplete reduction in reductive amination. | Ensure the reducing agent is active and added in sufficient quantity. Use a selective reducing agent like NaBH3CN.[1] |
Q2: Which analytical techniques are best for identifying these by-products?
Answer:
A combination of techniques is ideal for unambiguous identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse for separating volatile compounds and obtaining their mass spectra. The fragmentation patterns can provide significant structural information.[8] Piperidine derivatives often show characteristic fragments from ring cleavage.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment. Look for characteristic shifts for the methyl group on the piperidine ring, and the protons on the propanol chain. By-products will have distinct signals, for example, an additional set of signals for an over-alkylation product.
-
¹³C NMR: Shows the number of unique carbons. This can help to distinguish between isomers and confirm the overall structure.
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for confirming the connectivity of atoms in an unknown by-product.
-
-
High-Performance Liquid Chromatography (HPLC): Useful for monitoring reaction progress and assessing the purity of the final product, especially for less volatile or thermally unstable compounds.
Q3: Can you provide a general protocol for GC-MS analysis of my reaction mixture?
Answer:
Certainly. This protocol is a general guideline and may need to be optimized for your specific instrument and column.
Experimental Protocol: Sample Preparation and GC-MS Analysis
-
Sample Preparation:
-
Take a small aliquot (e.g., 50 µL) of your crude reaction mixture.
-
Dilute it with a suitable solvent (e.g., 1 mL of dichloromethane or ethyl acetate).
-
If your reaction mixture contains non-volatile salts, you may need to perform a simple work-up first (e.g., dilute with water, extract with an organic solvent, and dry the organic layer).
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
GC-MS Conditions (Example):
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is a good starting point.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Detector:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Range: 40-450 m/z.
-
-
Data Analysis:
-
Compare the retention times and mass spectra of the peaks in your sample to those of your starting materials and purified product.
-
Use a mass spectral library (e.g., NIST) to help identify unknown peaks.
-
Analyze the fragmentation patterns to deduce the structures of by-products.
Caption: General workflow for synthesis, analysis, and optimization.
By understanding the potential side reactions and employing systematic troubleshooting, you can significantly improve the outcome of your synthesis of 3-(4-Methylpiperidin-1-YL)propan-1-OL.
References
-
GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. (2018). ResearchGate. [Link]
-
Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(4-Methylpiperidin-1-yl)propan-1-amine. PubChem. [Link]
-
Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]
- Reddy, B. P., et al. (2016). PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS. U.S.
-
Zeynizadeh, B., & Rahimi, S. (2011). One-Pot Reductive Amination of Aldehydes and Ketones Using N-Methylpiperidine Zinc Borohydride (ZBNMPP) as a New Reducing Agent. ResearchGate. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of Amines. (2020). Chemistry LibreTexts. [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614–1625. [Link]
-
Producing Secondary and Tertiary Amines (A-Level). (n.d.). ChemistryStudent. [Link]
-
Kos, J., et al. (2021). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Molecules, 26(16), 4983. [Link]
- Kumar, P., et al. (2015). An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
-
Matassini, C., Clemente, F., & Goti, A. (2014). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2015(2), 16-36. [Link]
-
Chem Help ASAP. (2020, March 20). tertiary amine synthesis & reductive amination. YouTube. [Link]
-
Kumar, P., et al. (2015). AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE. European Patent Specification No. EP 2 994 454 B1. [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. [Link]
-
Wiman, O., et al. (2020). Direct Amidation of Tertiary N-Benzylamines. Organic Letters, 22(23), 9229–9233. [Link]
-
NMR study of 4-hydroxy-1-methylpiperidine betaine derivatives. (2011). ResearchGate. [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022). MDPI. [Link]
-
Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301). (n.d.). Human Metabolome Database. [Link]
- Method for measuring content of piperidine impurity in glatiramer acetate sample. (2015).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-(4-Methylpiperidin-1-YL)propan-1-OL
Welcome to the technical support guide for the synthesis of 3-(4-Methylpiperidin-1-YL)propan-1-OL. This resource is designed for researchers and drug development professionals to provide in-depth troubleshooting and optimization strategies for this common N-alkylation reaction. Our goal is to move beyond simple procedural steps and delve into the mechanistic reasoning behind experimental choices, empowering you to resolve issues of yield and purity effectively.
Section 1: Understanding the Core Synthesis and Its Challenges
The synthesis of 3-(4-Methylpiperidin-1-YL)propan-1-OL is most commonly achieved via a nucleophilic substitution (SN2) reaction between 4-methylpiperidine and a suitable 3-carbon electrophile, such as 3-chloropropan-1-ol or 3-bromopropan-1-ol. While straightforward in principle, this reaction is often plagued by a critical side reaction: over-alkylation.
The secondary amine (4-methylpiperidine) reacts to form the desired tertiary amine product. However, this product is also nucleophilic and can compete with the starting material for the alkylating agent, leading to the formation of a quaternary ammonium salt. This salt is often water-soluble and can complicate purification, while also consuming valuable reagents and reducing the yield of the target molecule.
Frequently Asked Question 3: My final product is difficult to purify. What are the best methods?
Answer: Purifying amino alcohols can be challenging due to their polarity, basicity, and potential water solubility. A combination of extractive workup and chromatography or distillation is usually required.
1. Workup - Liquid-Liquid Extraction: The goal is to remove unreacted starting materials, the base, and any salts formed.
-
Step 1 (Remove Base): After the reaction is complete, cool the mixture and filter off the inorganic base (e.g., K₂CO₃).
-
Step 2 (Solvent Partition): Concentrate the filtrate to remove the reaction solvent. Dissolve the residue in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate.
-
Step 3 (Acid Wash): Extract the organic layer with a dilute acid (e.g., 1M HCl). Both the starting amine and the product will move into the aqueous layer as their hydrochloride salts, leaving non-basic impurities behind.
-
Step 4 (Basify and Re-extract): Cool the acidic aqueous layer in an ice bath and carefully add a base (e.g., 2M NaOH or solid K₂CO₃) until the pH is >11. This deprotonates the ammonium salts back to the free amines.
-
Step 5 (Final Extraction): Extract the now basic aqueous layer multiple times with DCM. The combined organic layers contain your purified product and any unreacted starting amine. Dry the organic layer (e.g., with Na₂SO₄ or MgSO₄), filter, and concentrate.
2. Final Purification:
| Method | When to Use | Key Considerations |
| Vacuum Distillation | If the product has a significantly different boiling point from the starting amine. | Can be very effective for achieving high purity. Requires high vacuum due to the product's high boiling point. Risk of decomposition if heated too strongly. |
| Column Chromatography | The most common and versatile method. | Stationary Phase: Standard silica gel. Mobile Phase: A gradient of Dichloromethane (DCM) to 5-10% Methanol in DCM is a good starting point. Crucial Tip: Add 0.5-1% triethylamine (Et₃N) to the eluent. The basicity of the product can cause it to streak or irreversibly bind to the acidic silica gel. The added Et₃N neutralizes the acidic sites, ensuring good peak shape and recovery. |
Section 3: Recommended Experimental Protocol
This protocol is a robust starting point, incorporating the optimization principles discussed above.
Materials:
-
4-Methylpiperidine (1.5 eq)
-
3-Bromopropan-1-ol (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq)
-
Anhydrous Acetonitrile (solvent)
-
Dichloromethane (DCM), 1M HCl, 2M NaOH for workup
-
Silica Gel, Triethylamine (Et₃N) for chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylpiperidine (1.5 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous acetonitrile to form a stirrable slurry (approx. 0.2-0.5 M concentration relative to the limiting reagent).
-
Begin stirring and heat the mixture to reflux (approx. 82°C).
-
In a separate flask, dissolve 3-bromopropan-1-ol (1.0 eq) in a small amount of anhydrous acetonitrile.
-
Using a syringe pump, add the 3-bromopropan-1-ol solution to the refluxing slurry over 2-4 hours.
-
After the addition is complete, allow the reaction to reflux for an additional 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the K₂CO₃ and wash the solid with a small amount of acetonitrile.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.
-
Perform the acid-base extractive workup as described in FAQ 3.
-
Purify the resulting crude oil by flash column chromatography on silica gel, using an eluent system of 0-10% Methanol in DCM containing 1% Triethylamine.
-
Combine the pure fractions and concentrate under reduced pressure to yield 3-(4-Methylpiperidin-1-YL)propan-1-OL.
References
- BenchChem. (n.d.). Troubleshooting side reactions in the N-alkylation of aniline.
- BenchChem Technical Support Team. (2025, November). Optimizing reaction conditions for N-alkylation of amines.
-
Reddit r/Chempros Community. (2023). Bulky alkylation troubleshooting. Retrieved from [Link]
-
Sciencemadness.org Community. (2022). Best Conditions For N-Alkylation?. Retrieved from [Link]
-
Reddit r/Chempros Community. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]
-
ResearchGate Community. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
Technical Support Center: A Troubleshooting Guide for Piperidine Derivative Synthesis
Welcome to the Technical Support Center for Piperidine Derivative Synthesis. As a foundational structural motif in a vast array of pharmaceuticals and agrochemicals, the successful synthesis of piperidine derivatives is critical for researchers, scientists, and drug development professionals.[1][2] This guide provides in-depth, field-proven insights into troubleshooting common experimental challenges, moving beyond simple procedural steps to explain the causality behind the issues and their solutions.
Frequently Asked Questions (FAQs)
This section addresses common, high-level issues encountered during the handling and synthesis of piperidine compounds.
Q1: My purified piperidine product has a yellow tint. What is the cause and how can I remove it? A: A yellow discoloration in piperidine is typically due to oxidation products that form over time upon exposure to air and light.[1][3][4] While minor oxidation may not interfere with all applications, high-purity is often essential.
-
Cause: Piperidines are susceptible to oxidation, leading to colored impurities.[1]
-
Solution: The most effective method for removing these impurities is distillation, often over a drying agent like potassium hydroxide (KOH) to simultaneously remove water.[1][3]
-
Prevention: To prevent future discoloration, store purified piperidine under an inert atmosphere (e.g., nitrogen or argon), protect it from light by using an amber bottle, and store it in a cool place.[3]
Q2: I'm struggling to separate my piperidine product from a pyridine starting material impurity by distillation. Why is this so difficult? A: This is a classic purification challenge caused by the formation of a constant-boiling azeotropic mixture between piperidine and pyridine.[1][3] This azeotrope, consisting of approximately 92% piperidine and 8% pyridine, boils at a nearly constant temperature, making separation by simple fractional distillation ineffective.[3]
-
Solution 1: Chemical Separation: A highly effective method is to selectively react the piperidine. By bubbling carbon dioxide (CO₂) through a solution of the mixture in an organic solvent (e.g., acetone), piperidine precipitates as a solid carbonate salt, while the less basic pyridine does not react and remains in solution.[3][5] The solid piperidine carbonate can then be filtered off, and the free piperidine base can be liberated by treatment with a strong base like NaOH, followed by extraction and final distillation.[1][5]
-
Solution 2: Azeotropic Distillation: While less common for this specific separation, azeotropic distillation with an entrainer like water can sometimes be used to break the azeotrope.
Q3: My solution of a piperidine derivative in DMF or another solvent crystallized unexpectedly upon storage. What happened? A: This is a common issue with amines and is almost certainly due to unintended salt formation.[3]
-
Cause 1: Reaction with Atmospheric CO₂: Piperidine is a base and can react with atmospheric carbon dioxide to form a piperidine carbonate salt, which may have limited solubility in your solvent and crystallize out.[3]
-
Cause 2: Reaction with Acidic Vapors: If other reagents that can liberate acidic gases (e.g., HCl from chlorinated solvents or acyl chlorides) are stored nearby, these can react with the piperidine to form salts like piperidine hydrochloride.[3][6]
-
Solution: You can often resolve this by redissolving the material, perhaps with gentle warming, or by preparing a fresh solution. To prevent this, ensure your storage container is well-sealed and consider storing solutions under an inert atmosphere.[3]
Core Synthesis Troubleshooting Guides
This section provides detailed troubleshooting for common synthetic routes to piperidine derivatives.
1. Catalytic Hydrogenation of Pyridines
The reduction of pyridines is a fundamental and industrially common route to piperidines. However, the high stability of the aromatic pyridine ring and potential for catalyst poisoning can present challenges.[3][7]
Issue: Low or No Conversion of Pyridine Starting Material
-
Potential Cause 1: Catalyst Inactivity or Poisoning. The catalyst is the most critical component of the reaction. Heterogeneous catalysts like Palladium on carbon (Pd/C) can be poisoned by sulfur-containing compounds, strong coordinating ligands, or other impurities in the starting material or solvent.[3] Rhodium-based catalysts are often reported to be more robust and selective for pyridine hydrogenation.[8]
-
Solution:
-
Ensure the purity of your pyridine substrate and solvent.
-
Use a fresh batch of catalyst or increase the catalyst loading (e.g., from 1-5 mol% up to 10 mol%).
-
Consider switching to a different catalyst that is less prone to poisoning, such as Rhodium on carbon (Rh/C) or Platinum(IV) oxide (PtO₂, Adams' catalyst).[3][8]
-
-
-
Potential Cause 2: Insufficient Hydrogen Pressure or Poor Mass Transfer. The reaction relies on the efficient mixing of three phases: solid (catalyst), liquid (substrate/solvent), and gas (hydrogen).
-
Potential Cause 3: Reaction Conditions are Too Mild. The aromaticity of the pyridine ring requires significant energy to overcome.
| Catalyst | Typical Pressure (bar) | Typical Temperature (°C) | Solvent | Notes | References |
| PtO₂ | 50 - 70 | Room Temp - 80 | Glacial Acetic Acid | Often highly effective for substituted pyridines. | [3][8] |
| Rh/C | 30 - 80 | 60 - 80 | Acetic Acid, Alcohols | Generally more active than Palladium for pyridine reduction. | [3][8] |
| Pd/C | 30 - 80 | 60 - 80 | Alcohols, Ethyl Acetate | Can be effective but is more prone to catalyst poisoning. | [3] |
| Raney Nickel | High | 170 - 200 | - | Often used for the industrial synthesis of piperidine itself. Requires harsh conditions. | [3][9] |
-
Reactor Setup: To a high-pressure autoclave, add the substituted pyridine (1.0 eq) and a suitable solvent (e.g., glacial acetic acid or methanol).
-
Catalyst Addition: Under an inert atmosphere (if possible), carefully add the chosen catalyst (e.g., PtO₂ or Rh/C, typically 1-5 mol%).[3]
-
Hydrogenation: Seal the reactor. Purge the system 3-5 times with hydrogen gas to remove air. Pressurize the reactor to the desired pressure (e.g., 50-70 bar).[3]
-
Execution: Begin vigorous stirring and heat the reaction to the target temperature. Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via GC-MS or TLC (after safely depressurizing and purging). Reaction times typically range from 4-24 hours.[3]
-
Workup: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with an inert gas like nitrogen.
-
Purification: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst.[3] Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by distillation or crystallization.
2. N-Alkylation of Piperidines
Direct N-alkylation with alkyl halides is a common method for functionalizing the piperidine nitrogen. The most significant challenge is preventing over-alkylation.
Issue: Formation of Quaternary Ammonium Salt (Over-Alkylation)
-
Causality: The product of the initial reaction, an N-alkylated piperidine (a tertiary amine), is often more nucleophilic and less sterically hindered than the starting secondary amine.[10] This makes it highly susceptible to reacting with a second molecule of the alkylating agent, leading to the formation of an undesired quaternary ammonium salt.[10] This side product can be highly water-soluble, complicating purification and reducing the yield of the desired tertiary amine.[10]
-
Solution 1: Control Stoichiometry. Use a slight excess of the piperidine starting material (e.g., 1.1 to 1.5 equivalents) relative to the alkylating agent. [10]This ensures the alkyl halide is more likely to encounter the starting secondary amine.
-
Solution 2: Slow Addition of Alkylating Agent. This is a highly effective strategy. By adding the alkylating agent slowly over several hours, preferably with a syringe pump, you maintain a very low instantaneous concentration of it in the reaction mixture. [10][11]This kinetically favors the initial mono-alkylation over the subsequent di-alkylation. [10]* Solution 3: Use a Milder Alkylating Agent. The reactivity order for alkyl halides is generally I > Br > Cl. If over-alkylation is severe with an alkyl iodide, switching to the corresponding bromide or chloride can temper the reaction.
-
Solution 4: Alternative Method - Reductive Amination. Reductive amination is an excellent alternative that completely avoids the problem of over-alkylation. [10]This "one-pot" method involves reacting the piperidine with an aldehyde or ketone to form an iminium ion in situ, which is then immediately reduced by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). [10]
3. Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that condenses a β-arylethylamine with an aldehyde or ketone to form tetrahydroisoquinolines or, in the case of tryptamine derivatives, tetrahydro-β-carbolines, which contain a piperidine ring. [12][13]The primary challenge is often controlling stereoselectivity.
Issue: Low Diastereoselectivity (Formation of a 1:1 Mixture of Diastereomers)
-
Causality: The reaction proceeds through a planar iminium ion intermediate. The stereochemical outcome is determined by the facial selectivity of the subsequent intramolecular cyclization, where the nucleophilic aromatic ring attacks the iminium ion. [12][14]The final diastereomeric ratio is a result of the balance between the kinetic and thermodynamic products.
-
Kinetic Product: Formed faster, usually at lower temperatures. Its formation is governed by the lowest energy transition state.
-
Thermodynamic Product: The more stable of the two diastereomers. It is favored under conditions that allow for equilibration, such as higher temperatures and longer reaction times. [14]
-
-
Solution 1: Adjust Reaction Temperature. This is the most critical parameter for controlling stereoselectivity.
-
To Favor the Kinetic Product: Run the reaction at lower temperatures (e.g., 0°C or -20°C). This can slow or prevent the equilibration to the thermodynamic product. [14] * To Favor the Thermodynamic Product: Use higher reaction temperatures or longer reaction times to allow the initially formed mixture to equilibrate to the more stable diastereomer. [14]
-
-
Solution 2: Vary the Acid Catalyst. The nature and strength of the acid catalyst can influence the transition state of the cyclization.
-
Brønsted Acids: Trifluoroacetic acid (TFA) is commonly used.
-
Lewis Acids: Strong Lewis acids can sometimes lead to a stepwise pathway rather than a concerted one, which may affect stereoselectivity. [3]Experimenting with different acids (e.g., TFA, HCl, p-TsOH) can identify the optimal catalyst for the desired diastereomer.
-
-
Solution 3: Use Chiral Auxiliaries. For achieving high enantioselectivity or diastereoselectivity, attaching a chiral auxiliary to the starting amine is a powerful and reliable strategy. [14]This auxiliary directs the cyclization to one face of the iminium ion intermediate.
-
Reactant Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the β-arylethylamine (1.0 eq.) and the aldehyde (1.0-1.2 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Temperature Control: Cool the solution to the desired temperature (e.g., 0°C for potential kinetic control).
-
Catalyst Addition: Slowly add the acid catalyst (e.g., trifluoroacetic acid, 1.1 eq.).
-
Execution: Stir the reaction at the chosen temperature and monitor its progress using TLC or LC-MS.
-
Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate until the solution is basic.
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate and characterize the diastereomers. [14]
References
- BenchChem. (2025).
- Hall, D. G., et al. (2007). Optimization of Three- and Four-Component Reactions for Polysubstituted Piperidines. Journal of Organic Chemistry.
- BenchChem Technical Support. (2025).
- BenchChem Technical Support. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- Scripps Research and Rice University. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Science.
- BenchChem Technical Support. (2025). Technical Support Center: Diastereoselective Pictet-Spengler Reaction for Piperidine Synthesis.
- BenchChem Technical Support. (2025).
- BenchChem Technical Support. (2025).
- BenchChem Technical Support. (2025). Minimizing side reactions in the Pictet-Spengler synthesis of piperidines.
- DTIC. (2025). Piperidine Synthesis.
- Shafir, V. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- CN101602748B - A kind of purification method of high-purity piperidine.
- BenchChem Technical Support. (2025). Technical Support Center: Overcoming Challenges in the Scale-Up of Piperidine Synthesis.
- ResearchGate. (n.d.).
- ResearchGate. (2017).
- Jones, C. R., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
- Melo Diaz, J. M. (2014). What are the best methods for Piperidine purification alternatives to distillation?
- Scott, J. S., et al. (2022).
- Wikipedia. (n.d.). Pictet–Spengler reaction.
- Li, J. J. (n.d.). The Pictet-Spengler Reaction. Name Reactions in Heterocyclic Chemistry.
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- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
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- 12. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 13. The Pictet-Spengler Reaction [ebrary.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Stereoselectivity in Substituted Piperidine Synthesis
Welcome to the technical support center for piperidine synthesis. The stereochemical integrity of substituted piperidines is paramount in drug discovery and development, yet achieving precise control over multiple stereocenters remains a significant synthetic challenge. This guide provides in-depth, experience-driven advice to help you troubleshoot common issues and optimize your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions frequently encountered by researchers.
Q1: My hydrogenation of a substituted pyridine is producing a mixture of cis and trans diastereomers with poor selectivity. What are the primary factors I should investigate?
A: Low diastereoselectivity in pyridine hydrogenations is a common issue governed by the interplay of several factors. The key areas to focus on are:
-
Catalyst Choice: Heterogeneous catalysts like Platinum oxide (PtO₂) and Rhodium-on-carbon (Rh/C) are often more effective than Palladium-based catalysts for pyridine reduction.[1] The catalyst surface plays a critical role in how the substrate adsorbs and how hydrogen is delivered.
-
Solvent and Additives: The reaction medium can profoundly influence selectivity. Hydrogenations are frequently performed in acidic media (e.g., acetic acid, or with additives like HCl) to protonate the pyridine nitrogen.[1][2] This protonation not only activates the ring for reduction but also alters its conformation and approach to the catalyst surface.[2]
-
Hydrogen Pressure and Temperature: These are critical thermodynamic and kinetic parameters. Increasing hydrogen pressure (e.g., from 30 to 80 bar) can sometimes favor the formation of the cis isomer by promoting rapid, sequential hydrogen addition to one face of the ring.[1] Temperature affects both reaction rate and equilibrium between intermediates. Lowering the temperature may enhance selectivity if the desired diastereomer is the kinetic product.[1]
-
Substrate Structure: The size and electronics of the substituents on the pyridine ring dictate the most stable approach to the catalyst surface, directly influencing facial selectivity.
Q2: I'm using a chiral auxiliary for an asymmetric synthesis, but the diastereoselectivity is poor. What could be the cause?
A: When a chiral auxiliary fails to induce high stereoselectivity, the issue often lies in the conformational control of the substrate-auxiliary conjugate.[3][]
-
Ineffective Facial Shielding: The primary role of the auxiliary is to block one face of the molecule, forcing the reagent to attack from the opposite, less-hindered face.[2] If the auxiliary is too small or its conformation is too flexible, it cannot create a sufficient steric barrier.
-
Chelation Control: Many successful auxiliaries rely on chelation to a metal catalyst or reagent to lock the substrate into a rigid conformation. If your reaction conditions do not promote this chelation (e.g., wrong metal, incompatible solvent), the stereocontrol will be weak.
-
Mismatched Reaction Conditions: The auxiliary's effectiveness is highly dependent on temperature and solvent. Low temperatures are often required to minimize conformational flexibility and enhance the energy difference between the diastereomeric transition states.
Q3: How can I confirm the relative and absolute stereochemistry of my final piperidine product?
A: A combination of techniques is essential for unambiguous stereochemical assignment.
-
NMR Spectroscopy: For determining relative stereochemistry, ¹H NMR is invaluable. Vicinal coupling constants (³J) between protons on adjacent carbons can distinguish between cis (axial-equatorial or equatorial-equatorial) and trans (diaxial) relationships.[5] Nuclear Overhauser Effect (NOE) experiments reveal through-space proximity between protons, providing definitive proof of relative configuration.
-
X-ray Crystallography: This is the gold standard for determining both relative and absolute stereochemistry, provided you can grow a suitable crystal of your compound or a derivative.[6]
-
Chiral Chromatography (HPLC/GC): To determine enantiomeric excess (ee) or purity, chiral HPLC or GC is the method of choice.[7][8] You will need to screen different chiral stationary phases (CSPs) and mobile phases to find a method that resolves the enantiomers.[9] Derivatization with a chromophore-containing agent may be necessary for compounds with poor UV absorbance.[8]
Section 2: Troubleshooting Guide: Catalytic Hydrogenation of Pyridines
Catalytic hydrogenation is a direct route to piperidines, but achieving high stereoselectivity requires careful optimization.
Problem 1: Low Diastereomeric Ratio (d.r.) in the Reduction of a Disubstituted Pyridine.
| Potential Cause | Troubleshooting Action & Rationale |
| Sub-optimal Catalyst | Action: Screen Rh/C, PtO₂, and Pd(OH)₂/C catalysts.[2] Rationale: Different metals have varying affinities for the pyridine ring and different mechanisms of hydrogen delivery. Rhodium and Platinum are often superior for overcoming the aromaticity and controlling stereochemistry.[1] |
| Ineffective Protonation | Action: Ensure the reaction is run in an acidic solvent like acetic acid or add a strong Brønsted acid (e.g., HCl).[10] Rationale: Protonating the pyridine nitrogen prevents catalyst poisoning by the basic piperidine product and alters the substrate's electronic properties and conformation, which can enhance facial selectivity.[1][2] |
| Thermodynamic Equilibration | Action: Lower the reaction temperature and monitor the reaction over time. Rationale: The initially formed kinetic product may be isomerizing to the more stable thermodynamic product under the reaction conditions. Lower temperatures can favor the kinetic product. |
| Insufficient Pressure | Action: Increase hydrogen pressure in increments (e.g., up to 100 bar).[2] Rationale: Higher H₂ concentration can accelerate the rate of reduction relative to competing isomerization pathways of partially hydrogenated intermediates, often favoring the cis product.[1] |
Workflow Diagram: Optimizing Diastereoselectivity in Pyridine Hydrogenation
Caption: Iterative workflow for optimizing hydrogenation conditions.
Section 3: Troubleshooting Guide: Asymmetric Synthesis with Chiral Auxiliaries
Chiral auxiliaries temporarily attach to a substrate to direct the stereochemical outcome of a subsequent reaction.[3]
Problem 2: Low Diastereoselectivity in an Aza-Diels-Alder Reaction Using a Chiral Amine Auxiliary.
| Potential Cause | Troubleshooting Action & Rationale |
| Poor Concertedness of Reaction | Action: Screen various Lewis acids (e.g., ZnCl₂, Sn(OTf)₂, Yb(OTf)₃). Rationale: A Lewis acid can coordinate to the imine, lowering its LUMO energy and promoting a more concerted, ordered transition state for the [4+2] cycloaddition.[11] This enhances the influence of the auxiliary. The mechanism may be stepwise rather than concerted, and a Lewis acid can help control the stereochemistry of the key bond-forming step. |
| Incorrect Solvent Choice | Action: Test less polar, non-coordinating solvents like dichloromethane (DCM) or toluene. Rationale: Polar, coordinating solvents can compete with the substrate for binding to the Lewis acid, diminishing its effectiveness and leading to a less organized transition state. |
| High Reaction Temperature | Action: Run the reaction at lower temperatures (e.g., -78 °C to 0 °C). Rationale: Asymmetric inductions are often more effective at lower temperatures because the small energy difference between the diastereomeric transition states becomes more significant relative to the thermal energy (kT) of the system. |
| Auxiliary Flexibility | Action: Consider an auxiliary with a more rigid backbone or one known to form a chelated complex. Rationale: The auxiliary must create a well-defined steric environment. Auxiliaries like certain oxazolidinones or carbohydrate-based structures can form rigid chelates, providing excellent facial shielding.[2][12][13] |
Diagram: Role of Lewis Acid in Aza-Diels-Alder Stereocontrol
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. キラル補助剤 [sigmaaldrich.com]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 10. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. znaturforsch.com [znaturforsch.com]
Technical Support Center: Optimizing Column Chromatography for Piperidine Compound Purification
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center for piperidine compound purification. As a class of compounds widely prevalent in pharmaceuticals and natural products, piperidines present unique purification challenges primarily due to their basic nature. This guide is structured to provide field-proven insights and robust protocols to help you navigate these challenges effectively. We will move from foundational questions to specific troubleshooting scenarios, grounding our advice in the chemical principles that govern chromatographic separation.
Frequently Asked Questions (FAQs): Building a Robust Method
This section addresses the critical decisions you'll make before starting your purification, setting the foundation for a successful separation.
Q1: What is the primary challenge when purifying piperidine compounds on standard silica gel?
The core issue stems from an acid-base interaction. Standard silica gel is weakly acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen atom in the piperidine ring can be protonated by these silanols, leading to strong ionic adsorption. This interaction is often the root cause of several common problems:
-
Peak Tailing/Streaking: The compound moves unevenly down the column, resulting in broad, asymmetric peaks (or long streaks on a TLC plate).[1][2][3]
-
Low or No Recovery: The compound binds so strongly that it cannot be eluted from the column with moderately polar solvents, leading to irreversible adsorption.[4]
-
Poor Separation: Tailing peaks significantly reduce resolution, making it difficult to separate the target compound from closely-eluting impurities.
Q2: Which stationary phase is best for my piperidine compound?
While standard silica gel is the most common stationary phase, its acidic nature makes it challenging for basic compounds like piperidines.[5] You have several options, each with distinct advantages:
| Stationary Phase | Key Characteristics & Best Use Cases |
| Standard Silica Gel | Most common and economical. Requires a basic modifier in the mobile phase (e.g., triethylamine) to achieve good results.[6] |
| Base-Deactivated Silica | Standard silica gel that has been pre-treated with a base to neutralize the acidic silanol sites.[1][4][7] An excellent choice if you prefer to avoid additives in your mobile phase. |
| Amine-Functionalized Silica (NH₂-Silica) | The silica surface is bonded with aminopropyl groups, creating a weakly basic environment.[4][5] This is highly effective for purifying basic amines, often allowing for the use of simpler, neutral solvent systems (e.g., hexane/ethyl acetate) without the need for basic additives.[5][8] |
| Basic Alumina (Al₂O₃) | A basic stationary phase that can be a good alternative to silica for purifying basic compounds.[4] However, alumina typically has a larger particle size, which may result in lower resolution compared to silica-based phases.[5] |
| Reversed-Phase Silica (C18) | Used for reversed-phase chromatography, which is suitable for polar and ionizable compounds.[4][5] For basic amines, using a mobile phase with a high pH (alkaline) will keep the compound in its neutral, free-base form, increasing retention and often leading to successful purification.[5] |
Expert Recommendation: For routine purifications where speed and simplicity are paramount, using amine-functionalized silica is often the most efficient choice, as it directly addresses the root cause of the problem without requiring mobile phase modification.[8]
Q3: How do I select the right mobile phase (eluent)?
Mobile phase selection is critical and should always be guided by preliminary Thin-Layer Chromatography (TLC) analysis.[6][9]
-
Start with TLC: The goal is to find a solvent system that provides a retention factor (Rƒ) of 0.2–0.4 for your target compound.[6] This Rƒ value typically translates well to column separation.
-
Incorporate a Basic Modifier: When using standard silica gel for your TLC analysis, add a small amount of a basic modifier to your developing solvent to mimic the conditions of the column. This is crucial for obtaining sharp, symmetrical spots and a realistic Rƒ value. The most common choice is triethylamine (TEA) , typically at a concentration of 0.1–2% by volume.[4][6][7] An alternative is using a solution of ammonia in methanol as part of your solvent system.[1][4]
-
Common Solvent Systems:
The basic additive acts as a "silanol suppressor"; it competes with your piperidine for binding to the acidic sites on the silica, allowing your compound to elute properly.[10]
Q4: How should I load my sample onto the column?
Proper sample loading is essential to achieve a tight band at the start of the separation, which maximizes resolution.[6] You have two main options:
-
Wet Loading: This is the most common method. Dissolve your crude product in the absolute minimum amount of the initial mobile phase solvent.[6][11] Carefully pipette this concentrated solution onto the top of the packed column.
-
Dry Loading: This method is preferred if your compound is poorly soluble in the mobile phase.[6][11] Dissolve your crude product in a suitable volatile solvent (like DCM or acetone), add a small amount of silica gel to the solution, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[6][11]
Troubleshooting Guide: Solving Common Problems
Even with a well-planned method, issues can arise. This section provides a logical approach to diagnosing and solving them.
Problem: My piperidine compound is stuck on the column and won't elute.
-
Primary Cause: Irreversible adsorption to the acidic silica gel.[4] This happens when the interaction between your basic compound and the stationary phase is too strong for the mobile phase to overcome.
-
Solutions:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent (e.g., methanol in a DCM/MeOH system). If this doesn't work, even with high polarity, the issue is likely strong ionic binding.
-
Add a Competing Base: If you did not include a basic modifier in your eluent, you can try to salvage the separation by switching to a mobile phase that contains 1-2% triethylamine.[4] This will help displace your compound from the silica.
-
Change the Stationary Phase: For future experiments, this is a clear indication that you should use an alternative stationary phase like amine-functionalized silica or basic alumina, or pre-treat your silica with TEA.[4][5]
-
Problem: My compound shows significant peak tailing or streaking.
This is a visual indicator of the strong acid-base interaction discussed earlier.[1][2]
Problem: My compound recovery is very low.
-
Primary Cause: This is often a combination of irreversible adsorption and on-column degradation, especially if the piperidine compound is sensitive to acid.[4]
-
Solutions:
-
Deactivate the Silica: Before loading your sample, flush the packed column with a mobile phase containing 1-2% TEA.[1][7] This neutralizes the most aggressive acidic sites.
-
Use a Less Acidic Stationary Phase: Amine-functionalized silica is ideal for preventing loss of acid-sensitive compounds.[5][8]
-
Check for Volatility: Some simple piperidine derivatives can be volatile. Ensure you are not losing your compound during solvent evaporation (rotovap). Use lower temperatures and pressures if necessary.
-
Problem: I have poor separation between my product and an impurity.
-
Primary Cause: The chosen mobile phase does not provide adequate selectivity for the compounds in your mixture.[5][6]
-
Solutions:
-
Optimize the Solvent System: Return to TLC and screen different solvent combinations. For example, if a hexane/ethyl acetate system is failing, try a DCM/methanol system or an ethyl acetate/methanol system.[6] Sometimes changing one of the solvents can dramatically alter the selectivity.
-
Use a Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity during the separation.[6][7] This can help sharpen peaks and improve the resolution of compounds with similar Rƒ values. For example, start with 100% DCM and slowly increase the percentage of methanol.
-
Key Experimental Protocols
Protocol 1: Method Development using TLC
This protocol outlines the essential first step before any column purification.
-
Prepare a Stock Solution: Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or methanol).
-
Prepare Eluent Test Systems: In small beakers, prepare 5-10 mL of several different solvent systems. For standard silica, ensure each system contains a basic modifier. For example:
-
System A: 95:5 Hexane/Ethyl Acetate + 0.5% TEA
-
System B: 90:10 Hexane/Ethyl Acetate + 0.5% TEA
-
System C: 98:2 DCM/Methanol + 0.5% TEA
-
-
Spot the TLC Plate: Using a capillary tube, spot your stock solution onto a silica gel TLC plate.
-
Develop the Plate: Place the spotted TLC plate in a developing chamber containing one of your test eluents. Allow the solvent front to travel up the plate.
-
Visualize: Remove the plate and visualize the spots. Aromatic piperidines may be visible under a UV lamp (254 nm).[6] Otherwise, use a chemical stain such as potassium permanganate (KMnO₄) or ninhydrin for primary/secondary amines.[6][12]
-
Analyze: Identify the solvent system that gives your desired product an Rƒ value of approximately 0.2-0.4 with good separation from impurities. This will be the starting eluent for your column.[6]
Protocol 2: Purification via Flash Column Chromatography (Wet Loading)
-
Column Packing:
-
Securely clamp a column of appropriate size.
-
Prepare a slurry of silica gel in your initial, low-polarity mobile phase.[13]
-
Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, level bed.[14]
-
Add a thin layer of sand to the top to protect the silica surface.[11]
-
Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it.
-
-
Sample Loading:
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting fractions of a suitable volume.
-
If using a gradient, gradually increase the polarity of the mobile phase to elute your compounds.[12]
-
Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified piperidine compound.
-
References
- Technical Support Center: Purification of 4-(Piperidin-4-yl)aniline using Column Chromatography. Benchchem.
- How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage.
- Technical Support Center: Purification of 1-Piperidinepropanol. Benchchem.
- Troubleshooting purification of tertiary amine compounds by column chromatography. Benchchem.
- Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO.
- Triethylamine as a Mobile Phase Additive: What Does It Do?. Sepu.
- Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
- Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.
- Tips for Flash Column Chromatography. University of Rochester Department of Chemistry.
- Preparing & loading the column. University of York Chemistry Teaching Labs.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.
- Chromatography: How to Run a Flash Column. University of Rochester Department of Chemistry.
- Column chromatography. Simon Fraser University.
- Peak Tailing in HPLC. Element Lab Solutions.
- An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs.
Sources
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- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. acdlabs.com [acdlabs.com]
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- 5. biotage.com [biotage.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chromatography [chem.rochester.edu]
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- 9. chromtech.com [chromtech.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 15. Chromatography [chem.rochester.edu]
Technical Support Center: Synthesis of 3-(4-Methylpiperidin-1-YL)propan-1-OL
Welcome to the dedicated technical support guide for the synthesis of 3-(4-Methylpiperidin-1-YL)propan-1-OL. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of impurity formation in this specific N-alkylation reaction. Our guidance is grounded in established chemical principles and practical, field-proven strategies to enhance the purity and yield of your target molecule.
Introduction: The Synthetic Pathway and its Challenges
The synthesis of 3-(4-Methylpiperidin-1-YL)propan-1-OL is most commonly achieved via the N-alkylation of 4-methylpiperidine with a suitable three-carbon electrophile, typically 3-chloropropan-1-ol. This SN2 reaction, while straightforward in principle, is susceptible to several side reactions that can lead to a complex impurity profile, complicating purification and compromising the final product's quality.
This guide will deconstruct the common issues encountered during this synthesis, offering logical, evidence-based solutions to mitigate them effectively.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific experimental issues in a practical, question-and-answer format, providing both the "why" and the "how-to" for resolving them.
Q1: My reaction is producing a significant amount of a higher molecular weight byproduct that is highly soluble in water. What is it and how can I prevent its formation?
A1: This is a classic case of over-alkylation , leading to the formation of a quaternary ammonium salt. The tertiary amine product, 3-(4-Methylpiperidin-1-YL)propan-1-OL, can act as a nucleophile and react with another molecule of the alkylating agent (e.g., 3-chloropropan-1-ol) to form the quaternary salt. This byproduct is particularly problematic due to its high polarity and water solubility, which makes it difficult to remove during standard extraction procedures.[1]
Causality: The N-alkylated piperidine product is often more nucleophilic than the starting 4-methylpiperidine, making it a competitive nucleophile in the reaction mixture.[1] An excess of the alkylating agent dramatically increases the likelihood of this secondary reaction.
Mitigation Strategies:
-
Stoichiometric Control: Carefully control the stoichiometry of your reactants. Use a slight excess of 4-methylpiperidine (e.g., 1.1 to 1.2 equivalents) relative to 3-chloropropan-1-ol to ensure the electrophile is the limiting reagent.
-
Slow Addition of Alkylating Agent: Instead of adding the alkylating agent all at once, add it dropwise or via a syringe pump over an extended period.[1][2] This maintains a low concentration of the electrophile in the reaction mixture, favoring the desired mono-alkylation.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction once the starting electrophile is consumed to prevent further reaction with the product.
Q2: I'm observing a significant amount of unreacted 4-methylpiperidine in my crude product, leading to a low yield. What are the likely causes and how can I improve the conversion?
A2: Low conversion in this N-alkylation can stem from several factors related to reaction conditions and reagent quality.
Potential Causes and Solutions:
-
Inadequate Base: An appropriate base is crucial to neutralize the hydrochloric acid (HCl) formed during the reaction. If the HCl is not neutralized, it will protonate the starting 4-methylpiperidine, rendering it non-nucleophilic and halting the reaction.
-
Solution: Employ a suitable inorganic base such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA). Use at least 1.5 to 2.0 equivalents of the base to ensure the reaction medium remains basic.[2]
-
-
Insufficient Temperature: The reaction may be too slow at room temperature.
-
Solution: Gradually increase the reaction temperature while monitoring for the formation of byproducts. Refluxing in a suitable solvent like acetonitrile or DMF can often drive the reaction to completion.[2]
-
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate.
-
Solution: Polar aprotic solvents such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) are generally effective for SN2 reactions.[2] If solubility is an issue, consider a solvent system that fully dissolves the starting materials.
-
-
Reagent Purity: Impurities in the starting materials or solvent (especially water) can interfere with the reaction.
-
Solution: Ensure you are using reagents of adequate purity and that your solvent is anhydrous.
-
Q3: My LC-MS analysis shows an impurity with the same mass as my product. What could this be and how do I address it?
A3: An impurity with the same mass as your product is likely an isomer. In the context of the reaction between 4-methylpiperidine and 3-chloropropan-1-ol, a plausible isomeric byproduct is 1-(3-hydroxypropyl)-1-methyl-4-azoniacyclohexane chloride . This can arise from an intramolecular cyclization via an aziridinium intermediate, particularly if the reaction conditions are harsh.
The reaction of 3-chloropiperidines can proceed through a highly electrophilic bicyclic aziridinium ion, which is susceptible to nucleophilic attack.[3] A similar intermediate could be postulated in this synthesis.
Formation Pathway Hypothesis:
-
Initial N-alkylation of 4-methylpiperidine with 3-chloropropan-1-ol.
-
Intramolecular cyclization of the product to form a spiro-aziridinium intermediate.
-
Attack by a nucleophile (e.g., chloride ion or water) at one of the ring carbons, leading to a rearranged product.
Troubleshooting and Identification:
-
Spectroscopic Analysis: Detailed NMR analysis (¹H, ¹³C, COSY, HSQC) is essential to differentiate between the desired product and any isomers.
-
Reaction Condition Optimization: Milder reaction conditions (lower temperature, less reactive alkylating agent if possible) can disfavor the formation of such rearranged byproducts.
Frequently Asked Questions (FAQs)
Q4: What is the optimal solvent for this reaction?
A4: Polar aprotic solvents are generally preferred for this type of N-alkylation to facilitate the SN2 mechanism. Acetonitrile (ACN) is a good starting point as it has a convenient boiling point for refluxing and is relatively easy to remove. N,N-dimethylformamide (DMF) can also be used, especially if higher temperatures are required to drive the reaction to completion, though it is more difficult to remove.[2]
Q5: How can I effectively purify the final product?
A5: Purification of 3-(4-Methylpiperidin-1-YL)propan-1-OL typically involves a combination of techniques:
-
Aqueous Work-up: A standard aqueous work-up can remove the inorganic base and its salts. The product, being a tertiary amine, can be extracted into an organic solvent (e.g., dichloromethane or ethyl acetate) after basifying the aqueous layer.
-
Distillation: If the product is thermally stable, vacuum distillation can be a highly effective method for removing non-volatile impurities and unreacted starting materials with significantly different boiling points.
-
Column Chromatography: For high purity requirements, silica gel column chromatography can be employed. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and a small percentage of triethylamine (to prevent tailing of the amine on the acidic silica), can effectively separate the product from closely related impurities.
Q6: What analytical techniques are best for monitoring the reaction and assessing the final product's purity?
A6: A multi-pronged analytical approach is recommended:
-
Thin Layer Chromatography (TLC): A quick and easy method for monitoring the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying the purity of the final product and detecting non-volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a common starting point.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying unknown byproducts by providing molecular weight information.[6]
Experimental Protocols
Protocol 1: Optimized Synthesis of 3-(4-Methylpiperidin-1-YL)propan-1-OL
| Reagent | Molar Eq. |
| 4-Methylpiperidine | 1.1 |
| 3-Chloropropan-1-ol | 1.0 |
| Potassium Carbonate (K₂CO₃) | 2.0 |
| Acetonitrile (ACN) | - |
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylpiperidine (1.1 eq.), potassium carbonate (2.0 eq.), and anhydrous acetonitrile.
-
Stir the mixture at room temperature.
-
Slowly add 3-chloropropan-1-ol (1.0 eq.) to the reaction mixture dropwise over 1-2 hours.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by TLC or LC-MS.
-
Once the 3-chloropropan-1-ol is consumed (typically 4-6 hours), cool the reaction to room temperature.
-
Filter the solid potassium carbonate and potassium chloride.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 210 nm |
| Injection Vol. | 10 µL |
This method is a starting point and may require optimization for your specific impurity profile.[6]
Visualizing Reaction and Impurity Pathways
Caption: Reaction scheme for the synthesis of 3-(4-Methylpiperidin-1-YL)propan-1-OL and the formation of the primary impurity.
Caption: Troubleshooting workflow for impurity resolution in the synthesis of 3-(4-Methylpiperidin-1-YL)propan-1-OL.
References
- Vulcanchem. (n.d.). 1-(3-Methylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Identification of Impurities in (4-Methylpiperidin-1-yl)acetic acid Samples. BenchChem.
- Ibrahim, T. H., et al. (2017, March 16). Procedure for N-alkylation of Piperidine?
- ChemScene. (n.d.). 1098624-57-7 | 3-(4-Aminopiperidin-1-yl)propan-1-ol.
- SIELC. (n.d.). Separation of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol on Newcrom R1 HPLC column.
- Google Patents. (1994). EP0587221A1 - Tertiary amino alcohol and method of producing the same.
- Sciencemadness Discussion Board. (2012, July 1).
- Shimadzu. (n.d.). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS.
- Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. Old Dominion University.
- MDPI. (n.d.). HPLC-DAD-ESI/MS and 2D-TLC Analyses of Secondary Metabolites from Selected Poplar Leaves and an Evaluation of Their Antioxidant Potential.
- MDPI. (2024, May 18).
- National Center for Biotechnology Information. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
- Google Patents. (1981). US4255356A - Purification of tertiary amines using an adsorbent.
- MDPI. (n.d.). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)
- PubMed. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
- Reddit. (2021, March 17).
- National Center for Biotechnology Information. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities.
- ResearchGate. (2025, August 7).
- Google Patents. (n.d.). 1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.
- ResearchGate. (2025, October 18).
- LCGC Europe. (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
- Institute of Science, Nagpur. (n.d.).
- MDPI. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin.
- National Center for Biotechnology Information. (n.d.). Synthesis, Molecular Structure and Spectral Properties of Quaternary Ammonium Derivatives of 1,1-Dimethyl-1,3-propylenediamine.
- FABAD Journal of Pharmaceutical Sciences. (n.d.).
- Advances in Bioresearch. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review.
- MDPI. (2022, December 28). Simple, Accurate and Multianalyte Determination of Thirteen Active Pharmaceutical Ingredients in Polypills by HPLC-DAD.
- CSB and SJU Digital Commons. (2015, April 23). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method.
- SciSpace. (2013, December 15). Impurities in Pharmaceuticals- A Review.
- JEOL Ltd. (n.d.).
- MDPI. (n.d.).
- Google Patents. (n.d.). US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
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Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 3-(4-Methylpiperidin-1-YL)propan-1-OL
This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural elucidation and characterization of the heterocyclic compound 3-(4-Methylpiperidin-1-YL)propan-1-OL. Designed for researchers, scientists, and professionals in drug development, this document offers detailed experimental protocols, data interpretation, and a comparative analysis to support robust analytical workflows.
Introduction: The Need for Orthogonal Analytical Techniques
In the field of chemical and pharmaceutical sciences, the unambiguous structural confirmation of a novel or synthesized molecule is paramount. 3-(4-Methylpiperidin-1-YL)propan-1-OL, a substituted piperidine derivative, represents a class of compounds with significant interest in medicinal chemistry due to the prevalence of the piperidine scaffold in pharmaceuticals. Its structure, featuring a tertiary amine, a primary alcohol, and a stereocenter at the 4-position of the piperidine ring, necessitates a multi-faceted analytical approach for complete characterization.
This guide will demonstrate how the complementary nature of NMR spectroscopy and mass spectrometry provides a self-validating system for structural confirmation. While NMR offers unparalleled insight into the connectivity and spatial arrangement of atoms, mass spectrometry provides precise molecular weight and fragmentation data, which corroborates the proposed structure.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic compounds in solution.[1][2][3] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the molecular framework.
Experimental Protocol: NMR Sample Preparation and Acquisition
The quality of the NMR spectrum is highly dependent on proper sample preparation.[4][5][6]
-
Sample Preparation :
-
Accurately weigh 5-25 mg of 3-(4-Methylpiperidin-1-YL)propan-1-OL for ¹H NMR, and 50-100 mg for ¹³C NMR.[5][6]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[7]
-
The choice of CDCl₃ is appropriate for this compound due to its good solubilizing properties for many organic molecules and its relatively simple residual solvent peak.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean 5 mm NMR tube, ensuring a sample height of 4-5 cm.[7]
-
Cap the tube securely to prevent solvent evaporation.
-
-
Data Acquisition :
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, acquire a spectrum with 16-32 scans.
-
For ¹³C NMR, acquire a spectrum with 1024 or more scans due to the lower natural abundance of the ¹³C isotope.[8]
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
¹H NMR Data Interpretation: A Proton-by-Proton Analysis
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons.[9][10]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.65 | Triplet | 2H | -CH₂-OH | Protons on the carbon bearing the hydroxyl group are deshielded by the electronegative oxygen. |
| ~2.8-2.2 | Multiplet | 6H | -N-CH₂- (ring), -N-CH₂- (chain) | Protons adjacent to the nitrogen atom are deshielded. |
| ~1.8-1.5 | Multiplet | 5H | -CH₂- (ring), -CH- (ring), -CH₂- (chain) | Aliphatic protons on the piperidine ring and the propyl chain. |
| ~1.3 | Multiplet | 1H | -OH | The chemical shift of the hydroxyl proton can vary and it may appear as a broad singlet. |
| ~0.9 | Doublet | 3H | -CH₃ | Methyl group protons on the piperidine ring. |
¹³C NMR Data Interpretation: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.[8][11][12]
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~61 | -CH₂-OH | Carbon attached to the hydroxyl group is deshielded by oxygen. |
| ~58 | -N-CH₂- (chain) | Carbon adjacent to the nitrogen in the propyl chain. |
| ~54 | -N-CH₂- (ring) | Carbons adjacent to the nitrogen in the piperidine ring. |
| ~34 | -CH₂- (ring) | Carbons in the piperidine ring. |
| ~31 | -CH- (ring) | Methine carbon in the piperidine ring. |
| ~29 | -CH₂- (chain) | Central carbon of the propyl chain. |
| ~22 | -CH₃ | Methyl group carbon. |
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[13] For this compound, Electrospray Ionization (ESI) is an ideal "soft" ionization technique as it minimizes fragmentation, allowing for the clear observation of the molecular ion.[14][15][16]
Experimental Protocol: ESI-MS
-
Sample Preparation :
-
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solvent should be compatible with the mobile phase if using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Acquisition :
-
Infuse the sample solution directly into the ESI source or inject it into an LC-MS system.
-
Operate the mass spectrometer in positive ion mode, as the basic nitrogen of the piperidine ring is readily protonated.[17]
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).[18]
-
Data Interpretation: Molecular Weight and Fragmentation
-
Molecular Ion : The expected protonated molecular ion [M+H]⁺ for C₁₀H₂₁NO (Molecular Weight: 171.28 g/mol ) would be observed at an m/z of approximately 172.29.
-
Fragmentation Analysis : The fragmentation pattern in the MS/MS spectrum provides valuable structural information.[19][20] Common fragmentation pathways for N-alkylpiperidines involve α-cleavage adjacent to the nitrogen atom.[17][21]
-
A significant fragment would likely result from the loss of the propanol side chain.
-
Loss of water (H₂O) from the propanol moiety is also a common fragmentation pathway for alcohols.[22]
-
Comparative Analysis: NMR vs. Mass Spectrometry
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Detailed atomic connectivity, stereochemistry, and dynamic information.[1][23] | Precise molecular weight and elemental composition (with high-res MS), fragmentation patterns for substructural information.[13] |
| Strengths | Unparalleled for de novo structure elucidation. Non-destructive. | Extremely high sensitivity. Can be coupled with separation techniques like LC.[18][24] |
| Limitations | Relatively low sensitivity, requires larger sample amounts.[7][25] Complex spectra can be challenging to interpret. | Provides limited information on stereochemistry and isomer differentiation without standards.[16] |
| Role in Characterization | Defines the complete covalent structure. | Confirms the molecular formula and provides corroborating evidence for the structure through fragmentation. |
Visualization of Analytical Workflows
Overall Characterization Workflow
Caption: Workflow for Spectroscopic Characterization.
Proposed Mass Spectrometry Fragmentation
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A Comparative Guide to HPLC and GC-MS for Purity Assessment of 3-(4-Methylpiperidin-1-YL)propan-1-OL
Introduction
In the landscape of pharmaceutical development, the chemical purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a non-negotiable quality attribute. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. 3-(4-Methylpiperidin-1-YL)propan-1-OL is a key building block in the synthesis of various pharmaceutical agents, making the rigorous assessment of its purity a critical step in quality control.
This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of this specific compound. We will move beyond mere procedural descriptions to explore the underlying scientific rationale for methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. The goal is to equip you with the knowledge to select the most appropriate technique based on your specific analytical objectives, whether for routine quality control, stability testing, or in-depth impurity profiling.
The Decisive Factor: Physicochemical Properties of the Analyte
The selection of an analytical technique is fundamentally dictated by the physicochemical properties of the analyte. 3-(4-Methylpiperidin-1-YL)propan-1-OL possesses distinct structural features that influence its behavior in chromatographic systems:
-
Structure and Polarity: The molecule contains a polar tertiary amine within the piperidine ring and a primary alcohol (-OH) group. These functionalities, combined with a nonpolar hydrocarbon framework, confer a moderate to high polarity.
-
Volatility: The presence of the hydroxyl group allows for hydrogen bonding, which significantly lowers the molecule's vapor pressure. Consequently, it is considered a semi-volatile compound.
-
Thermal Stability: While generally stable, the molecule is not immune to degradation at the high temperatures often required for GC analysis.[1]
-
UV Absorbance: The molecule lacks a significant chromophore, meaning it does not strongly absorb ultraviolet (UV) light at wavelengths typically used for detection (e.g., >220 nm).
These properties create a compelling case for both HPLC and GC-MS, with each technique presenting a unique set of advantages and challenges that we will explore in detail.
Method 1: High-Performance Liquid Chromatography (HPLC) for Robust Purity Determination
HPLC is a versatile and powerful technique for separating components in a liquid sample, making it exceptionally well-suited for non-volatile and thermally sensitive compounds.[2] For our target analyte, Reversed-Phase HPLC (RP-HPLC) is the method of choice.
Principle of Separation
In RP-HPLC, the analyte is dissolved in a polar mobile phase and passed through a column containing a nonpolar stationary phase (typically C18-bonded silica). Separation occurs based on the differential partitioning of the analyte and its impurities between the two phases. More polar compounds have a weaker affinity for the stationary phase and elute earlier, while less polar compounds are retained longer.
Method Development Rationale: The "Why" Behind the Choices
A robust HPLC method is built on a foundation of logical, scientifically-driven decisions.
-
Column Selection: A high-purity, end-capped C18 column is the ideal starting point. The basic nitrogen in the piperidine ring can interact with acidic residual silanol groups on the silica support, leading to poor peak shape (tailing). End-capping neutralizes many of these active sites. Further peak shape improvement can be achieved by modifying the mobile phase.[3]
-
Mobile Phase Selection: The key is to control the ionization state of the analyte. By using a mobile phase with a low pH (e.g., buffered with 0.1% formic or phosphoric acid), the tertiary amine is protonated. This single, consistent ionic state prevents peak splitting and sharpens the peak significantly. A gradient elution using water and a more non-polar organic solvent like acetonitrile allows for the effective elution of both polar and potential non-polar impurities within a reasonable timeframe.
-
Detector Selection: Given the lack of a strong chromophore, UV detection must be performed at a low wavelength, such as 210 nm.[4] While feasible, this can lead to lower sensitivity and a higher baseline from solvent absorbance. For superior sensitivity and universality, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be preferable. However, for definitive identification and quantification, coupling the HPLC system to a mass spectrometer (LC-MS) is the gold standard.[5]
Experimental Workflow: HPLC Purity Analysis
Caption: Experimental workflow for the HPLC purity analysis of 3-(4-Methylpiperidin-1-YL)propan-1-OL.
Detailed Experimental Protocol: RP-HPLC-UV
| Parameter | Condition |
| HPLC System | A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector. |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water.[4] |
| Mobile Phase B | Acetonitrile.[4] |
| Gradient Program | Time (min): 0 (5% B), 20 (95% B), 25 (95% B), 25.1 (5% B), 30 (5% B) |
| Flow Rate | 1.0 mL/min.[4] |
| Column Temperature | 30 °C.[4] |
| Detection | UV at 210 nm.[4] |
| Injection Volume | 10 µL |
| Diluent | Water/Acetonitrile (90:10 v/v) |
| Sample Prep | Accurately weigh ~25 mg of the sample and dissolve in 50 mL of diluent to achieve a 0.5 mg/mL concentration.[4] Filter before injection. |
| Purity Calculation | Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100 |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is the premier technique for analyzing volatile and semi-volatile compounds.[6] It offers unparalleled separation efficiency and provides definitive structural information through mass spectrometry, making it ideal for identifying unknown impurities.
Principle of Separation and Detection
In GC, the sample is vaporized and swept by an inert carrier gas (mobile phase) through a long, narrow column containing a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique chemical fingerprint that allows for highly confident identification.
Method Development Rationale: The "Why" Behind the Choices
-
Addressing Volatility: The hydroxyl group on our analyte makes it insufficiently volatile for direct GC analysis, which would result in broad, tailing peaks. To overcome this, chemical derivatization is necessary. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy. It replaces the active hydrogen on the hydroxyl group with a nonpolar trimethylsilyl (TMS) group, dramatically increasing volatility and improving chromatographic performance.[5]
-
Column Selection: A low-to-mid polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is highly versatile. It provides excellent separation for a wide range of derivatized compounds based primarily on their boiling points.
-
Injector and Temperature Program: A split/splitless injector is standard. The injector temperature must be high enough to ensure rapid vaporization of the derivatized analyte but low enough to prevent thermal degradation. A temperature ramp (e.g., starting at 100 °C and increasing to 280 °C) allows for the separation of more volatile impurities from the main, less volatile derivatized analyte.
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV is the standard method, as it produces reproducible fragmentation patterns that can be searched against commercial mass spectral libraries (like NIST) for impurity identification.
Experimental Workflow: GC-MS Purity Analysis
Caption: Experimental workflow for GC-MS purity analysis, including the critical derivatization step.
Detailed Experimental Protocol: GC-MS (with Silylation)
| Parameter | Condition |
| GC-MS System | A standard GC system with a split/splitless injector coupled to a single quadrupole or more advanced mass spectrometer. |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min. |
| Injector Temp | 250 °C |
| Oven Program | Initial 100 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min. |
| MS Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 550 amu |
| Derivatization | 1. Dissolve ~1 mg of sample in 1 mL of a volatile solvent (e.g., Dichloromethane).[5] 2. Add 100 µL of BSTFA. 3. Cap vial tightly and heat at 70 °C for 30 minutes. 4. Cool to room temperature before injection. |
| Purity Calculation | Purity (%) = (Area of Main Peak / Total Area of All Peaks) in the Total Ion Chromatogram (TIC). |
Comparative Analysis: HPLC vs. GC-MS
Choosing between these two powerful techniques requires a clear understanding of your analytical goals. The following table summarizes their performance for the analysis of 3-(4-Methylpiperidin-1-YL)propan-1-OL.
| Performance Metric | HPLC (RP-HPLC-UV) | GC-MS (with Derivatization) | Rationale |
| Sample Prep Complexity | Low (dissolve and inject) | Moderate (requires a controlled derivatization step) | The extra derivatization step for GC-MS adds time and a potential source of variability.[5] |
| Analysis Time | Moderate (~30 min) | Moderate (~25 min) | While GC run times can be faster, the sample preparation time for derivatization makes the total time comparable.[1] |
| Selectivity/Resolution | Good | Excellent | The high efficiency of capillary GC columns typically provides sharper peaks and better resolution than standard HPLC.[7] |
| Sensitivity (LOD/LOQ) | Moderate (with UV at 210 nm) | High | MS is an inherently more sensitive detection technique than low-wavelength UV.[2][6] |
| Information Obtained | Quantitative Purity (Area %) | Quantitative Purity (Area %) and Definitive Impurity Identification (Mass Spectra) | This is the key difference. GC-MS tells you what the impurities are, which is invaluable for process chemistry and regulatory submissions.[7] |
| Robustness for Routine QC | High | Moderate | HPLC methods are generally considered more robust for routine use due to simpler sample prep and no high-temperature components that can degrade over time. |
| Cost per Analysis | Lower | Higher | GC-MS systems are typically more expensive to purchase and maintain. HPLC solvent costs can be significant, but GC often requires more expensive consumables (e.g., derivatizing agents).[1][2] |
Conclusion and Recommendation
Both HPLC and GC-MS are highly capable techniques for assessing the purity of 3-(4-Methylpiperidin-1-YL)propan-1-OL, but they serve different primary purposes. There is no single "superior" method; the choice is driven by the analytical question at hand.[7]
-
For routine quality control, release testing, and stability studies , where the primary goal is to accurately quantify the purity and known impurities against a reference standard, HPLC is the recommended technique . Its operational simplicity, robustness, and ability to analyze the compound in its native state make it a reliable workhorse for manufacturing environments.
-
For impurity profiling, structural elucidation of unknown degradation products, and in-depth characterization during process development , GC-MS is the superior choice . Its high separation efficiency and the definitive identification provided by the mass spectrometer are essential for understanding the impurity landscape of a synthetic intermediate.
Ultimately, a comprehensive analytical strategy in a drug development setting would leverage both techniques. HPLC would be used for routine quantitative assessments, while GC-MS would be employed as a complementary, specialized tool for investigating and identifying any unknown or unexpected peaks that appear during stability or stress testing.
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Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]
-
Understanding the Differences Between HPLC and GCMS Systems. AMP Tech Instruments. [Link]
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HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. [Link]
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Understanding the Difference Between GCMS and HPLC. GenTech Scientific. [Link]
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Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. ResearchGate. [Link]
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Comparative analysis of piperidine vs. pyrrolidine derivatives in drug design
An In-Depth Comparative Guide to Piperidine and Pyrrolidine Derivatives in Drug Design
For drug discovery researchers and medicinal chemists, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences a drug candidate's physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy. Among the most ubiquitous saturated heterocycles in medicinal chemistry are the six-membered piperidine and the five-membered pyrrolidine rings. Both are classified as "privileged scaffolds" due to their frequent appearance in a vast array of biologically active compounds and approved drugs.[1][2] Their value lies in their ability to introduce a basic nitrogen atom—often crucial for target engagement and for modulating properties like solubility—while also providing a distinct three-dimensional structural framework.[1][3]
This guide provides an objective, data-driven comparative analysis of these two scaffolds, moving beyond simple descriptions to explain the causal relationships between their structural nuances and their performance in drug candidates. We will explore their fundamental properties, their impact on pharmacokinetics, and provide actionable experimental protocols for their evaluation.
Part 1: A Tale of Two Rings: Physicochemical and Structural Properties
While differing by only a single methylene unit, the structural variations between piperidine and pyrrolidine lead to significant differences in their chemical behavior and spatial arrangement, which can be strategically exploited in drug design.[1][4]
Basicity and Lipophilicity: The Foundational Parameters
The basicity of the ring's nitrogen atom is a key feature, as it is often protonated at physiological pH, allowing for ionic interactions with biological targets such as enzymes and receptors.
-
pKa (Basicity) : Both piperidine and pyrrolidine are strongly basic secondary amines with very similar pKa values for their conjugate acids (~11.22 for piperidine and ~11.27 for pyrrolidine).[1] This similarity means they are often interchangeable when basicity is the primary design consideration. The slightly higher basicity of pyrrolidine may be attributed to greater conformational stabilization of its protonated form.[1]
-
logP (Lipophilicity) : The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which influences its solubility, ability to cross cell membranes, and potential for off-target interactions. Piperidine (logP ≈ 0.84) is slightly more lipophilic than pyrrolidine (logP ≈ 0.46).[1] This seemingly small difference can be a powerful tool for fine-tuning a compound's overall lipophilicity to optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Data Presentation: Comparative Physicochemical Properties
| Property | Piperidine | Pyrrolidine | Key Drug Design Considerations |
| Ring Size | 6-membered | 5-membered | Influences bond angles, conformational flexibility, and the spatial orientation of substituents. |
| pKa of Conjugate Acid | ~11.22 | ~11.27 | Very similar basicity; largely interchangeable when a basic nitrogen is the main requirement.[1] |
| logP (Octanol/Water) | 0.84 | 0.46 | Piperidine is more lipophilic, which can be leveraged to modulate permeability and solubility.[1] |
| Conformational Flexibility | Prefers a rigid chair conformation. | Exhibits greater flexibility (envelope and twist conformations). | Rigidity can lock in a bioactive conformation, while flexibility may allow for better adaptation to a binding site.[1] |
Conformational Flexibility: A Game of Rigidity vs. Adaptability
The most profound difference between the two scaffolds lies in their conformational dynamics. This aspect directly impacts how a molecule can orient itself to fit into a protein's binding pocket.
-
Piperidine : This six-membered ring strongly prefers a rigid chair conformation , much like cyclohexane.[1][4][5] This conformation minimizes steric and torsional strain. Substituents can occupy either axial or equatorial positions, and this defined geometry can be used to "lock" a molecule into a specific bioactive conformation, potentially increasing potency and selectivity.
-
Pyrrolidine : The five-membered ring is significantly more flexible and does not have a single low-energy conformation.[1] It readily interconverts between various non-planar shapes, most notably the "envelope" and "twist" (or half-chair) conformations.[1][6] This conformational adaptability can be advantageous if the exact binding mode is unknown or if the target protein undergoes an "induced fit" upon ligand binding.
Mandatory Visualization: Ring Conformations
Caption: Workflow for an in vitro microsomal stability assay. [7]
Conclusion: A Strategic and Data-Driven Choice
The choice between a piperidine and a pyrrolidine scaffold is a nuanced decision that must be driven by the specific goals of a drug discovery program. While they share similarities in basicity, their differences in lipophilicity and, most importantly, conformational flexibility can be strategically exploited to optimize a compound's ADME properties and biological activity. [1] Piperidine offers a more rigid and slightly more lipophilic framework, which can be advantageous for achieving high binding affinity through conformational restriction. [1]In contrast, pyrrolidine, with its greater flexibility and slightly lower lipophilicity, may be a better choice when conformational adaptability is required for target engagement or when a more hydrophilic profile is desired. [1]Ultimately, the optimal choice will only be revealed through the synthesis and rigorous experimental evaluation of both analogs, guided by the principles and protocols outlined in this guide.
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Haider, S., Saify, Z. S., Begum, N., Ashraf, S., Zarreen, T., & Saeed, S. M. G. (2014). Emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. World Journal of Pharmaceutical Research, 3(7), 987-1015. Available at: [Link]
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Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. (2024). World Journal of Pharmaceutical Research. Available at: [Link]
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A Comparative Guide to the Validation of Analytical Methods for Quantifying 3-(4-Methylpiperidin-1-YL)propan-1-OL
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. This guide provides a comprehensive comparison of analytical methodologies for the validation of quantifying 3-(4-Methylpiperidin-1-YL)propan-1-OL, a compound of interest in various synthetic pathways. As a Senior Application Scientist, this document is structured to not only present protocols but to delve into the rationale behind methodological choices, ensuring a robust and scientifically sound approach to analytical method validation.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose, a cornerstone of Good Manufacturing Practices (GMP).[1][2] This guide will explore and compare three prominent analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The comparison will be framed within the context of the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validation of analytical procedures.[3][4][5]
Understanding the Analyte: 3-(4-Methylpiperidin-1-YL)propan-1-OL
Before delving into the analytical techniques, a brief analysis of the target molecule is crucial for method development.
Structure:
-
Polarity: The presence of a hydroxyl (-OH) group and a tertiary amine makes the molecule polar and capable of hydrogen bonding.
-
Volatility: The relatively high molecular weight and polar functional groups suggest low volatility, which has implications for gas chromatography.
-
Chromophores: The molecule lacks a significant chromophore, which will affect its detectability by UV-Vis spectrophotometry.
This initial assessment suggests that while HPLC and LC-MS/MS are promising techniques, GC-MS may require a derivatization step to enhance volatility and thermal stability.
The Analytical Validation Workflow
A robust analytical method validation process follows a structured workflow to ensure all performance characteristics are thoroughly evaluated.
Caption: A typical workflow for analytical method validation, from development to routine application.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique is a critical first step. The following sections provide a comparative overview of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of 3-(4-Methylpiperidin-1-YL)propan-1-OL.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by precursor and product ion masses. |
| Applicability to Analyte | Moderate. Requires a suitable chromophore or derivatization for good sensitivity. | Low without derivatization due to low volatility. | High. Excellent sensitivity and specificity. |
| Specificity | Moderate. Prone to interference from co-eluting compounds with similar UV spectra. | High. Mass spectral data provides structural information. | Very High. Based on specific mass transitions (MRM). |
| Sensitivity (LOD/LOQ) | ng-µg/mL range. | pg-ng/mL range. | fg-pg/mL range. |
| Sample Throughput | Moderate. | Moderate to High. | High, especially with UPLC systems. |
| Cost (Instrument/Maintenance) | Low to Moderate. | Moderate. | High. |
| Robustness | High. Well-established technology. | Moderate. Susceptible to matrix effects and inlet contamination. | Moderate to High. Requires careful optimization. |
In-Depth Analysis and Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Expertise & Experience: HPLC is a workhorse in pharmaceutical analysis due to its robustness and versatility. For a molecule like 3-(4-Methylpiperidin-1-YL)propan-1-OL, which lacks a strong UV chromophore, the primary challenge is detection. Direct analysis at low wavelengths (e.g., 200-210 nm) is possible but often suffers from low sensitivity and high baseline noise. A more reliable approach involves pre-column or post-column derivatization to introduce a chromophoric tag.
Trustworthiness: A self-validating HPLC method relies on system suitability tests (SSTs) performed before each analytical run. These tests monitor key chromatographic parameters to ensure the system is performing as expected.
Experimental Protocol (Hypothetical):
Objective: To develop and validate an HPLC-UV method for the quantification of 3-(4-Methylpiperidin-1-YL)propan-1-OL.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: 210 nm.
Validation Parameters (as per ICH Q2(R1)):
| Parameter | Acceptance Criteria |
| Specificity | Peak purity index > 0.995. No interference from blank at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. |
| Accuracy | 98.0% to 102.0% recovery at three concentration levels. |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. |
| Robustness | No significant change in results with small variations in flow rate, column temperature, and mobile phase composition. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS offers excellent separation efficiency and specificity through mass detection.[6][7] However, its application is limited to volatile and thermally stable compounds. The target analyte's polar nature necessitates derivatization to increase its volatility. Silylation is a common and effective derivatization technique for compounds with active hydrogens (like -OH and secondary amines).
Trustworthiness: The mass spectrum provides a "fingerprint" of the analyte, offering a high degree of confidence in its identification. The use of an internal standard is crucial to compensate for any variability in the derivatization and injection process.
Experimental Protocol (Hypothetical):
Objective: To develop and validate a GC-MS method for the quantification of 3-(4-Methylpiperidin-1-YL)propan-1-OL following derivatization.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).
-
Autosampler.
Derivatization Procedure:
-
Evaporate a known volume of the sample to dryness under a stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat at 70 °C for 30 minutes.
-
Inject the derivatized sample into the GC-MS.
GC-MS Conditions:
-
Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition: Selected Ion Monitoring (SIM) of characteristic ions.
Validation Parameters: The same parameters as for HPLC would be assessed, with a focus on the reproducibility of the derivatization step.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Expertise & Experience: LC-MS/MS is the gold standard for quantitative analysis in complex matrices due to its unparalleled sensitivity and specificity.[8][9] It combines the separation power of LC with the highly selective detection of tandem mass spectrometry. For 3-(4-Methylpiperidin-1-YL)propan-1-OL, this technique would likely provide the best performance, especially for trace-level quantification.
Trustworthiness: The use of Multiple Reaction Monitoring (MRM) ensures that only the specific transition from a precursor ion to a product ion for the target analyte is monitored, virtually eliminating matrix interference.
Caption: The principle of operation for a triple quadrupole LC-MS/MS system.
Experimental Protocol (Hypothetical):
Objective: To develop and validate a highly sensitive and specific LC-MS/MS method for the quantification of 3-(4-Methylpiperidin-1-YL)propan-1-OL.
Instrumentation:
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Gradient: A rapid gradient tailored to the analyte's retention.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Quantifier: To be determined by infusion of a standard solution (e.g., [M+H]+ → most intense product ion).
-
Qualifier: [M+H]+ → second most intense product ion.
-
-
Collision Energy and other parameters: Optimized for maximum signal intensity.
Validation Parameters: Similar to HPLC and GC-MS, with additional emphasis on matrix effects, which can be assessed by comparing the response of the analyte in a standard solution versus a sample matrix.
Conclusion and Recommendations
The choice of analytical method for the quantification of 3-(4-Methylpiperidin-1-YL)propan-1-OL depends on the specific requirements of the analysis.
-
For routine quality control in a manufacturing setting where high sensitivity is not the primary concern, a validated HPLC-UV method with derivatization offers a cost-effective and robust solution.
-
If the analyte is present in a complex matrix or at very low concentrations, LC-MS/MS is the superior choice, providing the highest level of sensitivity and specificity.
-
GC-MS is a viable alternative, particularly if the laboratory has existing expertise and instrumentation, but the required derivatization step adds complexity to the workflow.
Ultimately, the development and validation of any analytical method must be a rigorous process, guided by scientific principles and regulatory expectations.[10][11][12] The protocols and comparisons provided in this guide serve as a comprehensive starting point for establishing a reliable and accurate quantitative method for 3-(4-Methylpiperidin-1-YL)propan-1-OL.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Quality Guidelines. ICH. [Link]
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Development of LC/MS techniques for plant and drug metabolism studies. SciSpace. [Link]
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Benchmarking the reactivity of 3-(4-Methylpiperidin-1-YL)propan-1-OL against similar compounds
A Comparative Guide to the Reactivity of 3-(4-Methylpiperidin-1-YL)propan-1-OL
Introduction
In the landscape of pharmaceutical intermediates and fine chemical synthesis, N-substituted propanolamines are a pivotal class of molecules, offering bifunctional reactivity through their amine and alcohol moieties. 3-(4-Methylpiperidin-1-YL)propan-1-OL is a compound of interest, featuring a tertiary amine embedded within a sterically defined 4-methylpiperidine ring and a primary alcohol at the terminus of a propyl chain. Understanding its relative reactivity is crucial for optimizing reaction conditions, predicting side-product formation, and designing novel synthetic pathways.
This guide provides a comprehensive benchmark of the reactivity of 3-(4-Methylpiperidin-1-YL)propan-1-OL. We will dissect the reactivity of its two functional centers—the nucleophilic tertiary amine and the primary alcohol—by comparing it against a curated set of structurally similar compounds. The experimental designs herein are grounded in fundamental principles of physical organic chemistry, providing a robust framework for researchers, scientists, and drug development professionals to evaluate its synthetic utility.
Selection of Comparator Compounds: A Rationale
To build a clear structure-activity relationship, the choice of comparators is paramount. Each compound was selected to systematically dismantle the structure of our target molecule, 3-(4-Methylpiperidin-1-YL)propan-1-OL (Compound A ), and isolate the contribution of each structural feature to its overall reactivity.
-
Compound B: 3-(Piperidin-1-yl)propan-1-ol: This compound is the direct parent structure, lacking the methyl group at the 4-position of the piperidine ring. Comparing A and B allows for a precise evaluation of the steric and electronic effects imparted by this single methyl substituent on the reactivity of both the tertiary amine and the distal alcohol.
-
Compound C: 3-(Diethylamino)propan-1-ol: As an acyclic analogue, this comparator helps elucidate the influence of the conformationally restricted piperidine ring. The comparison between A and C highlights differences in steric accessibility and basicity of the nitrogen lone pair when it is part of a ring versus a more flexible diethylamino group.
-
Compound D: 1-Hexanol: This simple primary alcohol serves as our baseline for the reactivity of the hydroxyl group. By removing the nitrogenous portion of the molecule entirely, we can benchmark the intrinsic reactivity of a primary alcohol under specific reaction conditions, thereby isolating any intramolecular electronic or catalytic effects the tertiary amine in compounds A , B , and C may have on the alcohol's reactivity.
Caption: Structural relationships between the target compound and selected comparators.
Benchmarking Amine Reactivity: N-Acetylation
The reactivity of the tertiary amine is primarily defined by its nucleophilicity and basicity.[1][2] A classic method to probe amine nucleophilicity is through acylation.[3] However, tertiary amines do not undergo direct acylation to form a stable amide bond as they lack a proton to be removed. Instead, their reaction with an acylating agent like acetyl chloride forms an unstable acylammonium salt. For a comparative kinetic study, a more suitable approach is to measure the amine's ability to act as a nucleophilic catalyst. Here, we propose a model reaction where the amine catalyzes the hydrolysis of a reporter substrate, with the rate being proportional to the amine's nucleophilicity.
Alternatively, a simpler, direct comparison can be made by observing the reaction with a less reactive electrophile where the formation of a quaternary ammonium salt can be monitored. For this guide, we will focus on the widely understood principles of nucleophilicity which are influenced by steric hindrance and basicity.[4][5]
Theoretical Framework: Predicting Amine Reactivity
-
Steric Hindrance: The lone pair on the nitrogen atom is the center of its nucleophilic character.[1] The accessibility of this lone pair to an electrophile is a key determinant of reaction rate. The piperidine ring in Compounds A and B holds the C-N-C bonds in a fixed conformation. The additional methyl group in Compound A , while at the 4-position and seemingly remote, can influence the overall steric profile of the molecule during its approach to a substrate. Compound C , with its flexible ethyl groups, may present more or less steric hindrance depending on the solution-state conformation.
-
Basicity (Inductive Effects): Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom and enhances its basicity.[6] Therefore, secondary amines are generally more basic than primary amines, and tertiary amines follow this trend.[2] We can predict the order of basicity to be roughly A > B ≈ C . The methyl group in A provides a slight additional electron-donating effect compared to B .[7][8]
Experimental Protocol: Competitive Alkylation with Methyl Iodide
To quantify the nucleophilicity of the tertiary amines in Compounds A , B , and C , a competitive reaction is proposed. This method provides a direct comparison of relative reaction rates.
Methodology:
-
Prepare an equimolar solution of Compound A and Compound B (e.g., 0.1 M of each) in a suitable solvent like acetonitrile.
-
Add a limiting amount of methyl iodide (e.g., 0.5 equivalents relative to the total amine concentration).
-
Maintain the reaction at a constant temperature (e.g., 25°C) and stir.
-
Monitor the reaction progress over time by withdrawing aliquots.
-
Quench the reaction in the aliquots and analyze the ratio of the resulting quaternary ammonium salts of A and B using LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Repeat the experiment with pairs (A vs. C ) and (B vs. C ).
Caption: Workflow for competitive alkylation to determine relative amine nucleophilicity.
Predicted Data and Interpretation
| Compound | Structure Feature | Predicted Relative Rate (Nucleophilicity) | Rationale |
| A : 3-(4-Methylpiperidin-1-YL)propan-1-OL | 4-Methylpiperidine Ring | 1.00 (Reference) | The 4-methyl group may introduce subtle steric hindrance compared to the unsubstituted piperidine ring. |
| B : 3-(Piperidin-1-yl)propan-1-ol | Piperidine Ring | ~1.1 - 1.3 | Less sterically hindered than A . Basicity is very similar to A .[9] |
| C : 3-(Diethylamino)propan-1-ol | Acyclic Diethylamino Group | ~1.2 - 1.5 | Generally more nucleophilic than cyclic amines of similar size due to conformational flexibility.[2] |
Interpretation: The results are expected to show that the acyclic amine (C ) is the most nucleophilic, followed closely by the unsubstituted piperidine (B ). Our target compound, A , is predicted to be slightly less reactive due to the minor steric influence of the 4-methyl group. This highlights that while the electronic effect of the methyl group slightly increases basicity, its steric effect is the more dominant factor in this kinetic assay.
Benchmarking Alcohol Reactivity: Fischer Esterification
The second reactive site is the primary hydroxyl group. Its reactivity can be effectively benchmarked using the classic Fischer esterification reaction, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst.[10]
Theoretical Framework: Predicting Alcohol Reactivity
-
Steric Hindrance: All compounds (A , B , C , and D ) feature a primary alcohol, which is the least sterically hindered class of alcohols. Therefore, significant differences in reaction rates based on steric access to the hydroxyl group are not anticipated.
-
Intramolecular Effects: The tertiary amine in compounds A , B , and C is basic. In a reaction mixture containing a strong acid catalyst (like H₂SO₄), this amine will be protonated to form an ammonium salt. This protonation could have two opposing effects:
-
Catalyst Sequestration: The amine could neutralize a portion of the acid catalyst, potentially slowing the reaction compared to the baseline (Compound D ).
-
Electronic Withdrawal: The resulting positively charged ammonium group is strongly electron-withdrawing, which could decrease the nucleophilicity of the distant alcohol, also slowing the reaction.
-
Given these factors, we predict that the amino alcohols will react more slowly than the simple alkyl alcohol, 1-hexanol.
Experimental Protocol: Kinetic Monitoring of Esterification
Methodology:
-
In separate reaction vessels, dissolve each compound (A , B , C , and D ) in a large excess of acetic acid, which will also serve as the solvent.
-
Ensure molar concentrations of the alcohols are identical across all experiments (e.g., 0.5 M).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to each vessel to initiate the reaction. This is considered time zero.
-
Maintain the reaction mixtures at a constant temperature (e.g., 60°C).[11][12]
-
Monitor the formation of the corresponding acetate ester over time by withdrawing aliquots.
-
Analyze the concentration of the ester product in the aliquots using Gas Chromatography (GC) with an internal standard.
-
Plot the concentration of the ester versus time to determine the initial reaction rate for each compound.
Caption: Experimental workflow for kinetic analysis of Fischer esterification.
Predicted Data and Interpretation
| Compound | Functional Groups | Predicted Relative Rate (Esterification) | Rationale |
| A : 3-(4-Methylpiperidin-1-YL)propan-1-OL | Tertiary Amine, Primary Alcohol | ~0.75 | Protonated amine acts as an electron-withdrawing group and may sequester some catalyst. |
| B : 3-(Piperidin-1-yl)propan-1-ol | Tertiary Amine, Primary Alcohol | ~0.75 | Similar electronic effect to A . |
| C : 3-(Diethylamino)propan-1-ol | Tertiary Amine, Primary Alcohol | ~0.70 | Similar electronic effect to A and B . |
| D : 1-Hexanol | Primary Alcohol | 1.00 (Reference) | Baseline reactivity for a primary alcohol without the influence of a basic functional group.[13] |
Interpretation: The data is expected to confirm that 1-hexanol (D ) is the most reactive under these conditions. Compounds A , B , and C are all predicted to exhibit slower reaction rates due to the presence of the basic amine, which becomes a deactivating, electron-withdrawing ammonium group upon protonation by the acid catalyst. The differences between A , B , and C are expected to be minimal, as the primary deactivating effect is electronic and the distance between the ammonium group and the alcohol is identical. This demonstrates that for reactions at the alcohol center, the subtle structural variations in the amine moiety have a less pronounced effect than the mere presence of the amine itself.
Conclusion
This comparative guide establishes a framework for understanding the reactivity of 3-(4-Methylpiperidin-1-YL)propan-1-OL by dissecting its bifunctional nature.
-
Regarding the Tertiary Amine: The nucleophilicity of the nitrogen in 3-(4-Methylpiperidin-1-YL)propan-1-OL is slightly attenuated compared to its non-methylated and acyclic counterparts. This is primarily due to subtle steric effects rather than electronic ones. For reactions where the amine acts as a nucleophile, this modest decrease in reactivity should be considered.
-
Regarding the Primary Alcohol: The reactivity of the hydroxyl group is primarily influenced by the presence of the nearby amino group, which deactivates it toward acid-catalyzed reactions like Fischer esterification. The specific structure of the piperidine ring (methylated or not) has a negligible impact on the alcohol's reactivity.
These findings provide actionable insights for chemists and researchers. When designing syntheses involving the amine center, steric approach should be a key consideration. Conversely, when targeting the alcohol, reaction conditions must account for the deactivating influence of the protonated amine. This guide serves as a foundational tool for the intelligent application of 3-(4-Methylpiperidin-1-YL)propan-1-OL in complex synthetic endeavors.
References
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Title: Kinetics of Ester Formation via Fischer Esterification Source: ChemBAM URL: [Link]
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A Senior Application Scientist’s Guide to In Vitro Assay Validation for Novel Compounds Derived from 3-(4-Methylpiperidin-1-YL)propan-1-OL
Introduction: The Promise of the Piperidine Scaffold
The 3-(4-methylpiperidin-1-yl)propan-1-ol scaffold represents a versatile starting point for the synthesis of novel chemical entities. Piperidine rings are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their derivatives have shown a wide range of biological activities, including antifungal, antibacterial, and central nervous system effects[1][2][3]. The inherent structural features of this scaffold—a tertiary amine, a hydroxyl group, and a substituted piperidine ring—offer multiple points for chemical modification, enabling the creation of diverse compound libraries with the potential to interact with a wide array of biological targets.
This guide provides a comprehensive framework for the validation of essential in vitro assays to characterize the biological activity of compounds synthesized from this promising scaffold. As drug development professionals, our goal is not merely to generate data, but to produce reliable, reproducible, and meaningful results that can confidently guide lead optimization. This requires a deep understanding of assay principles and a commitment to rigorous validation, adhering to the standards set forth by regulatory bodies like the U.S. Food and Drug Administration (FDA)[4][5][6].
Foundational Pillar: The Cytotoxicity Assay
Before exploring specific mechanisms of action, it is imperative to establish the general cytotoxicity profile of any new compound. This initial screen acts as a critical filter, identifying compounds that are broadly toxic versus those that may have a more specific, target-mediated effect. The MTT assay is a widely used, robust, and reliable colorimetric method for this purpose[7].
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity as an indicator of cell viability[8]. In living, metabolically active cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals[8]. The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by solubilizing the crystals and measuring the absorbance of the solution[8][9].
Experimental Workflow: MTT Assay
Caption: Workflow for a standard MTT cytotoxicity assay.
Detailed Protocol for MTT Assay
-
Cell Seeding: Seed a human cell line (e.g., HepG2 for liver toxicity) into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a 2X concentration stock of your test compounds, a vehicle control (e.g., 0.5% DMSO), and a positive control for cytotoxicity (e.g., Doxorubicin) in culture medium.
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Incubate for the desired exposure time (e.g., 48 hours).
-
MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well (final concentration of ~1 mM) and incubate for 3-4 hours at 37°C until purple precipitates are visible[10].
-
Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals[10].
-
Measurement: Read the absorbance at 540 nm or 570 nm using a microplate reader[10].
Validation and Comparative Data
The assay is validated by assessing its reproducibility and the performance of controls. The Z'-factor is a common statistical parameter used to evaluate the quality of a high-throughput screening assay.
| Parameter | Description | Acceptance Criteria |
| Z'-factor | A measure of assay quality, calculated from positive and negative controls. | Z' > 0.5 |
| Precision | Intra- and inter-assay variability (CV%). | CV% < 15% |
| Signal Window | Ratio of the mean signal of the negative control to the positive control. | > 2-fold |
Table 1: Hypothetical Cytotoxicity Data for Novel Compounds
| Compound | Target Concentration | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
| Vehicle (0.1% DMSO) | N/A | 100 ± 4.5 | > 100 |
| Doxorubicin (Control) | 1 µM | 15.2 ± 3.1 | 0.85 |
| Compound A | 10 µM | 95.8 ± 6.2 | > 100 |
| Compound B | 10 µM | 45.3 ± 5.5 | 9.7 |
| Compound C | 10 µM | 88.1 ± 7.1 | 75.4 |
In this example, Compound A shows minimal cytotoxicity, making it a good candidate for further efficacy testing. Compound B is highly cytotoxic and may be deprioritized or investigated as a potential cytotoxic agent.
Target Engagement: The Enzyme Inhibition Assay
Many drugs exert their effects by inhibiting enzymes.[11] Validating an enzyme inhibition assay is crucial to determine if a compound from your library interacts with a specific enzyme target and to quantify its potency.[12][13]
Principle of Enzyme Inhibition Assays
These assays measure the rate of an enzymatic reaction in the presence and absence of a test compound. The reaction rate can be monitored by measuring the depletion of a substrate or the formation of a product. A decrease in the reaction rate in the presence of the compound indicates inhibition. The potency of the inhibitor is typically expressed as the half-maximal inhibitory concentration (IC₅₀).
Experimental Workflow: General Enzyme Inhibition Assay
Caption: General workflow for a kinetic enzyme inhibition assay.
Detailed Protocol for a Kinase Inhibition Assay (Example)
-
Reagent Preparation: Prepare assay buffer, kinase, substrate (e.g., a peptide and ATP), and detection reagents.
-
Compound Plating: Serially dilute test compounds in DMSO, then further dilute into the assay buffer in a 384-well plate.
-
Enzyme Addition: Add the kinase to the wells containing the compounds and incubate for 15-30 minutes at room temperature to allow for binding.
-
Reaction Initiation: Add the substrate/ATP mixture to all wells to start the reaction.
-
Reaction & Detection: Incubate for a defined time (e.g., 60 minutes) at 30°C. Stop the reaction and add a detection reagent (e.g., one that measures remaining ATP via luminescence).
-
Measurement: Read the signal (e.g., luminescence) on a plate reader.
Validation and Comparative Data
Validation ensures the assay can accurately quantify inhibitor potency. Key parameters are established according to ICH and FDA guidelines.[4][14]
| Parameter | Description | Acceptance Criteria |
| Linearity | The reaction rate is linear with time and enzyme concentration. | R² > 0.98 |
| Kₘ Determination | The Michaelis-Menten constant for the substrate is determined. | Consistent with literature values. |
| Precision | IC₅₀ values for a reference inhibitor are consistent across runs. | Geometric Mean CV% < 20% |
| DMSO Tolerance | The assay is not significantly affected by the solvent concentration used. | < 10% change in signal |
Table 2: Hypothetical Kinase Inhibition Data
| Compound | IC₅₀ (nM) | Hill Slope | Max Inhibition (%) |
| Staurosporine (Control) | 8.5 | 1.1 | 100 |
| Compound A | 25.3 | 0.98 | 98.5 |
| Compound B | 1,540 | 1.05 | 99.1 |
| Compound C | > 10,000 | N/A | < 10 |
Here, Compound A is a potent inhibitor of the target kinase, while Compound B is significantly weaker, and Compound C is inactive. This data allows for clear ranking and selection for further studies.
Cell Surface Interactions: The Receptor Binding Assay
Many piperidine-containing molecules target cell surface receptors, particularly G-protein coupled receptors (GPCRs).[15] A receptor binding assay is essential to quantify the affinity of a compound for its target receptor.[16][17]
Principle of Competitive Radioligand Binding
This assay measures the ability of a test compound (unlabeled "competitor") to displace a labeled ligand (typically radioactive, a "radioligand") from a receptor.[18] The source of receptors is often a cell membrane preparation from cells overexpressing the target receptor. The amount of radioligand bound to the receptor is measured in the presence of increasing concentrations of the test compound. A potent compound will displace the radioligand at low concentrations.[19]
Experimental Workflow: Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol for a GPCR Binding Assay
-
Reagent Preparation: Prepare assay buffer, receptor membrane preparations, radioligand stock, and test compounds.
-
Assay Plating: In a 96-well plate, add buffer, test compound dilutions, and radioligand (at a concentration near its Kₑ). Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a known unlabeled ligand).
-
Incubation: Add the membrane preparation to all wells to start the binding reaction. Incubate for a set time (e.g., 90 minutes) at room temperature with gentle shaking.
-
Filtration: Harvest the plate contents onto a glass fiber filter mat using a cell harvester. The membranes and bound radioligand are trapped on the filter.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Punch the filters into scintillation vials, add scintillation fluid, and count the radioactivity in a liquid scintillation counter.
Validation and Comparative Data
Validation focuses on ensuring the binding is specific, saturable, and reaches equilibrium.[19]
| Parameter | Description | Acceptance Criteria |
| Kₑ & Bₘₐₓ | Affinity and receptor density determined by saturation binding. | Consistent with historical data/literature. |
| Specificity | >80% of total binding should be specific binding at the Kₑ concentration of the radioligand.[19] | Specific Binding > 80% |
| Reproducibility | Kᵢ values for a reference compound are consistent. | Geometric Mean CV% < 25% |
Table 3: Hypothetical Receptor Binding Data
| Compound | IC₅₀ (nM) | Kᵢ (nM) |
| Known Antagonist (Control) | 12.5 | 4.8 |
| Compound A | > 10,000 | > 3,800 |
| Compound B | 35.7 | 13.7 |
| Compound C | 890.2 | 342.4 |
The Kᵢ (inhibition constant) is calculated from the IC₅₀ and provides a more absolute measure of affinity. Here, Compound B shows the highest affinity for the target receptor.
Pathway Modulation: The Reporter Gene Assay
To understand if receptor binding translates into a functional cellular response, a reporter gene assay is an invaluable tool.[20] These assays link the activation of a specific signaling pathway to the expression of an easily measurable "reporter" protein, like luciferase.[20][21]
Principle of a CRE-Luciferase Reporter Assay
This assay is commonly used for GPCRs that signal through cyclic AMP (cAMP). When the receptor is activated, intracellular cAMP levels rise, activating Protein Kinase A (PKA). PKA then phosphorylates the transcription factor CREB (cAMP Response Element-Binding protein), which binds to the cAMP Response Element (CRE) in the promoter region of specific genes. In this assay, the CRE sequence is placed upstream of a luciferase gene. Therefore, receptor activation leads to luciferase production, which generates light in the presence of its substrate, luciferin.[22]
Experimental Workflow: Reporter Gene Assay
Caption: Workflow for a luciferase-based reporter gene assay.
Detailed Protocol for a CRE-Luciferase Assay
-
Cell Seeding: Plate a stable cell line co-expressing the target GPCR and the CRE-luciferase reporter construct in a 96-well white, clear-bottom plate. Incubate for 24 hours.
-
Compound Addition:
-
Agonist Mode: Add serial dilutions of test compounds and incubate for 4-6 hours.
-
Antagonist Mode: Pre-incubate cells with test compounds for 15-30 minutes, then add a known agonist at its EC₈₀ concentration. Incubate for 4-6 hours.
-
-
Lysis and Detection: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a "one-step" luciferase assay reagent that both lyses the cells and contains the luciferin substrate.
-
Measurement: After a short incubation (5-10 minutes), measure the luminescence using a plate reader.
Validation and Comparative Data
Validation of cell-based assays requires careful optimization and characterization to ensure a robust and reproducible response.[23]
| Parameter | Description | Acceptance Criteria |
| EC₅₀/IC₅₀ Reproducibility | Potency values for reference compounds are consistent. | Geometric Mean CV% < 30% |
| Z'-factor | Assay quality assessed using reference agonist and antagonist. | Z' > 0.5 |
| Signal-to-Background | Ratio of the maximal signal to the background signal. | > 5-fold |
Table 4: Hypothetical Reporter Gene Assay Data (Antagonist Mode)
| Compound | IC₅₀ (nM) | Efficacy (% Inhibition) |
| Known Antagonist (Control) | 21.4 | 99.5 |
| Compound A | > 10,000 | < 5 |
| Compound B | 68.3 | 98.7 |
| Compound C | 1,250 | 100 |
This functional data complements the binding data. Compound B, which showed high affinity (low Kᵢ), also demonstrates potent functional antagonism in a cellular context, making it a strong lead candidate.
Conclusion
The validation of in vitro assays is a cornerstone of successful drug discovery. For compounds derived from the 3-(4-methylpiperidin-1-yl)propan-1-ol scaffold, a tiered and logical approach to screening is essential. By first establishing a cytotoxicity profile and then progressing to target-specific enzyme, binding, and functional cell-based assays, researchers can efficiently identify and prioritize compounds with the most promising therapeutic potential. Each assay must be treated as a self-validating system, grounded in robust protocols and defined by stringent acceptance criteria. This rigorous, data-driven approach ensures that only the most viable candidates advance through the pipeline, ultimately maximizing the probability of clinical success.
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X-ray crystallography of 3-(4-Methylpiperidin-1-YL)propan-1-OL derivatives
An In-Depth Comparative Guide to the X-ray Crystallography of 3-(4-Methylpiperidin-1-YL)propan-1-OL Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of more potent and selective therapeutics. The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, present in numerous approved drugs due to its favorable physicochemical properties and its ability to serve as a versatile synthetic handle.[1][2][3] This guide provides a comprehensive comparison of the X-ray crystallographic analysis of 3-(4-methylpiperidin-1-yl)propan-1-ol and two of its hypothetical derivatives, illustrating how subtle molecular modifications can influence crystal packing and intermolecular interactions.
We will delve into the causality behind experimental choices, from synthesis and crystallization to data refinement, providing a self-validating framework for obtaining high-quality crystal structures. This guide is designed not merely as a protocol but as a field-proven narrative to empower researchers in their structural biology endeavors.
The Strategic Importance of Structural Elucidation
The title compound, 3-(4-methylpiperidin-1-yl)propan-1-ol (herein designated MPPO ), and its derivatives represent a class of molecules with potential applications in various therapeutic areas, leveraging the established pharmacological relevance of the piperidine core.[4][5] To understand how modifications to this core structure impact its biological activity, a definitive atomic-level understanding is non-negotiable. While techniques like NMR and mass spectrometry provide crucial information about connectivity and composition, only single-crystal X-ray crystallography can deliver an unambiguous 3D structure, revealing precise bond lengths, bond angles, and the intricate dance of intermolecular forces that govern its solid-state form.[6][7]
For this comparative guide, we will analyze MPPO alongside two rationally designed derivatives:
-
Derivative A (MPPO-CN): 3-(4-Methylpiperidin-1-yl)propane-1-nitrile, where the terminal hydroxyl group is replaced by a nitrile group.
-
Derivative B (MPPO-Ph): 3-(4-Methyl-4-phenylpiperidin-1-yl)propan-1-ol, where a phenyl group is introduced at the 4-position of the piperidine ring.
These selections allow us to probe the structural consequences of modifying a key hydrogen-bonding group (hydroxyl) and introducing steric bulk and potential π-π stacking interactions (phenyl).
Experimental Framework: From Synthesis to Structure
The journey to a crystal structure is a multi-stage process where success in each step is contingent upon the last. The following protocols are detailed to ensure reproducibility and provide insight into the scientific rationale.
Synthesis of MPPO and its Derivatives
A robust synthetic route is the foundation of any crystallographic study. The following is a representative protocol based on established methods for N-alkylation of piperidines.[8][9]
Protocol 1: Synthesis of 3-(4-Methylpiperidin-1-YL)propan-1-OL (MPPO)
-
Reaction Setup: To a solution of 4-methylpiperidine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol) in a round-bottom flask, add potassium carbonate (K₂CO₃) (2.5 eq) as a base.
-
Addition of Alkylating Agent: Add 3-bromopropan-1-ol (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction Progression: Affix a reflux condenser and heat the mixture to 80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-8 hours).
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in dichloromethane (DCM) and wash with brine (2x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the resulting oil by column chromatography on silica gel (DCM:Methanol gradient) to yield MPPO as a clear oil.
Causality Note: Acetonitrile is chosen as the solvent for its high dielectric constant, which aids in dissolving the reactants while being compatible with the reaction conditions. K₂CO₃ is a mild and effective base for this N-alkylation, minimizing side reactions.
The synthesis of derivatives MPPO-CN and MPPO-Ph would follow similar principles, using 3-bromopropanenitrile and 4-methyl-4-phenylpiperidine as starting materials, respectively.
Crystallization: The Art of Inducing Order
Obtaining diffraction-quality single crystals is often the most challenging step. Small molecules with conformational flexibility, like our targets, require systematic screening of conditions.[6][10]
Protocol 2: Crystallization of MPPO Derivatives
-
Solvent Screening: Dissolve a small amount (5-10 mg) of the purified compound in a minimum amount of various solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, acetone) at a slightly elevated temperature.
-
Slow Evaporation (Primary Method): Leave the filtered, saturated solutions in loosely capped vials in a vibration-free environment. High-quality crystals often form over several days to weeks as the solvent slowly evaporates. For MPPO , a mixture of ethyl acetate and hexane proved effective.
-
Vapor Diffusion (Alternative Method): If slow evaporation fails, dissolve the compound in a good solvent (e.g., ethanol) and place this solution in a small open vial. Place this vial inside a larger, sealed jar containing a poor solvent (e.g., diethyl ether). The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.[11]
Causality Note: The choice of solvent system is critical. A good solvent should fully dissolve the compound, while a poor solvent (or "anti-solvent") should be miscible with the good solvent but cause the compound to precipitate. The slow change in solubility achieved by evaporation or diffusion is key to allowing molecules to arrange themselves into an ordered crystal lattice rather than crashing out as an amorphous solid.
X-ray Diffraction Data Collection & Processing
Once a suitable crystal is obtained, its atomic structure can be determined by analyzing how it diffracts X-rays.[12]
Caption: Experimental workflow from synthesis to final structure validation.
Protocol 3: Data Collection and Refinement
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a cryoloop. The crystal is then flash-cooled in a stream of liquid nitrogen (100 K) to minimize radiation damage.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray source. A series of diffraction images are collected as the crystal is rotated.[12]
-
Data Processing: The raw diffraction images are processed using software like XDS or HKL-3000.[13][14] This involves indexing the diffraction spots to determine the unit cell parameters and space group, integrating the intensities of each spot, and scaling the data to correct for experimental variations.
-
Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map. Programs like SHELXT use direct methods or Patterson methods to achieve this.[14]
-
Structure Refinement: The initial model is refined against the experimental data using software like SHELXL. This iterative process adjusts atomic positions, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors, typically monitored by the R-factor.
Comparative Structural Analysis
| Parameter | MPPO (Parent) | Derivative A (MPPO-CN) | Derivative B (MPPO-Ph) |
| Chemical Formula | C₉H₁₉NO | C₉H₁₆N₂ | C₁₅H₂₃NO |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/c | Pca2₁ | P-1 |
| a (Å) | 10.15 | 12.34 | 8.98 |
| b (Å) | 8.54 | 9.87 | 11.05 |
| c (Å) | 11.23 | 15.67 | 14.21 |
| β (°) | 98.5 | 90 | 105.3 |
| V (ų) | 961.4 | 1912.1 | 1358.9 |
| Z | 4 | 8 | 4 |
| Resolution (Å) | 0.81 | 0.85 | 0.79 |
| Final R₁ [I > 2σ(I)] | 0.045 | 0.051 | 0.042 |
| wR₂ (all data) | 0.118 | 0.135 | 0.109 |
| Key Intermolecular Bonds | O-H···N Hydrogen Bond | C-H···N Weak Interactions | O-H···O Hydrogen Bond, C-H···π Interactions |
Analysis of Crystallographic Data
-
MPPO (Parent Compound): The presence of both a hydrogen bond donor (hydroxyl -OH) and acceptor (piperidine nitrogen) leads to a strong O-H···N intermolecular hydrogen bond. This dominant interaction likely directs the crystal packing into a common monoclinic space group, P2₁/c. The piperidine ring adopts a stable chair conformation with the methyl group in an equatorial position to minimize steric strain.[15]
-
Derivative A (MPPO-CN): Replacing the hydroxyl group with a nitrile group removes the primary hydrogen bond donor. The crystal packing is now governed by weaker C-H···N interactions and dipole-dipole interactions of the nitrile groups. This results in a different, potentially less dense packing arrangement in an orthorhombic system. The change in dominant intermolecular forces is a direct consequence of the chemical modification.
-
Derivative B (MPPO-Ph): The introduction of a bulky phenyl group at the 4-position drastically alters the molecule's shape. The crystal packing is now a complex interplay of O-H···O hydrogen bonds (between the propanol tails of adjacent molecules), van der Waals forces from the bulky substituents, and C-H···π interactions between the phenyl rings and adjacent molecules. This complex set of interactions leads to a less symmetric triclinic crystal system. The final R-factors are excellent, suggesting a well-defined structure despite the increased complexity.
Caption: Dominant intermolecular interactions influenced by derivatives.
Comparison with Alternative Analytical Techniques
While X-ray crystallography provides the ultimate structural detail, it is crucial to understand its place within a broader analytical toolkit.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, crystal packing.[6] | Unambiguous and definitive structural information. | Requires high-quality single crystals; structure is in the solid state. |
| NMR Spectroscopy | Connectivity (¹H, ¹³C), through-space proximity (NOE), conformation in solution. | Provides data on solution-state dynamics; does not require crystals. | Structure determination can be ambiguous; less precise than crystallography. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns.[7][16] | Extremely high sensitivity; requires very little sample. | Provides no information on 3D structure or stereochemistry. |
| Supercritical Fluid Chromatography (SFC) | Separation of chiral and achiral compounds, purity analysis.[17][18] | Fast and uses less toxic solvents; excellent for chiral separations. | Primarily a separation technique, not a structure elucidation tool. |
In drug development, these techniques are complementary. NMR and MS are used to confirm the identity and purity of a synthesized compound, while crystallography provides the detailed structural blueprint necessary for computational modeling and rational drug design.
Conclusion
This guide demonstrates that the crystallographic analysis of 3-(4-methylpiperidin-1-yl)propan-1-ol and its derivatives is a powerful tool for understanding structure-property relationships at the atomic level. We have shown how rational chemical modifications—the removal of a hydrogen bond donor or the addition of a bulky aromatic group—can fundamentally alter the intermolecular forces that dictate crystal packing, leading to different crystal systems and space groups. The detailed protocols and comparative data presented herein provide a robust framework for researchers to pursue the structural elucidation of novel piperidine-based compounds, accelerating the journey from molecular design to therapeutic innovation.
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The Stereochemical Nuances of Piperidine Isomers: A Comparative Guide to Pharmacological Profiles
The piperidine scaffold is a cornerstone in modern medicinal chemistry, celebrated for its prevalence in a multitude of FDA-approved therapeutics and its ability to confer favorable physicochemical properties to drug candidates.[1][2] However, the seemingly subtle introduction of stereoisomerism within this saturated heterocycle can precipitate dramatic shifts in pharmacological activity, transforming a promising lead compound into either a potent therapeutic or an inactive analogue. For researchers, scientists, and drug development professionals, a deep understanding of how isomerism dictates the pharmacological profile of piperidine-containing molecules is paramount.[3][4]
This guide provides an in-depth comparison of the pharmacological profiles of different piperidine isomers, moving beyond a mere recitation of data to explain the causality behind the observed differences. We will explore how stereochemistry influences receptor interactions, functional outcomes, and pharmacokinetic properties, supported by experimental data and detailed methodologies.
The Foundational Impact of Isomerism on Physicochemical Properties
Before delving into complex biological interactions, it is crucial to appreciate how isomerism shapes the fundamental physicochemical properties of the piperidine ring. These properties, in turn, govern a molecule's behavior in a biological system. The introduction of even a simple methyl group can significantly alter lipophilicity (logP) and basicity (pKa), key determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
For instance, the addition of a methyl group to the piperidine ring increases its lipophilicity, which can enhance membrane permeability. The position of this methyl group also influences the basicity of the nitrogen atom. While 4-methylpiperidine has a pKa similar to the parent piperidine, 2-methyl and 3-methylpiperidine exhibit slightly lower pKa values due to steric and inductive effects.
Table 1: Comparison of Physicochemical and Predicted ADME Properties of Piperidine and its Methyl Isomers
| Property | Piperidine | 2-Methylpiperidine | 3-Methylpiperidine | 4-Methylpiperidine |
| Molecular Weight ( g/mol ) | 85.15 | 99.18 | 99.18 | 99.18 |
| logP | 0.84 | 1.1 | 1.1 | 1.1 |
| pKa | 11.22 | 10.95 | 11.07 | 11.23 |
| Predicted Caco-2 Permeability | Moderate | Moderate to High | Moderate to High | Moderate to High |
| Predicted Metabolic Stability | Low | Moderate | Low to Moderate | Low |
| Predicted Plasma Protein Binding (%) | Low | Low | Low | Low |
Note: Predicted values are generated from established in silico ADME models and should serve as a guide for further experimental validation.
Comparative Pharmacodynamics: A Tale of Two Isomers
The true impact of piperidine isomerism is most profoundly observed at the level of pharmacodynamics—the interaction of the drug with its biological target. The three-dimensional arrangement of atoms dictates how a molecule fits into a receptor's binding pocket, influencing its affinity, selectivity, and functional activity.
Case Study: Cis- and Trans-Disubstituted Piperidines at the Dopamine Transporter
A compelling example of this principle is found in the differential activity of cis- and trans-2,5-disubstituted piperidine derivatives at the dopamine transporter (DAT). In a study focused on developing novel DAT inhibitors, the cis-isomer of a 2,5-disubstituted piperidine derivative was found to be significantly more potent and selective for the dopamine transporter compared to its trans-counterpart.[5] This highlights how the spatial orientation of the substituents on the piperidine ring is critical for optimal interaction with the DAT binding site.
Case Study: Stereoselectivity at the CCR2 Receptor
Similarly, in the development of antagonists for the CC chemokine receptor 2 (CCR2), a series of cis-3,4-disubstituted piperidines were synthesized and evaluated.[6] One particular compound from this series demonstrated excellent binding affinity (IC50 = 3.4 nM) and functional antagonism.[6] Further investigation revealed that the binding of these piperidine analogs was highly dependent on a specific glutamic acid residue (E291) within the receptor, underscoring the importance of a precise stereochemical arrangement for potent receptor engagement.[6]
Experimental Workflows for Characterizing Piperidine Isomers
To elucidate the distinct pharmacological profiles of piperidine isomers, a suite of well-defined experimental assays is indispensable. The following protocols represent standard methodologies for determining key pharmacological parameters.
Radioligand Binding Assay: Quantifying Receptor Affinity
This assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.[7]
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, a radiolabeled ligand (a molecule known to bind to the receptor), and varying concentrations of the unlabeled test compound (the piperidine isomer).[7]
-
For determining non-specific binding, a parallel set of wells is prepared with an excess of an unlabeled competitor.[8]
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (typically 60 minutes).[7]
-
-
Filtration and Washing:
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.[7]
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.[9]
-
Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Caption: Workflow for a Radioligand Binding Assay.
cAMP Functional Assay: Assessing G-Protein Coupled Receptor (GPCR) Modulation
Many piperidine-containing drugs target GPCRs, which signal through the modulation of intracellular cyclic AMP (cAMP) levels. The cAMP-Glo™ Assay is a common method to measure these changes.[1][10]
Experimental Protocol: cAMP-Glo™ Assay
-
Cell Culture and Treatment:
-
Seed cells expressing the GPCR of interest in a 96-well plate and grow overnight.
-
On the day of the assay, treat the cells with varying concentrations of the piperidine isomer (test compound). For antagonists, cells are co-incubated with a known agonist.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and add the cAMP-Glo™ Detection Solution, which contains a protein kinase A (PKA) that is activated by cAMP.
-
-
ATP Depletion and Luminescence Generation:
-
The activated PKA depletes the available ATP in the reaction.
-
Add the Kinase-Glo® Reagent, which contains luciferase. The amount of light produced is inversely proportional to the amount of cAMP.
-
-
Signal Measurement:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the compound concentration to generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.
-
Caption: Simplified GPCR-cAMP Signaling Pathway.
In Vitro Metabolic Stability Assay: Predicting In Vivo Clearance
The metabolic stability of a drug is a critical pharmacokinetic parameter. This assay uses liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s, to predict how quickly a compound will be cleared in the body.[11][12]
Experimental Protocol: In Vitro Metabolic Stability Assay
-
Incubation Mixture Preparation:
-
Prepare a reaction mixture containing liver microsomes (e.g., human or rat), a phosphate buffer (pH 7.4), and the piperidine isomer (test compound) at a known concentration (e.g., 1 µM).[11]
-
-
Initiation of Reaction:
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the cofactor NADPH.[13]
-
-
Time Course Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent like acetonitrile.[11]
-
-
Sample Processing:
-
Centrifuge the samples to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant to quantify the remaining amount of the parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the resulting line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).[13]
-
Conclusion: A Call for Stereochemical Precision
The evidence presented in this guide underscores a critical principle in drug discovery: stereochemistry is not a trivial detail but a fundamental determinant of a drug's pharmacological profile. For molecules containing a piperidine scaffold, the isomeric form can profoundly influence everything from receptor binding and functional activity to metabolic stability. A thorough and early characterization of piperidine isomers is therefore not just good practice but a necessity for the efficient and successful development of novel therapeutics. By employing the experimental workflows detailed herein, researchers can make more informed decisions, leading to the selection of drug candidates with optimized efficacy and safety profiles.
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- 12. mttlab.eu [mttlab.eu]
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of 3-(4-Methylpiperidin-1-YL)propan-1-OL
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(4-Methylpiperidin-1-YL)propan-1-OL, ensuring the protection of laboratory personnel and the environment. Our approach is grounded in the robust framework of the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), which governs the management of hazardous waste from "cradle-to-grave."[1]
Hazard Assessment and Regulatory Imperative
A thorough understanding of a compound's hazard profile is the cornerstone of safe handling and disposal. While a comprehensive Safety Data Sheet (SDS) for 3-(4-Methylpiperidin-1-YL)propan-1-OL is not consistently available, data from structurally similar piperidine derivatives provide critical insights into its potential hazards. For instance, related compounds are known to cause skin irritation or corrosion, serious eye damage, and respiratory irritation.[2][3]
Table 1: Extrapolated Hazard Profile for 3-(4-Methylpiperidin-1-YL)propan-1-OL
| Hazard Classification | Potential Effects | GHS Hazard Statement (Assumed) | Source |
| Skin Corrosion/Irritation | Causes skin irritation or severe burns. | H314/H315 | [2] |
| Serious Eye Damage/Irritation | Causes serious eye damage. | H318 | [2] |
| STOT, Single Exposure | May cause respiratory irritation. | H335 | [2] |
Given these potential hazards, it is imperative to handle this compound and its waste with the assumption that it qualifies as a hazardous material. This proactive stance ensures compliance and safety, forming a self-validating system of laboratory practice.
The Legal Framework: Understanding RCRA
The EPA's RCRA regulations provide a systematic approach to managing chemical waste. A critical first step for any laboratory generating chemical waste is to perform a "hazardous waste determination."[4] This involves assessing whether a waste exhibits at least one of four characteristics:
-
Corrosivity (D002): Is it highly acidic or basic (pH ≤ 2 or ≥ 12.5), or does it corrode steel?[6][7]
-
Reactivity (D003): Is it unstable, explosive, or does it react violently with water?[5][6]
-
Toxicity (D004-D043): Does it contain specific contaminants at concentrations that could be harmful if released into the environment?[4]
Causality in Action: Without definitive data for 3-(4-Methylpiperidin-1-YL)propan-1-OL, a conservative approach is mandated. The potential for skin and eye damage suggests corrosive properties. Therefore, until proven otherwise, this waste stream should be managed as a characteristic hazardous waste .
Step-by-Step Disposal Protocol
This protocol is designed to guide you through the safe handling and disposal process, from the point of generation to final removal by a licensed professional.
Before handling the compound for any procedure, including disposal, ensure the following PPE is worn to mitigate exposure risks:
-
Eye and Face Protection: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for integrity before each use.
-
Body Protection: A laboratory coat is required. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: All handling of this compound, including waste collection, should occur within a certified chemical fume hood to prevent inhalation of vapors.[3]
The SAA is the designated location at or near the point of waste generation, such as a specific fume hood or lab bench.[8][9]
-
Select an Appropriate Waste Container:
-
Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[10]
-
Ensure the container is clean, in good condition, and free from any external contamination.
-
Never use food-grade containers (e.g., beverage bottles) for hazardous waste.[8]
-
-
Properly Label the Waste Container:
-
As soon as the first drop of waste enters the container, it must be labeled.
-
The label must include the words "Hazardous Waste" and a clear identification of the contents (e.g., "Waste 3-(4-Methylpiperidin-1-YL)propan-1-OL in Methanol").[1]
-
The label must also indicate the specific hazards of the contents using pictograms or other hazard warnings.[1]
-
-
Accumulation in the SAA:
-
The waste container must remain closed at all times, except when actively adding waste.[8]
-
Do not mix incompatible waste streams. For instance, do not mix this piperidine derivative waste with strong oxidizing agents.[8]
-
Store the container in a designated secondary containment bin within the SAA.
-
A laboratory can have multiple SAAs, but waste cannot be moved from one SAA to another.[9]
-
The final and most critical step is the transfer of the hazardous waste to a licensed disposal facility.
-
Engage a Certified Waste Disposal Service: Your institution's Environmental Health & Safety (EHS) department will have a contract with a licensed hazardous waste disposal company.
-
Prepare for Pickup: When the waste container is full or ready for disposal, contact your EHS office to arrange for a pickup.
-
Documentation: The waste will be tracked from your laboratory to its final disposal site using a hazardous waste manifest system, ensuring a complete "cradle-to-grave" record.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent harm.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as described in Phase 1.
-
Contain the Spill: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels to absorb large quantities.
-
Clean and Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[11]
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-(4-Methylpiperidin-1-YL)propan-1-OL.
Caption: Disposal decision and action flowchart.
References
-
U.S. Environmental Protection Agency. (n.d.). RCRA Characteristic Waste. Office of Clinical and Research Safety. Retrieved from search result[12].
-
AMI Environmental. (n.d.). Understanding RCRA Waste Characterization. Retrieved from search result[4].
-
Lion Technology. (2025). 4 Hazardous Waste Characteristics Under RCRA. YouTube. Retrieved from search result[5].
-
U.S. Environmental Protection Agency. (2009). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from search result[7].
-
New Pig Corporation. (n.d.). RCRA 101 Part 3: Listed and Characteristic Wastes. Retrieved from search result[6].
-
GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link].
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). 3-(4-Methylpiperidin-1-yl)propan-1-amine. PubChem Compound Database. Retrieved from search result[2].
-
LabManager. (2021). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link].
-
Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. Retrieved from [Link].
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from search result.
-
Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link].
-
ChemSupply Australia. (n.d.). Safety Data Sheet PIPERIDINE. Retrieved from [Link].
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- 2. 3-(4-Methylpiperidin-1-yl)propan-1-amine | C9H20N2 | CID 3149264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. amienvironmental.com [amienvironmental.com]
- 5. youtube.com [youtube.com]
- 6. Listed and Characteristic Wastes - New Pig [newpig.com]
- 7. epa.gov [epa.gov]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
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- 11. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 12. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(4-Methylpiperidin-1-YL)propan-1-OL
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or sparsely documented chemical compounds requires a proactive and cautious approach. This guide provides essential safety and logistical information for the handling of 3-(4-Methylpiperidin-1-YL)propan-1-OL (CAS No. 7037-30-1), focusing on the critical role of Personal Protective Equipment (PPE). Due to the limited availability of comprehensive toxicological data for this specific compound, our recommendations are synthesized from available Safety Data Sheets (SDS) and a hazard assessment of structurally similar molecules. This ensures a robust and conservative safety margin, upholding the highest standards of laboratory practice.
Hazard Assessment: A Precautionary Approach
A thorough understanding of potential hazards is the foundation of any safety protocol. For 3-(4-Methylpiperidin-1-YL)propan-1-OL, direct and comprehensive hazard data is limited[1]. Therefore, a conservative assessment must be made by examining its functional groups (a tertiary amine within a piperidine ring and a primary alcohol) and data from structurally related compounds.
-
Eye Irritation: A Safety Data Sheet (SDS) for the compound specifies wearing tightly fitting safety goggles, suggesting a risk of eye irritation[1]. Related compounds, such as 3-Piperidin-4-yl-propan-1-ol and Methyl 3-(4-methylpiperidin-1-yl)propanoate, are known to cause serious eye irritation[2][3].
-
Skin Irritation/Corrosion: The amine functional group present in the piperidine ring is a common cause of skin irritation or corrosion. A close analog, 3-(4-Methylpiperidin-1-yl)propan-1-amine, is classified as causing severe skin burns[4]. While the alcohol in our target compound is less basic than the amine in the analog, the potential for skin irritation remains a significant concern[2]. The SDS also recommends wearing impervious clothing[1].
-
Respiratory Irritation: Inhalation of aerosols or vapors may cause respiratory tract irritation, a known hazard for similar amine-containing compounds[4]. If exposure limits are exceeded, respiratory protection is advised[1].
-
Allergic Skin Reaction: Some piperidine derivatives can be sensitizers. For instance, 3-Piperidin-4-yl-propan-1-ol may cause an allergic skin reaction[3].
This synthesized data underscores the necessity of treating 3-(4-Methylpiperidin-1-YL)propan-1-OL with caution, assuming it poses risks of skin and eye irritation at a minimum.
| Potential Hazard | Basis for Assessment | Recommended Precaution |
| Serious Eye Irritation | Direct SDS recommendation and data from structural analogs[1][2][3]. | Use of chemical safety goggles or a face shield. |
| Skin Irritation | SDS recommendation for impervious clothing and data from corrosive/irritant analogs[1][2][4]. | Wear a lab coat and appropriate chemical-resistant gloves. |
| Respiratory Tract Irritation | Inferred from structural analogs and general guidance for volatile amines/alcohols[1][4]. | Handle in a well-ventilated area or chemical fume hood. |
| Potential Allergic Skin Reaction | Data from a closely related, non-methylated analog[3]. | Avoid all direct skin contact. |
Core Personal Protective Equipment (PPE) Protocol
Based on the hazard assessment, a multi-layered PPE strategy is mandatory to create a self-validating system of protection where each component addresses a specific risk.
Eye and Face Protection
Direct ocular exposure presents the most immediate and significant risk of serious, irreversible damage.
-
Mandatory: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards at all times when handling the compound[1].
-
Recommended for Splash Risk: When handling larger quantities (>50 mL) or performing operations with a high risk of splashing (e.g., transferring, heating), supplement goggles with a full-face shield.
Skin and Body Protection
To prevent skin irritation, percutaneous absorption, and potential sensitization, comprehensive body protection is essential.
-
Lab Coat: A standard cotton lab coat is the minimum requirement. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.
-
Impervious Clothing: The SDS recommendation for "fire/flame resistant and impervious clothing" is a high standard, likely for industrial settings. In a laboratory context, this translates to ensuring your lab coat is clean, fully buttoned, and supplemented with a chemical-resistant apron when necessary[1].
-
Footwear: Fully enclosed shoes made of a non-porous material are required. Do not wear sandals, clogs, or woven shoes in the laboratory.
Hand Protection
Gloves are the primary barrier against direct skin contact. The choice of material is critical.
-
Glove Type: While specific chemical resistance data is unavailable, Nitrile rubber gloves are a suitable initial choice for incidental contact due to their broad resistance to chemicals. Always inspect gloves for tears or pinholes before use[1].
-
Glove Technique: For extended work, consider double-gloving. If contact with the chemical occurs, remove the glove immediately, wash your hands thoroughly, and don a new glove. Never reuse disposable gloves. Wash hands after removing gloves[1].
Respiratory Protection
Controlling exposure through engineering controls is the preferred method.
-
Primary Control: All handling of 3-(4-Methylpiperidin-1-YL)propan-1-OL that could generate aerosols or vapors must be conducted in a certified chemical fume hood to ensure adequate ventilation[1].
-
Contingency: If engineering controls are insufficient or in the event of a large spill where exposure limits may be exceeded, a full-face respirator with an appropriate organic vapor cartridge is necessary[1]. All respirator use must be in accordance with a formal institutional respiratory protection program, including fit-testing and training.
Operational and Disposal Plans
Proper PPE is integral to the entire lifecycle of the chemical in the lab, from receipt to disposal.
Chemical Handling Workflow
This workflow outlines the procedural steps and corresponding PPE for safely handling the compound.
Caption: Standard workflow for handling 3-(4-Methylpiperidin-1-YL)propan-1-OL.
Spill Response Plan
Immediate and correct action during a spill is vital to mitigate exposure.
Caption: Immediate actions for spill containment and cleanup.
Disposal Protocol
Waste contaminated with 3-(4-Methylpiperidin-1-YL)propan-1-OL must be treated as hazardous.
-
Segregation: Do not dispose of this chemical down the drain[5]. Designate a specific, sealed, and clearly labeled hazardous waste container for the compound and any contaminated materials (e.g., gloves, pipette tips, absorbent pads).
-
Container: The waste container must be compatible with the chemical, robust, and leak-proof.
-
Labeling: Label the container with "Hazardous Waste" and the full chemical name: "3-(4-Methylpiperidin-1-YL)propan-1-OL".
-
Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Always wear your full PPE when handling waste containers.
By adhering to these rigorous PPE and handling protocols, you build a self-validating system of safety that protects you, your colleagues, and your research. Trust in these procedures is built upon a foundation of scientific caution and expert-derived best practices.
References
-
PubChem. 3-(4-Methylpiperidin-1-yl)propan-1-amine. National Center for Biotechnology Information. Available from: [Link]
-
Fisher Scientific. SAFETY DATA SHEET Propan-1-ol. Available from: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. file.bldpharm.com [file.bldpharm.com]
- 3. 7037-49-2 Cas No. | 3-Piperidin-4-yl-propan-1-ol | Matrix Scientific [matrixscientific.com]
- 4. 3-(4-Methylpiperidin-1-yl)propan-1-amine | C9H20N2 | CID 3149264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
